Product packaging for Fmoc-L-Dap(Poc)-OH(Cat. No.:)

Fmoc-L-Dap(Poc)-OH

Cat. No.: B2734789
M. Wt: 408.4 g/mol
InChI Key: SUBBTJIFFMPNNY-IBGZPJMESA-N
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Description

Fmoc-L-Dap(Poc)-OH is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N2O6 B2734789 Fmoc-L-Dap(Poc)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-ynoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBBTJIFFMPNNY-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Dap(Poc)-OH: A Versatile Building Block for Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Dap(Poc)-OH, a specialized amino acid derivative designed for advanced applications in peptide synthesis and drug development. The document details its chemical properties, its strategic utility in solid-phase peptide synthesis (SPPS), and protocols for its application.

Core Concepts: Structure and Functionality

This compound is a derivative of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. Its structure is characterized by an orthogonal protection scheme, which is fundamental to its application in modern peptide chemistry. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of contemporary solid-phase peptide synthesis. The side-chain β-amino group is protected by a Propargyloxycarbonyl (Poc) group.

This dual-protection strategy allows for the selective deprotection of either amino group, enabling site-specific modifications of the Dap residue within a growing peptide chain. The Poc group, an alkyne-containing protecting group, is of particular interest as it facilitates the introduction of diverse molecular entities through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Name N-α-Fmoc-N-β-propargyloxycarbonyl-L-diaminopropionic acidN/A
CAS Number 2250437-44-4[1]
Molecular Formula C22H20N2O6[1]
Molecular Weight 408.4 g/mol [1]
Purity > 96%[1]
SMILES OC(--INVALID-LINK--CNC(OCC#C)=O)=O[1]

Strategic Application in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a selectively modifiable residue into a peptide sequence. The orthogonality of the Fmoc and Poc protecting groups is the key to its utility.

Orthogonal Deprotection Strategy

The Fmoc group is readily cleaved under basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain. The Poc group, in contrast, is stable to these basic conditions. It can be selectively removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. This orthogonal deprotection scheme is visualized in the diagram below.

Orthogonal_Deprotection cluster_Fmoc Fmoc Removal cluster_Poc Poc Removal Peptide_Resin Resin-Peptide-Dap(Poc)-Fmoc Fmoc_Deprotection Piperidine/DMF Peptide_Resin->Fmoc_Deprotection Base Labile Poc_Deprotection Pd(PPh3)4 Peptide_Resin->Poc_Deprotection Palladium Catalyzed Peptide_Resin_NH2 Resin-Peptide-Dap(Poc)-NH2 Fmoc_Deprotection->Peptide_Resin_NH2 Peptide_Resin_Dap_NH2 Resin-Peptide-Dap(NH2)-Fmoc Poc_Deprotection->Peptide_Resin_Dap_NH2

Caption: Orthogonal deprotection of this compound.

Post-Synthetic Modification via Click Chemistry

The terminal alkyne of the Poc-protected side chain serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. After selective deprotection of the Poc group, the resulting free amine on the Dap side chain can be further functionalized. However, the true power of the Poc group lies in its potential for direct on-resin or post-synthetic modification. The alkyne moiety can react with a wide variety of azide-containing molecules to form a stable triazole linkage, allowing for the conjugation of fluorophores, carbohydrates, lipids, or other bioactive molecules.

Experimental Protocols

While specific, optimized protocols for this compound are not widely published, the following are generalized methodologies based on standard Fmoc-based solid-phase peptide synthesis.

General Workflow for SPPS using this compound

The following diagram illustrates a typical workflow for incorporating this compound into a peptide sequence on a solid support.

SPPS_Workflow Start Start with Resin Swell_Resin 1. Swell Resin (e.g., in DMF) Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 3. Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Couple this compound (HBTU/DIEA in DMF) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat for subsequent amino acids Wash2->Repeat Repeat->Fmoc_Deprotection For next cycle Cleavage 6. Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage After final cycle Purification 7. Purification (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Protocol for a 0.1 mmol scale synthesis:

  • Resin Swelling: Swell the resin (e.g., 135 mg of Rink Amide resin with a loading of 0.74 mmol/g) in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides and peptidomimetics. Its unique orthogonal protecting group strategy, particularly the inclusion of the Poc group, opens up a wide array of possibilities for site-specific modification through click chemistry. This enables the development of novel peptide-based therapeutics, diagnostic tools, and research probes with tailored functionalities. While detailed experimental data for this specific compound remains limited in publicly accessible literature, its application can be effectively guided by established principles of Fmoc-based solid-phase peptide synthesis.

References

An In-depth Technical Guide to Fmoc-L-Dap(Poc)-OH: A Versatile Building Block for Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern peptide science, the strategic use of orthogonally protected amino acids is paramount for the synthesis of complex peptides and modified protein structures. Nα-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, with its side-chain amine protected by a Propargyloxycarbonyl (Poc) group, denoted as Fmoc-L-Dap(Poc)-OH, has emerged as a critical tool for chemists. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and strategic applications of this compound. Particular focus is placed on its role in Solid-Phase Peptide Synthesis (SPPS), where the orthogonality of the Fmoc and Poc protecting groups enables site-specific modification of peptide side chains, a crucial capability in drug discovery and chemical biology.

Core Concepts: Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Its utility in peptide synthesis is derived from the distinct properties of its two protecting groups:

  • Nα-Fmoc Group: The α-amino group is protected by the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group. This is a cornerstone of modern SPPS, allowing for iterative deprotection with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF), to elongate the peptide chain.

  • Nβ-Poc Group: The side-chain β-amino group is protected by the Propargyloxycarbonyl (Poc) group. The Poc group is stable under the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. It can be selectively removed under neutral conditions, most commonly using a tetrathiomolybdate salt. This orthogonality is the key feature that allows for specific manipulation of the Dap side chain while the peptide remains anchored to the solid support.

The presence of the alkyne functionality in the Poc group also opens avenues for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the conjugation of various molecules to the peptide.

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical structure of this compound

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as melting point and detailed solubility are not widely published and may vary based on the synthesis lot. For comparison, data for the closely related and more common derivative, Fmoc-L-Dap(Boc)-OH, is also included.

PropertyThis compoundFmoc-L-Dap(Boc)-OH
CAS Number 2250437-44-4[1]162558-25-0[2][3][4][5]
Molecular Formula C₂₂H₂₀N₂O₆C₂₃H₂₆N₂O₆
Molecular Weight 408.4 g/mol 426.46 g/mol
Appearance White to off-white solidWhite to off-white solid
Purity >96% (HPLC)≥97.0% (HPLC)
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.
Storage 2-8°C, protected from light and moisture.2-8°C

Synthesis and Characterization

General Synthetic Scheme

The synthesis of this compound would likely start from a selectively protected L-2,3-diaminopropionic acid derivative. For instance, one could start with Nα-Fmoc-L-2,3-diaminopropionic acid and selectively protect the β-amino group.

G cluster_0 Synthesis of this compound Start Nα-Fmoc-L-Dap-OH Product This compound Start->Product Reaction in a suitable solvent (e.g., DCM) Reagent Propargyl chloroformate Base (e.g., DIPEA) Reagent->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: A plausible synthetic workflow for this compound.

Analytical Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the Fmoc group, the propargyl group (including the characteristic alkyne proton), and the diaminopropionic acid backbone.
¹³C NMR Resonances for the carbonyls of the carboxylic acid and carbamates, the aromatic carbons of the Fmoc group, the alkyne carbons, and the aliphatic carbons of the Dap backbone.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺ or [M-H]⁻).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, typically >95%.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

The primary application of this compound is in SPPS to introduce a site for specific side-chain modification. The orthogonality of the Fmoc and Poc protecting groups is central to this application.

Standard Fmoc-SPPS Cycle for Incorporation of this compound

The incorporation of this compound into a growing peptide chain on a solid support follows the standard Fmoc-SPPS protocol.

  • Resin Swelling: The solid support (e.g., Rink amide resin for a C-terminal amide) is swollen in DMF for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: The resin is thoroughly washed with DMF and Dichloromethane (DCM) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • This compound (3-5 equivalents relative to resin loading) is pre-activated with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).

    • The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.

    • The completion of the coupling is monitored using a qualitative test such as the Kaiser test.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

Selective On-Resin Deprotection of the Poc Group

Once the peptide sequence is assembled, the Poc group on the Dap side chain can be selectively removed while the peptide remains attached to the resin and other side-chain protecting groups (e.g., tBu, Trt, Boc) are intact.

  • Resin Preparation: The peptidyl-resin is washed thoroughly with DCM.

  • Poc Cleavage Reaction:

    • A solution of a tetrathiomolybdate salt, such as benzyltriethylammonium tetrathiomolybdate, in a suitable solvent like acetonitrile or DMF is prepared.

    • The solution is added to the resin.

    • The reaction is gently agitated at room temperature for 1-4 hours. The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.

  • Washing: The resin is extensively washed with the reaction solvent, followed by DMF and DCM, to remove the cleavage reagents and byproducts.

The resin now bears a peptide with a free amine on the Dap side chain, ready for modification.

On-Resin Side-Chain Modification

The newly exposed primary amine on the Dap side chain can be modified with a variety of reagents.

  • Acylation: The free amine can be acylated by reacting it with an activated carboxylic acid (e.g., using HBTU/DIPEA), an acid chloride, or an anhydride.

  • Alkylation: The amine can be alkylated using an appropriate alkyl halide.

  • Conjugation: A variety of molecules, such as fluorophores, biotin, or polyethylene glycol (PEG), can be conjugated to the side chain.

Final Cleavage and Deprotection

After any desired on-resin modifications, the peptide is cleaved from the solid support, and the remaining acid-labile side-chain protecting groups are removed simultaneously.

  • Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.

  • Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The strategic use of this compound in SPPS enables complex synthetic strategies. The following diagrams illustrate the key workflows.

G cluster_0 Orthogonal Deprotection Strategy A Resin-Peptide-Dap(Poc)-...-NH-Fmoc B Resin-Peptide-Dap(Poc)-...-NH2 A->B Piperidine/DMF (Fmoc removal) C Resin-Peptide-Dap(NH2)-...-NH2 B->C Tetrathiomolybdate (Poc removal)

Caption: Orthogonal deprotection of Fmoc and Poc groups.

G cluster_1 Workflow for Site-Specific Peptide Modification Start Start SPPS Incorp Incorporate this compound Start->Incorp Elong Continue Peptide Elongation Incorp->Elong Poc_Dep Selective Poc Deprotection (Tetrathiomolybdate) Elong->Poc_Dep Side_Mod On-Resin Side-Chain Modification Poc_Dep->Side_Mod Cleavage Final Cleavage and Global Deprotection (TFA Cocktail) Side_Mod->Cleavage Purify Purification (RP-HPLC) Cleavage->Purify End Modified Peptide Purify->End

Caption: Experimental workflow for site-specific peptide modification.

Conclusion

This compound is a powerful and versatile building block for advanced peptide synthesis. Its key feature, the orthogonality of the Fmoc and Poc protecting groups, provides chemists with the flexibility to perform site-specific modifications on the peptide side chain while it is still attached to the solid support. This capability is invaluable for the synthesis of complex peptide architectures, including branched peptides, cyclic peptides, and peptide conjugates, which are of significant interest in drug discovery, diagnostics, and materials science. The detailed protocols and workflows presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

References

Fmoc-L-Dap(Poc)-OH: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(propargyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Fmoc-L-Dap(Poc)-OH, is a valuable building block in peptide synthesis and chemical biology. The propargyloxycarbonyl (Poc) protecting group on the side-chain amine provides a bioorthogonal handle for "click" chemistry, allowing for the site-specific introduction of various functionalities onto a peptide backbone. This technical guide provides an overview of the synthesis and characterization of this compound, including physicochemical data, a representative synthesis protocol, and detailed characterization methodologies.

Physicochemical and Characterization Data

ParameterValueReference
CAS Number 2250437-44-4[1]
Molecular Formula C22H20N2O6[1]
Molecular Weight 408.41 g/mol [1]
Purity >96% to 99-100% (by titration)[1][2]
Melting Point 142 - 148 °C
Appearance White to off-white crystalline powder
Optical Rotation [α]20/D = -9 ± 1° (c=1 in MeOH)
Solubility Soluble in methanol and other common organic solvents.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound, based on established chemical principles for orthogonally protected amino acids.

Representative Synthesis Protocol

The synthesis of this compound can be envisioned as a multi-step process starting from a suitably protected L-aspartic acid derivative. A plausible route involves the Curtius rearrangement to introduce the β-amino group, followed by protection with the propargyloxycarbonyl group.

Materials:

  • Nα-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp-OBzl)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Propargyl alcohol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Formation of the Isocyanate via Curtius Rearrangement:

    • To a solution of Fmoc-Asp-OBzl in anhydrous toluene, add triethylamine and diphenylphosphoryl azide at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 80-90 °C until the reaction is complete (monitored by TLC). This step forms the isocyanate intermediate.

  • Introduction of the Poc Group:

    • Cool the reaction mixture to room temperature and add propargyl alcohol.

    • Stir the reaction until the isocyanate is fully consumed.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting Nα-Fmoc-Nβ-(Poc)-L-Dap-OBzl by column chromatography on silica gel.

  • Deprotection of the Benzyl Ester:

    • Dissolve the purified product in a suitable solvent such as ethyl acetate or methanol.

    • Add a catalytic amount of palladium on carbon (10% w/w).

    • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The final product can be further purified by recrystallization or flash chromatography if necessary.

Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the synthesized compound.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm and 280 nm.

    • Sample Preparation: Dissolve a small amount of the compound in a mixture of mobile phases A and B.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Method:

    • Technique: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

    • Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. The expected [M+H]+ or [M-H]- ion should be observed.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate and confirm the chemical structure of the compound.

  • Method:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as DMSO-d6 or CDCl3.

    • Experiments:

      • ¹H NMR: To observe the proton signals and their couplings.

      • ¹³C NMR: To observe the carbon signals.

      • 2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis Workflow start Fmoc-Asp-OBzl curtius Curtius Rearrangement (DPPA, TEA) start->curtius isocyanate Isocyanate Intermediate curtius->isocyanate poc_protection Addition of Propargyl Alcohol isocyanate->poc_protection protected_dap Nα-Fmoc-Nβ-(Poc)-L-Dap-OBzl poc_protection->protected_dap purification1 Column Chromatography protected_dap->purification1 deprotection Hydrogenolysis (H2, Pd/C) purification1->deprotection final_product This compound deprotection->final_product purification2 Recrystallization / Chromatography final_product->purification2

Caption: Representative synthesis workflow for this compound.

G cluster_characterization Characterization Workflow sample Synthesized This compound hplc Purity Assessment (HPLC) sample->hplc ms Molecular Weight Confirmation (Mass Spectrometry) sample->ms nmr Structural Elucidation (¹H, ¹³C NMR) sample->nmr data_purity Purity > 96% hplc->data_purity data_mw Confirm m/z ms->data_mw data_structure Confirm Structure nmr->data_structure

Caption: Characterization workflow for this compound.

References

Propargyloxycarbonyl (Poc) Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Propargyloxycarbonyl (Poc) group is a valuable addition to the synthetic chemist's toolkit, offering a unique set of properties for the protection of amines, alcohols, and thiols. Its stability under a range of conditions, coupled with its selective cleavage under neutral protocols, makes it a powerful tool in complex multi-step syntheses, particularly in the fields of peptide and carbohydrate chemistry. This guide provides a comprehensive overview of the core chemistry of the Poc protecting group, including detailed experimental protocols, quantitative data, and logical workflows to facilitate its effective implementation in research and development.

Core Principles of the Poc Protecting Group

The Poc protecting group is introduced by reacting a nucleophilic functional group (amine, alcohol, or thiol) with propargyl chloroformate. The resulting carbamate, carbonate, or thiocarbonate is stable to a variety of reaction conditions, yet can be selectively removed, most commonly through the use of tetrathiomolybdate salts or palladium catalysis. This orthogonality to many common protecting groups is a key advantage in complex synthetic strategies.

Introduction of the Poc Group

The Poc group is typically introduced using propargyl chloroformate in the presence of a base. The choice of base and solvent depends on the substrate.

Cleavage of the Poc Group

A significant advantage of the Poc group is its facile cleavage under neutral or mild conditions, preserving sensitive functional groups within the molecule. The two primary methods for deprotection are:

  • Tetrathiomolybdate-mediated cleavage: This is the most common method, utilizing reagents such as ammonium tetrathiomolybdate or benzyltriethylammonium tetrathiomolybdate. The reaction is typically fast and clean, proceeding at room temperature.

  • Palladium-catalyzed cleavage: This method offers an alternative, often mild, route for deprotection. Various palladium catalysts and reaction conditions can be employed.

Data Presentation

Quantitative Yields for Poc Protection
Substrate TypeFunctional GroupReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc-Ser-OMeHydroxylPoc-Cl, PyridineCH₂Cl₂-78 to rt292[1]
N-Boc-Thr-OMeHydroxylPoc-Cl, PyridineCH₂Cl₂-78 to rt295[1]
N-Boc-Tyr-OMePhenolic HydroxylPoc-Cl, PyridineCH₂Cl₂-78 to rt294[1]
N-Cbz-Ser-OMeHydroxylPoc-Cl, PyridineCH₂Cl₂-78 to rt290[1]
N-Cbz-Thr-OMeHydroxylPoc-Cl, PyridineCH₂Cl₂-78 to rt291[1]
N-Cbz-Tyr-OMePhenolic HydroxylPoc-Cl, PyridineCH₂Cl₂-78 to rt289
Quantitative Yields for Poc Deprotection
SubstrateDeprotection ReagentSolventTemperature (°C)Time (min)Yield (%)Reference
Boc-Ser(Poc)-OMe(BnEt₃N)₂MoS₄CH₃CNrt1595
Boc-Thr(Poc)-OMe(BnEt₃N)₂MoS₄CH₃CNrt1596
Boc-Tyr(Poc)-OMe(BnEt₃N)₂MoS₄CH₃CNrt1594
Cbz-Ser(Poc)-OMe(BnEt₃N)₂MoS₄CH₃CNrt1592
Cbz-Thr(Poc)-OMe(BnEt₃N)₂MoS₄CH₃CNrt1593
Cbz-Tyr(Poc)-OMe(BnEt₃N)₂MoS₄CH₃CNrt1591
Aryl Propargyl Ether(PPh₃)₂PdCl₂, Et₃NDMF/H₂O80120-18085-95
Aryl Propargylamine(PPh₃)₂PdCl₂, Et₃NDMF/H₂O80120-18080-92
Orthogonality of the Poc Group

The Poc group is stable to the conditions used to remove many other common protecting groups, making it an excellent choice for orthogonal protection strategies.

Protecting GroupCleavage Reagent/ConditionStability of Poc Group
BocTrifluoroacetic acid (TFA)Stable
Fmoc20% Piperidine in DMFStable
CbzH₂/Pd-CStable
Benzyl etherH₂/Pd-CStable
Acetyl esterBase (e.g., NaOMe)Stable
Benzylidene acetalAcidStable

Experimental Protocols

Synthesis of Propargyl Chloroformate (Poc-Cl)

Materials:

  • Propargyl alcohol

  • Triphosgene

  • Activated charcoal

  • Anhydrous diethyl ether

Procedure:

  • To a stirred solution of triphosgene (0.33 equivalents) in anhydrous diethyl ether, add a small amount of activated charcoal and stir for 1 hour at room temperature.

  • Cool the solution to 0 °C.

  • Add a solution of propargyl alcohol (1 equivalent) in anhydrous diethyl ether dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for 10 hours.

  • Filter the reaction mixture to remove charcoal and any solid byproducts.

  • The resulting solution of propargyl chloroformate in diethyl ether can be used directly or the solvent can be carefully removed under reduced pressure. Caution: Propargyl chloroformate is a lachrymator and should be handled in a well-ventilated fume hood.

General Procedure for Poc Protection of Hydroxyl Groups in Amino Acids

Materials:

  • N-protected amino acid methyl or benzyl ester (e.g., Boc-Ser-OMe)

  • Propargyl chloroformate (Poc-Cl)

  • Pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the N-protected amino acid ester (1 equivalent) in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add pyridine (2.5 equivalents) dropwise.

  • Slowly add a solution of propargyl chloroformate (1.1 equivalents) in anhydrous CH₂Cl₂.

  • Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Synthesis of Benzyltriethylammonium Tetrathiomolybdate

Materials:

  • Ammonium tetrathiomolybdate

  • Benzyltriethylammonium chloride

  • Distilled water

  • Isopropyl alcohol

  • Diethyl ether

Procedure:

  • Prepare a solution of ammonium tetrathiomolybdate in distilled water.

  • In a separate flask, prepare a solution of benzyltriethylammonium chloride in distilled water.

  • Slowly add the benzyltriethylammonium chloride solution to the stirred solution of ammonium tetrathiomolybdate at room temperature. A brick-red precipitate will form.

  • Continue stirring for 2 hours.

  • Filter the solid, wash sequentially with water, isopropyl alcohol, and diethyl ether.

  • Dry the resulting brick-red solid under vacuum.

General Procedure for Deprotection of O-Poc Group using Benzyltriethylammonium Tetrathiomolybdate

Materials:

  • O-Poc protected substrate

  • Benzyltriethylammonium tetrathiomolybdate

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve the O-Poc protected substrate (1 equivalent) in acetonitrile.

  • Add benzyltriethylammonium tetrathiomolybdate (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture. The reaction is typically complete within 15-30 minutes, which can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Procedure for Palladium-Catalyzed Deprotection of Poc-Protected Phenols and Anilines.

Materials:

  • Poc-protected phenol or aniline

  • Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a solution of the Poc-protected substrate (1 equivalent) in a mixture of DMF and water (e.g., 3:1), add triethylamine (3 equivalents).

  • Add bis(triphenylphosphine)palladium(II) dichloride (5-10 mol%).

  • Heat the reaction mixture to 80 °C and stir for 2-3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Logical Workflow for Poc Protection and Deprotection

Poc_Workflow cluster_protection Poc Protection cluster_deprotection Poc Deprotection Start Start Substrate Amine, Alcohol, or Thiol (R-XH) Start->Substrate Protection Poc Protection Reaction Substrate->Protection Reagent Propargyl Chloroformate (Poc-Cl) Reagent->Protection Base Base (e.g., Pyridine) Base->Protection Poc_Protected Poc-Protected Substrate (R-X-Poc) Protection->Poc_Protected Deprotection Deprotection Reaction Poc_Protected->Deprotection Deprotection_Reagent Deprotection Reagent (Tetrathiomolybdate or Pd Catalyst) Deprotection_Reagent->Deprotection Deprotected_Substrate Deprotected Substrate (R-XH) Deprotection->Deprotected_Substrate End End Deprotected_Substrate->End

Caption: General workflow for the introduction and removal of the Poc protecting group.

Orthogonal Deprotection Strategy

Orthogonality cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection cluster_Poc Poc Deprotection Molecule Fully Protected Molecule (e.g., R-Poc, R'-Boc, R''-Fmoc) Acid Acidic Conditions (e.g., TFA) Molecule->Acid Base Basic Conditions (e.g., Piperidine) Molecule->Base Neutral Neutral Conditions (e.g., (BnEt3N)2MoS4) Molecule->Neutral Boc_Removed R-Poc, R'-H, R''-Fmoc Acid->Boc_Removed Fmoc_Removed R-Poc, R'-Boc, R''-H Base->Fmoc_Removed Poc_Removed R-H, R'-Boc, R''-Fmoc Neutral->Poc_Removed

Caption: Orthogonal deprotection of Poc, Boc, and Fmoc groups under distinct conditions.

References

The Strategic Integration of Fmoc-L-Dap(Poc)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. L-2,3-diaminopropionic acid (Dap) is a particularly versatile building block, offering a side-chain primary amine for various modifications such as cyclization, branching, and conjugation. The successful application of Dap in solid-phase peptide synthesis (SPPS) hinges on an effective orthogonal protection strategy. This technical guide provides an in-depth examination of Fmoc-L-Dap(Poc)-OH, a derivative where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the β-amino side chain is protected by the propargyloxycarbonyl (Poc) group. The Poc group's unique stability profile and its selective removal under palladium-catalyzed conditions offer a distinct advantage in the synthesis of complex peptides. This document details the chemistry of the Poc protecting group, provides comprehensive experimental protocols for the use of this compound in SPPS, and presents quantitative data to guide synthesis optimization. Furthermore, it explores the application of Dap-containing peptides in modulating signaling pathways, with a focus on the NOD1 innate immunity pathway.

Introduction to this compound in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into complex polypeptide chains. The success of SPPS relies on the use of amino acid derivatives with temporary protecting groups on the α-amino group and permanent, yet selectively removable, protecting groups on reactive side chains. The Fmoc/tBu strategy, which employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection, is the most widely adopted approach.

The non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) introduces a primary amine on its side chain, providing a valuable site for chemical modifications that can enhance a peptide's therapeutic potential. These modifications include:

  • Peptide Cyclization: The formation of a lactam bridge between the Dap side chain and the C-terminus or another side chain can improve peptide stability, receptor affinity, and bioavailability.

  • Branched Peptides: The Dap side chain can serve as an initiation point for the synthesis of a second peptide chain, creating branched or dendritic peptide structures.

  • Conjugation: The primary amine of the Dap side chain is a versatile handle for the attachment of various moieties, including fluorescent labels, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs.

To achieve these site-specific modifications, an orthogonal protection strategy for the Dap side chain is essential. The protecting group must be stable to the repeated basic conditions used for Fmoc removal during chain elongation and should be selectively cleavable on the solid support without affecting other protecting groups or the peptide-resin linkage.

This compound emerges as a valuable tool in this context. The propargyloxycarbonyl (Poc) protecting group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions typically used for final peptide cleavage from the resin. Its removal is achieved under mild, specific conditions using a palladium(0) catalyst, offering a high degree of orthogonality.

The Propargyloxycarbonyl (Poc) Protecting Group

The Poc protecting group is an alkyne-containing carbamate that provides robust protection for primary and secondary amines. Its key features relevant to SPPS are:

  • Stability: The Poc group is stable to the 20% piperidine in DMF used for Fmoc deprotection and to the strong acids (e.g., trifluoroacetic acid) used for the cleavage of most side-chain protecting groups and the peptide from the resin.

  • Orthogonality: The selective removal of the Poc group is achieved through palladium(0)-catalyzed cleavage in the presence of a scavenger. This allows for the deprotection of the Dap side chain while the peptide remains attached to the solid support and other protecting groups are intact.

  • Deprotection Mechanism: The deprotection proceeds via a π-allyl palladium complex intermediate, which is then cleaved by a nucleophilic scavenger.

Quantitative Data for SPPS with Fmoc-Dap Derivatives

While specific quantitative data for this compound is not extensively reported in the literature, the following tables provide typical parameters for the incorporation of other orthogonally protected Fmoc-Dap derivatives, such as Fmoc-L-Dap(Boc)-OH and Fmoc-L-Dap(N3)-OH. These values can serve as a strong starting point for the optimization of protocols using this compound.

Table 1: this compound Coupling Parameters

ParameterRecommended ValueNotes
Resin Type Rink Amide, Wang, or 2-Chlorotrityl ChlorideChoice depends on the desired C-terminus (amide or acid).
Resin Loading 0.3 - 0.8 mmol/gStandard loading for Fmoc-SPPS resins.
This compound Equivalents 2 - 4 eq. (relative to resin loading)An excess is used to drive the reaction to completion.
Coupling Reagent Equivalents 1.9 - 3.9 eq.HBTU, HATU, or DIC/Oxyma are recommended.
Base Equivalents (e.g., DIPEA) 4 - 8 eq.Typically double the equivalents of the amino acid.
Coupling Time 1 - 3 hoursReaction completion can be monitored with a Kaiser test.
Typical Coupling Yield >98%High yields are expected with optimized conditions.

Table 2: Fmoc Deprotection Parameters

ParameterRecommended ValueNotes
Deprotection Reagent 20% Piperidine in DMF (v/v)The standard reagent for Fmoc removal.
Deprotection Time 5-7 min (x2)Two treatments are recommended for complete deprotection.
Expected Efficiency >99%Crucial to avoid deletion sequences.

Table 3: On-Resin Poc Deprotection Parameters

ParameterRecommended ValueNotes
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.1 - 0.2 equivalents relative to resin loading.
Scavenger Phenylsilane (PhSiH₃) or Morpholine10 - 20 equivalents of Phenylsilane or 20-40 equivalents of morpholine.
Solvent Dichloromethane (DCM) or a DCM/DMF mixtureAnhydrous and deoxygenated solvents are recommended.
Reaction Time 1 - 2 hoursMonitor reaction completion by HPLC/MS analysis of a cleaved aliquot.
Temperature Room Temperature
Expected Deprotection Yield >95%Dependent on reaction conditions and peptide sequence.

Experimental Protocols

General Fmoc-SPPS Cycle for Incorporating this compound

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-7 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-3 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.

  • Washing: After complete coupling, wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and by-products.

On-Resin Deprotection of the Poc Group

This protocol details the selective removal of the Poc protecting group from the Dap side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing the this compound residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or Morpholine

  • Anhydrous and deoxygenated Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous and deoxygenated DCM for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.15 eq.) and phenylsilane (15 eq.) in anhydrous and deoxygenated DCM.

  • Poc Cleavage:

    • Drain the swelling solvent from the resin.

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Monitoring: To monitor the reaction, a small aliquot of the resin can be cleaved, and the product analyzed by HPLC and mass spectrometry.

  • Washing: After complete deprotection, thoroughly wash the resin with DCM (5x), DMF (3x), 0.5% DIPEA in DMF (2x), and DMF (3x) to remove the palladium catalyst and scavenger by-products.

Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/H₂O/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application: Peptides in Signaling Pathways - The NOD1 Pathway

Peptides containing diaminopimelic acid (a close analog of diaminopropionic acid) play a crucial role in the innate immune system. Specifically, the tripeptide L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP), a component of the peptidoglycan of most Gram-negative bacteria, is a potent activator of the intracellular pattern recognition receptor NOD1 (Nucleotide-binding oligomerization domain-containing protein 1)[1][2]. The synthesis of Tri-DAP and its analogs, which can be facilitated by the use of appropriately protected Dap derivatives, is of significant interest for studying and modulating the innate immune response.

The NOD1 Signaling Pathway

Activation of NOD1 by Tri-DAP initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines[3][4]. This pathway is critical for the host defense against bacterial infections.

NOD1_Signaling_Pathway cluster_cytoplasm cluster_nucleus Tri_DAP Tri-DAP (L-Ala-γ-D-Glu-meso-DAP) NOD1 NOD1 Tri_DAP->NOD1 binds to LRR domain RIPK2 RIPK2 (RICK) NOD1->RIPK2 recruits TAK1_TAB TAK1/TAB Complex RIPK2->TAK1_TAB activates IKK_Complex IKK Complex (NEMO, IKKα, IKKβ) TAK1_TAB->IKK_Complex activates NF_kB NF-κB IKK_Complex->NF_kB activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes translocates to nucleus and induces Cytoplasm Cytoplasm Nucleus Nucleus

Caption: The NOD1 signaling pathway initiated by Tri-DAP.

Experimental Workflow for Studying NOD1 Activation

The synthesis of Tri-DAP or its analogs using this compound allows for the creation of probes to investigate the NOD1 signaling pathway.

Experimental_Workflow SPPS SPPS of Tri-DAP analog using this compound Purification Purification and Characterization (HPLC, MS) SPPS->Purification Cell_Culture Cell Culture (e.g., HEK293 with NOD1) Purification->Cell_Culture Stimulation Cell Stimulation with Tri-DAP analog Cell_Culture->Stimulation Analysis Analysis of NF-κB Activation (e.g., Reporter Assay) Stimulation->Analysis

Caption: Workflow for synthesizing and testing a Tri-DAP analog.

Conclusion

This compound is a valuable and versatile building block for solid-phase peptide synthesis. The orthogonal nature of the Poc protecting group, which is stable to standard Fmoc-SPPS conditions but readily cleaved by palladium catalysis, enables the site-specific modification of the diaminopropionic acid side chain. This facilitates the synthesis of complex peptide architectures, including cyclic, branched, and conjugated peptides. The ability to synthesize Dap-containing peptides, such as analogs of the NOD1 agonist Tri-DAP, provides powerful tools for researchers in immunology and drug development to probe and modulate critical biological pathways. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for the successful implementation of this compound in advanced peptide synthesis campaigns.

References

The 'Click' Revolution: An In-depth Technical Guide to Alkyne-Modified Amino Acids in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and therapeutic development, the ability to precisely and efficiently modify proteins is paramount. "Click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, has emerged as a powerful paradigm, offering a suite of reactions that are rapid, specific, and biocompatible. Central to this chemical toolbox is the use of non-canonical amino acids bearing alkyne functionalities. These molecular handles, when incorporated into the protein backbone, provide a versatile platform for a myriad of applications, from fluorescent labeling to the construction of novel drug conjugates.

This technical guide provides a comprehensive exploration of the principles and applications of click chemistry with alkyne-modified amino acids. We will delve into the two primary modalities of this chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document will serve as a practical resource, offering detailed experimental protocols, quantitative data for reaction optimization, and visual guides to the underlying pathways and workflows.

Core Principles: A Tale of Two Clicks

The foundation of click chemistry in this context lies in the [3+2] cycloaddition reaction between an alkyne and an azide, forming a stable triazole linkage. While the outcome is the same, the path to achieving it differs significantly between CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse

The CuAAC reaction is the prototypical "click" reaction, renowned for its speed and efficiency. It involves the use of a copper(I) catalyst to activate a terminal alkyne, making it susceptible to reaction with an azide. The resulting 1,4-disubstituted triazole is formed with high regioselectivity. The reaction is robust and proceeds under mild, often aqueous conditions, making it suitable for a wide range of bioconjugation applications.[1][2][3] However, the requirement for a copper catalyst can be a drawback in living systems due to the potential for cytotoxicity.[4][5] The use of copper-chelating ligands can mitigate this toxicity to some extent.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative

To overcome the cytotoxicity concerns associated with CuAAC, SPAAC was developed. This catalyst-free approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. This makes SPAAC exceptionally well-suited for applications in living cells and whole organisms. The trade-off for this enhanced biocompatibility is generally slower reaction kinetics compared to CuAAC and the use of bulkier cyclooctyne reagents, which in some cases, might perturb the biological system under study.

Quantitative Data for Reaction Optimization

The choice between CuAAC and SPAAC, as well as the selection of specific reagents, often depends on a careful consideration of reaction kinetics, efficiency, and biocompatibility. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: Comparative Analysis of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate (k) ~1 - 100 M⁻¹s⁻¹ (highly dependent on the ligand used)~0.002 - 1 M⁻¹s⁻¹ (dependent on the specific cyclooctyne)
Biocompatibility Moderate; copper toxicity can be a concern, though it can be lessened with ligands.High; no requirement for an exogenous metal catalyst.
Cytotoxicity Dependent on the concentration of copper and the ligand. Optimized protocols can maintain cell viability at over 75%.Generally low, although some cyclooctynes might show off-target reactivity.
Reagent Size Small alkyne and azide functional groups.Bulky cyclooctyne reagents.
Reaction Conditions Requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand.No catalyst is needed; the reaction proceeds under physiological conditions.

Data sourced from multiple studies to provide a general comparison.

Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide and Various Cyclooctynes

CyclooctyneSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
[11+1]CPP4.5 x 10⁻⁴
[9+1]CPP2.2 x 10⁻³
m[9+1]CPP9.6 x 10⁻³
BCN (endo-isomer)0.15

These constants were measured in deuterated DMSO at 25°C.

Table 3: In-Cell CuAAC Reaction Yields with L-Homopropargylglycine (HPG)

Cell LinePre-treatmentIntracellular GSH (µM)CuAAC Yield with Ligand 1 (BTTAA)CuAAC Yield with Ligand 3
OVCAR5None~15850.5%0.8%
OVCAR5N-ethylmaleimide (NEM)Depleted4.0%13.2–14.9%
OVCAR5Buthionine sulfoximine (BSO)~50.8%1.9%

Reaction conditions: 10 minutes with 100 µM probe, 100 µM CuSO₄, 200 µM ligand, 500 µM sodium ascorbate. Yields represent the amount of product formed per microgram of protein.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry with alkyne-modified amino acids. The following are representative protocols for key experimental procedures.

Protocol 1: Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)

This protocol describes the metabolic incorporation of HPG, an alkyne-containing analog of methionine, into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells cultured on coverslips in a 6-well plate

  • Complete cell culture medium (e.g., DMEM)

  • Methionine-free DMEM, pre-warmed to 37°C

  • L-Homopropargylglycine (HPG) stock solution (50 mM in sterile water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)

  • 3% BSA in PBS

Procedure:

  • Methionine Depletion: Wash the cells once with pre-warmed PBS. Replace the medium with pre-warmed methionine-free DMEM and incubate at 37°C for 30-60 minutes to deplete intracellular methionine reserves.

  • HPG Labeling: Add HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 50 µM, but should be optimized for the specific cell type). Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.

  • Fixation: After labeling, remove the medium and wash the cells once with PBS. Add 1 mL of fixative solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the fixative and wash the cells twice with 1 mL of 3% BSA in PBS.

  • Permeabilization: Remove the wash solution and add 1 mL of permeabilization buffer to each well. Incubate for 20 minutes at room temperature.

  • Proceed to Click Reaction: The cells are now ready for the click chemistry reaction to conjugate a reporter molecule (e.g., a fluorescent azide) to the incorporated HPG.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol provides a general method for labeling alkyne-modified proteins in a cell lysate with an azide-containing reporter molecule.

Materials:

  • Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

  • PBS, pH 7.4

  • Azide-detection reagent (e.g., fluorescent azide), 1 mM stock in DMSO or water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand, 100 mM stock in water

  • Copper(II) sulfate (CuSO₄), 20 mM stock in water

  • Sodium ascorbate, 300 mM stock in water (prepare fresh)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order:

    • 50 µL of protein lysate

    • 90 µL of PBS

    • 20 µL of 2.5 mM azide detection reagent (final concentration 20 µM)

  • Add Ligand and Copper: Add 10 µL of 100 mM THPTA solution and vortex briefly. Then, add 10 µL of 20 mM CuSO₄ solution and vortex again.

  • Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.

  • Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.

  • Downstream Processing: The proteins in the lysate are now labeled and can be processed for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.

Protocol 3: Site-Specific Incorporation of an Alkyne-Modified Amino Acid via Amber Suppression

This protocol outlines the general steps for incorporating an alkyne-containing unnatural amino acid at a specific site in a protein expressed in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG codon at the desired site

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the alkyne-amino acid

  • Alkyne-modified amino acid (e.g., p-ethynyl-L-phenylalanine)

  • LB medium and appropriate antibiotics

  • IPTG for induction

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Addition of Unnatural Amino Acid: Add the alkyne-modified amino acid to the culture medium to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG (typically to a final concentration of 0.5-1 mM).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the unnatural amino acid.

  • Cell Harvest and Protein Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques. The purified protein will now contain the alkyne handle at the specified site, ready for click chemistry modification.

Visualizing the Chemistry: Pathways and Workflows

To further clarify the concepts and procedures described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Terminal Alkyne (on Amino Acid) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide (Probe) Cu_Triazolide Copper Triazolide Intermediate CuI Cu(I) Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI Regeneration of Catalyst Triazole 1,4-Disubstituted Triazole Linkage Cu_Triazolide->Triazole Protonation

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Strained_Alkyne Strained Cyclooctyne (on Amino Acid) TS Concerted [3+2] Cycloaddition Strained_Alkyne->TS Azide Azide (Probe) Azide->TS Triazole Triazole Linkage TS->Triazole Release of Ring Strain

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_incorporation Step 1: Incorporation of Alkyne-Amino Acid cluster_labeling Step 2: Click Chemistry Labeling cluster_analysis Step 3: Downstream Analysis Metabolic_Labeling Metabolic Labeling (e.g., HPG) CuAAC CuAAC (in vitro or fixed cells) Metabolic_Labeling->CuAAC SPAAC SPAAC (in vitro or live cells) Metabolic_Labeling->SPAAC Amber_Suppression Site-Specific Incorporation (Amber Suppression) Amber_Suppression->CuAAC Amber_Suppression->SPAAC Imaging Fluorescence Imaging CuAAC->Imaging Proteomics Proteomics / Mass Spectrometry CuAAC->Proteomics Drug_Conjugation Drug Conjugate Analysis CuAAC->Drug_Conjugation SPAAC->Imaging SPAAC->Proteomics SPAAC->Drug_Conjugation

References

An In-depth Technical Guide to Fmoc-L-Dap(Poc)-OH for Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(propargyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Poc)-OH), a specialized amino acid derivative for advanced peptide synthesis and modification. It details its chemical properties, its strategic application in solid-phase peptide synthesis (SPPS), and protocols for its incorporation and subsequent side-chain manipulation, with a focus on the unique functionalities offered by the propargyloxycarbonyl (Poc) protecting group.

Core Concepts: Structure and Orthogonality

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). It is orthogonally protected at its two amino functionalities, enabling site-specific modifications within a peptide sequence.

  • Nα-Fmoc Group: The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis. This allows for the iterative elongation of the peptide chain under standard SPPS conditions.

  • Nβ-Poc Group: The side-chain β-amino group is protected by the Propargyloxycarbonyl (Poc) group. This group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final peptide cleavage from the resin.[1] The Poc group's key feature is its alkyne moiety, which serves as a handle for bioorthogonal "click" chemistry.[2] Its removal is achieved under neutral conditions, ensuring the stability of other protecting groups.[2][3]

The orthogonality of the Fmoc and Poc protecting groups is central to the utility of this amino acid derivative, allowing for selective deprotection and functionalization of the side chain.

Physicochemical and Chemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 2250437-44-4[4]
Molecular Formula C₂₂H₂₀N₂O₆
Molecular Weight 408.4 g/mol
Appearance White to off-white solid
Purity >96%
Solubility Soluble in DMF, DCM, NMP, and other common organic solvents for peptide synthesis.
Storage Store at -20°C for long-term stability.

Application in Peptide Synthesis and Modification

The primary application of this compound is in the synthesis of peptides that require site-specific modification. The workflow involves incorporating the amino acid into the peptide sequence via standard Fmoc-SPPS, followed by one of two main pathways:

  • Post-synthetic Modification via Click Chemistry: The intact Poc group on the peptide side chain can be reacted with an azide-containing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the conjugation of a wide variety of moieties, such as fluorophores, imaging agents, or polyethylene glycol (PEG) chains.

  • Side-Chain Deprotection and Further Functionalization: The Poc group can be selectively removed on-resin to expose a free amine on the Dap side chain. This amine can then be further functionalized, for example, by acylation or alkylation, to introduce other chemical groups.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key workflows involving this compound.

This compound in SPPS Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Coupling of This compound Fmoc_Deprotection->Coupling Peptide_on_Resin Peptide-Resin with Poc Side Chain Coupling->Peptide_on_Resin Click_Chemistry On-Resin Click Chemistry (CuAAC with R-N3) Peptide_on_Resin->Click_Chemistry Path 1 Poc_Deprotection Poc Deprotection (Tetrathiomolybdate) Peptide_on_Resin->Poc_Deprotection Path 2 Modified_Peptide_on_Resin Modified Peptide-Resin Click_Chemistry->Modified_Peptide_on_Resin Final_Cleavage Final Cleavage (e.g., TFA) Modified_Peptide_on_Resin->Final_Cleavage Free_Amine_on_Resin Peptide-Resin with Free Amine Side Chain Poc_Deprotection->Free_Amine_on_Resin Side_Chain_Functionalization Side-Chain Functionalization Free_Amine_on_Resin->Side_Chain_Functionalization Side_Chain_Functionalization->Modified_Peptide_on_Resin Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide CuAAC Click Chemistry on Peptide Peptide_Alkyne Peptide with Alkyne Side Chain (from Poc group) Reaction + Peptide_Alkyne->Reaction Azide_Molecule Azide-containing Molecule (e.g., Fluorophore-N3) Azide_Molecule->Reaction Triazole_Product Peptide Conjugate with 1,2,3-Triazole Linkage Reaction->Triazole_Product CuAAC Conditions Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) DMSO Conditions->Reaction

References

A Technical Guide to the Incorporation of Fmoc-L-Dap(Poc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical methodologies for incorporating the non-proteinogenic amino acid Fmoc-L-Dap(Poc)-OH (N-α-9-fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid, N-β-propargyloxycarbonyl) into peptide sequences. This guide is intended to serve as a valuable resource for researchers in academia and industry engaged in peptide chemistry, drug discovery, and the development of novel peptide-based therapeutics and research tools.

Core Concepts: Structure and Orthogonal Protection

This compound is a versatile building block for solid-phase peptide synthesis (SPPS), offering a unique combination of orthogonal protecting groups. The α-amino group is protected by the base-labile Fmoc group, which is the standard for contemporary SPPS. The side-chain β-amino group is protected by the propargyloxycarbonyl (Poc) group. This orthogonal protection strategy allows for the selective deprotection of either the α-amino group for peptide chain elongation or the β-amino group for site-specific modification.

The propargyl moiety of the Poc group provides a chemical handle for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of peptides to other molecules like fluorescent dyes, imaging agents, or drug payloads.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Data Presentation: Synthesis Parameters and Expected Outcomes

Quantitative data for the incorporation of this compound is crucial for planning and optimizing peptide synthesis. While specific data for this derivative is not extensively published, the following tables summarize expected outcomes based on data from structurally similar Fmoc-Dap derivatives and general principles of Fmoc-SPPS.

Table 1: Coupling Efficiency of Fmoc-Dap Derivatives

Coupling ReagentActivator BaseCoupling Time (min)SolventModel PeptideEstimated Coupling Efficiency (%)
HBTU/HOBtDIPEA60 - 120DMFAc-Tyr-Gly-Gly-Phe-Dap-NH2>95
HATU/HOAtDIPEA30 - 60DMFAc-Tyr-Gly-Gly-Phe-Dap-NH2>98
DIC/Oxyma-60 - 120DMFAc-Tyr-Gly-Gly-Phe-Dap-NH2>95

Note: Coupling efficiency can be sequence-dependent and may be affected by steric hindrance from the growing peptide chain. Monitoring the coupling reaction with a qualitative test (e.g., Kaiser test) is recommended.

Table 2: Cleavage and Deprotection Yields

Cleavage CocktailScavengersCleavage Time (h)Expected Crude Peptide Purity (%)Expected Overall Yield (%)
TFA/TIS/H₂O (95:2.5:2.5)Triisopropylsilane, Water2 - 370 - 9050 - 80
TFA/EDT/H₂O/TIS (94:2.5:2.5:1)Ethanedithiol, Water, TIS2 - 375 - 9555 - 85

Note: The Poc group is stable to standard TFA cleavage conditions. Overall yield is highly dependent on the length and sequence of the peptide.

Table 3: Stability of the Propargyloxycarbonyl (Poc) Protecting Group

ConditionReagentTimeStability
Fmoc Deprotection20% Piperidine in DMF2 x 10 minStable
Acidic Cleavage95% TFA2 - 3 hStable
Mild BaseDIPEA2 hStable
Poc DeprotectionTetrathiomolybdate in CH₃CN1 - 2 hCleaved

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound
  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an activator base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-3 hours at room temperature.

  • Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete (blue or purple beads), the coupling step can be repeated with a fresh solution of activated amino acid.

  • After complete coupling, wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.

Resin Resin Swollen_Resin Swollen Resin Resin->Swollen_Resin DMF Deprotected_Resin Deprotected Resin (Free Amine) Swollen_Resin->Deprotected_Resin 20% Piperidine/DMF Coupled_Resin Peptide-Resin (Fmoc-Dap(Poc) coupled) Deprotected_Resin->Coupled_Resin Activated This compound Next_Cycle Next Synthesis Cycle Coupled_Resin->Next_Cycle Repeat Steps

Caption: Experimental workflow for SPPS cycle.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DMF and DCM, and then dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5 v/v/v/v/v) or a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Potential Side Reactions and Mitigation Strategies

Lactam Formation

A potential side reaction during the activation of Fmoc-Dap derivatives is the intramolecular cyclization to form a β-lactam, which leads to chain termination.

Mitigation Strategies:

  • Use of optimized coupling reagents: Highly efficient coupling reagents like HATU or COMU can promote faster intermolecular coupling, minimizing the time available for intramolecular cyclization.

  • Pre-activation time: Avoid prolonged pre-activation of the amino acid before adding it to the resin.

  • In situ activation: Add the coupling reagent and the amino acid to the resin simultaneously to favor the desired intermolecular reaction.

Racemization

As with other amino acids, there is a risk of racemization at the α-carbon of this compound during activation.

Mitigation Strategies:

  • Use of additives: Including additives like OxymaPure or HOBt in the coupling mixture can suppress racemization.

  • Choice of base: Use of a sterically hindered base like 2,4,6-collidine instead of DIPEA can reduce the risk of racemization.

Conceptual Application: Signaling Pathway Modulation

Peptides containing L-Dap(Poc) can be utilized to create sophisticated molecular probes or targeted therapeutics. The Poc group serves as a versatile handle for attaching various functionalities. For instance, a peptide designed to bind to a specific cell surface receptor could be conjugated to a cytotoxic drug via a "click" reaction with the alkyne on the Poc group. This peptide-drug conjugate (PDC) could then selectively deliver the drug to cancer cells overexpressing the target receptor, thereby increasing therapeutic efficacy and reducing off-target toxicity.

The following diagram illustrates a conceptual signaling pathway for such a targeted drug delivery system.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PDC Peptide-Drug Conjugate (Dap(Poc)-Drug) Receptor Target Receptor PDC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Cleavage & Release Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction

Caption: Targeted drug delivery via a Dap(Poc)-conjugated peptide.

This guide provides a foundational understanding and practical protocols for the successful incorporation of this compound in peptide synthesis. Researchers are encouraged to optimize these protocols for their specific peptide sequences and applications to achieve the best possible outcomes.

A Technical Guide to Fmoc-L-Dap(Poc)-OH: A Versatile Building Block for Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Dap(Poc)-OH, a non-canonical amino acid derivative that serves as a valuable tool in modern peptide chemistry. Its unique structure, featuring an alkyne-containing side chain, makes it particularly suitable for solid-phase peptide synthesis (SPPS) and subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Compound Specifications

This compound, chemically known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((prop-2-yn-1-yloxy)carbonyl)amino)propanoic acid, is a derivative of L-2,3-diaminopropionic acid. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it compatible with standard Fmoc-based solid-phase peptide synthesis protocols. The side-chain β-amino group is protected by the Propargyloxycarbonyl (Poc) group, which contains a terminal alkyne. This alkyne functionality is the key to its utility in click chemistry, allowing for the straightforward conjugation of azide-containing molecules to the peptide.

PropertyValue
CAS Number 2250437-44-4
Molecular Formula C₂₂H₂₀N₂O₆
Molecular Weight 408.4 g/mol
Appearance White to off-white powder
Purity Typically ≥97% (HPLC)
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis.
Storage Recommended storage at 2-8°C for long-term stability.

Applications in Peptide Synthesis and Drug Discovery

The incorporation of non-natural amino acids like this compound is a key strategy for enhancing the therapeutic properties of peptides, such as increased stability, improved target binding, and the introduction of novel functionalities. The primary applications of this compound include:

  • Peptide Synthesis: It serves as a building block for the synthesis of peptides with a specific site for modification.[1]

  • Bioconjugation via Click Chemistry: The alkyne-bearing Poc group enables the covalent attachment of various molecules (e.g., fluorescent dyes, imaging agents, drug payloads, or polyethylene glycol chains) that have a complementary azide group.[1][2] This process is highly efficient and specific.[3]

  • Drug Development: Its derivatives are explored for therapeutic applications due to their potential to create more stable and targeted peptide-based drugs.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15-30 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (3 times) to remove piperidine and the Fmoc-adduct. A Kaiser test can be performed to confirm the presence of a free primary amine.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For non-natural amino acids, extended coupling times or double coupling may be necessary to ensure the reaction goes to completion.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the alkyne side chain of the Dap(Poc) residue while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing the Dap(Poc) residue

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent: A mixture of DMF and water (e.g., 4:1 v/v) is commonly used.

  • DCM

Methodology:

  • Resin Preparation: Swell the peptide-resin containing the Dap(Poc) residue in the chosen reaction solvent for 30 minutes. It is crucial to degas all solvents to prevent the oxidation of the Cu(I) catalyst.

  • Click Reaction Cocktail Preparation: In a separate vial, prepare the click reaction cocktail. Dissolve the azide-containing molecule (e.g., 5 equivalents), CuSO₄ (e.g., 1 equivalent), and freshly prepared sodium ascorbate (e.g., 5 equivalents) in the reaction solvent.

  • Click Reaction: Add the click reaction cocktail to the swollen resin. Agitate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing it by HPLC-MS.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with the reaction solvent, followed by water, DMF, and DCM to remove the copper catalyst and unreacted reagents.

  • Peptide Cleavage and Deprotection: The modified peptide can then be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the use of this compound and a conceptual representation of how a peptide modified using this building block might interact with a signaling pathway.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click On-Resin Click Chemistry cluster_Final Final Steps resin Start with Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Couple Fmoc-AA-OH deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 incorporation Incorporate This compound deprotection2->incorporation deprotection3 Fmoc Deprotection incorporation->deprotection3 elongation Continue Chain Elongation deprotection3->elongation peptide_resin Peptide-Resin with Alkyne Side Chain elongation->peptide_resin click_reaction CuAAC Reaction with Azide-Molecule peptide_resin->click_reaction cleavage Cleavage & Deprotection click_reaction->cleavage purification Purification (HPLC) cleavage->purification final_product Final Modified Peptide purification->final_product signaling_pathway cluster_membrane Cell Membrane receptor Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein Activation modified_peptide Modified Peptide (containing Dap(Poc) conjugate) modified_peptide->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-Dap(Poc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Poc)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a selectively addressable side-chain. The propargyloxycarbonyl (Poc) protecting group offers an orthogonal handle that can be removed under neutral conditions, leaving other protecting groups such as Boc, Cbz, and the acid-labile or base-labile groups commonly used in Fmoc-SPPS intact. This allows for site-specific modification of the diaminopropionic acid (Dap) residue, enabling the synthesis of complex peptides, cyclic peptides, and peptide conjugates. The terminal alkyne of the Poc group also presents a handle for "click" chemistry reactions.

Physicochemical Properties of this compound

PropertyValue
CAS Number 2250437-44-4[1]
Molecular Formula C₂₂H₂₀N₂O₆[1]
Molecular Weight 408.4 g/mol [1]
Appearance White to off-white solid
Purity >96%[1]
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at -20°C for long-term stability

Experimental Protocols

Incorporation of this compound into a Peptide Sequence

This protocol describes a single coupling cycle for the incorporation of this compound onto a solid support using standard Fmoc-SPPS chemistry.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang resin) with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent (e.g., HBTU, HATU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-3 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated with a fresh solution of activated amino acid.

  • Washing: After complete coupling, thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Diagram of the Coupling Workflow:

SPPS_Coupling_Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (this compound, Coupling Reagent, Base) Activation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Washing2 Washing (DMF, DCM) Next_Cycle Ready for Next Cycle Washing2->Next_Cycle Kaiser_Test->Coupling Positive Kaiser_Test->Washing2 Negative

Caption: Workflow for a single coupling cycle of this compound in SPPS.

On-Resin Deprotection of the Poc Group

The Poc group can be selectively removed on-resin using tetrathiomolybdate under neutral conditions. This deprotection is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and the base-labile Fmoc group.

Materials:

  • Peptide-resin containing the Dap(Poc) residue

  • Benzyltriethylammonium tetrathiomolybdate ((BnEt₃N)₂MoS₄)

  • Acetonitrile (CH₃CN), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous acetonitrile (CH₃CN) for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of benzyltriethylammonium tetrathiomolybdate (5-10 equivalents relative to the Poc-protected residue) in anhydrous acetonitrile.

  • Deprotection Reaction: Add the tetrathiomolybdate solution to the resin and agitate the mixture at room temperature. The reaction time can vary from 4 to 12 hours.

  • Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry to confirm the removal of the Poc group (mass decrease of 82.04 Da).

  • Washing: Once the deprotection is complete, thoroughly wash the resin with acetonitrile (5-7 times), DMF (3 times), and DCM (3 times) to remove the deprotection reagent and byproducts. The resin now has a free amine on the Dap side-chain, ready for further modification.

Diagram of the Orthogonal Deprotection Strategy:

Orthogonal_Deprotection cluster_SPPS Solid-Phase Peptide Synthesis cluster_Deprotection Selective Deprotection cluster_Modification Side-Chain Modification cluster_Final_Cleavage Final Cleavage Start Fmoc-AA-Resin Elongation Peptide Chain Elongation (Fmoc Chemistry) Start->Elongation Incorporate_Dap Incorporate This compound Elongation->Incorporate_Dap Peptide_Poc Peptide-Dap(Poc)-Resin Incorporate_Dap->Peptide_Poc Poc_Deprotection Poc Deprotection (Tetrathiomolybdate, CH3CN, RT) Peptide_Poc->Poc_Deprotection Peptide_Dap_NH2 Peptide-Dap(NH2)-Resin Poc_Deprotection->Peptide_Dap_NH2 Modification On-Resin Modification (e.g., acylation, alkylation) Peptide_Dap_NH2->Modification Modified_Peptide Modified Peptide-Resin Modification->Modified_Peptide Final_Cleavage Global Deprotection & Cleavage from Resin (e.g., TFA cocktail) Modified_Peptide->Final_Cleavage Final_Product Purified Modified Peptide Final_Cleavage->Final_Product

Caption: Orthogonal synthesis strategy utilizing this compound.

Final Cleavage and Deprotection

After completion of the peptide synthesis and any on-resin modifications, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

  • Drying: Dry the crude peptide under vacuum.

Data Presentation

ParameterFmoc-SPPS CouplingOn-Resin Poc DeprotectionFinal Cleavage
Reagents This compound, HBTU/DIPEA(BnEt₃N)₂MoS₄TFA/TIS/H₂O
Solvent DMFAcetonitrile-
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 1-3 hours4-12 hours2-4 hours
Typical Yield >99% (per coupling step)>95%70-90% (crude)
Purity (crude) N/AN/A60-80%

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical HPLC.

Troubleshooting

  • Incomplete Coupling of this compound:

    • Cause: Steric hindrance or peptide aggregation.

    • Solution: Use a more powerful coupling reagent like HATU. Perform a double coupling. Add chaotropic salts (e.g., LiCl) to disrupt aggregation.

  • Incomplete Poc Deprotection:

    • Cause: Insufficient reagent or reaction time.

    • Solution: Increase the equivalents of tetrathiomolybdate and/or extend the reaction time. Ensure anhydrous conditions.

  • Side Reactions during Final Cleavage:

    • Cause: Reactive carbocations from protecting groups.

    • Solution: Use an appropriate scavenger cocktail based on the peptide sequence. For peptides containing tryptophan, methionine, or cysteine, consider adding EDT to the cleavage cocktail.

Conclusion

This compound is a versatile building block for the synthesis of modified peptides. The orthogonal deprotection of the Poc group under neutral conditions provides a powerful tool for site-specific peptide modification. The protocols provided herein offer a comprehensive guide for the successful incorporation and manipulation of this amino acid in solid-phase peptide synthesis.

References

On-Resin Click Chemistry Using Fmoc-L-Dap(Poc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern chemical biology and drug discovery, enabling the synthesis of molecules with enhanced therapeutic properties. On-resin click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for peptide modification.[1] This approach utilizes the formation of a stable triazole linkage between an alkyne and an azide.[2] The amino acid Fmoc-L-Dap(Poc)-OH, where Dap is 2,3-diaminopropionic acid and Poc is a propargyloxycarbonyl group, provides a convenient method for introducing a terminal alkyne into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). The alkyne moiety serves as a handle for the subsequent on-resin conjugation of various azide-containing molecules, such as fluorophores, imaging agents, or drug payloads.

The orthogonality of the Fmoc and Poc protecting groups is central to this strategy. The base-labile Fmoc group is cleaved during standard SPPS cycles for peptide chain elongation, while the Poc group, containing the alkyne, remains stable.[3] This allows for the precise incorporation of the alkyne functionality at a specific site in the peptide sequence.

Key Applications

  • Peptide Conjugation: Site-specific labeling of peptides with reporter molecules (e.g., fluorophores, biotin) for diagnostic and research applications.

  • Drug Development: Synthesis of peptide-drug conjugates (PDCs), where a cytotoxic drug is attached to a targeting peptide.

  • Biomaterial Science: Functionalization of peptide-based biomaterials to introduce new properties.

  • Chemical Biology: Development of chemical probes to study protein-protein interactions and other biological processes.

Data Presentation

The following tables provide representative quantitative data for the key steps involved in the synthesis and modification of peptides using this compound and on-resin click chemistry. The presented yields are typical for optimized protocols.

Table 1: Representative Coupling Efficiency of this compound in SPPS
Parameter Value
Coupling Reagent HBTU/DIPEA
Equivalents of Amino Acid 3-5
Coupling Time 1-2 hours
Typical Coupling Efficiency >98%
Table 2: Representative On-Resin Click Chemistry Performance
Reaction Type On-Resin CuAAC
Peptide Sequence Model peptide containing Dap(Poc)
Azide Moiety Azido-PEG-Fluorophore
Catalyst System CuSO₄ / Sodium Ascorbate
Reaction Time 4-12 hours
Typical Yield of Conjugated Peptide 70-90%
Purity (after HPLC) >95%

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol describes the manual incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard):

    • In a separate vial, dissolve the standard Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin as in step 2. Confirm complete coupling with a Kaiser test.

  • Incorporation of this compound: Couple this compound using the same procedure as in step 3. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the on-resin click reaction between the alkyne-containing peptide and an azide-functionalized molecule.

Materials:

  • Peptide-resin containing the Dap(Poc) residue

  • Azide-containing molecule (e.g., fluorescent dye, PEG linker, small molecule drug) (5-10 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 eq.)

  • Sodium ascorbate (1-5 eq.)

  • Solvent: Degassed DMF/water mixture (e.g., 4:1 v/v)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the degassed DMF/water solvent mixture for 30 minutes.

  • Click Reaction Cocktail:

    • In a separate vial, dissolve the azide-containing molecule in the solvent mixture.

    • Add the azide solution to the swollen resin.

    • Add the sodium ascorbate, followed by the copper(II) sulfate.

  • Reaction: Agitate the reaction mixture at room temperature for 4-12 hours. The reaction vessel should be sealed to minimize oxygen exposure.

  • Washing: After the reaction is complete, wash the resin extensively with DMF (5x), water (3x), DMF (3x), and DCM (3x) to remove excess reagents and copper catalyst.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the modified peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether (2x).

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Orthogonal Protection Strategy

The core of this methodology lies in the orthogonal protection strategy, allowing for selective deprotection of the α-amino group for chain elongation and the subsequent, independent modification of the side chain.

Orthogonal_Protection Start Fmoc-Dap(Poc)-Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Base Labile On_Resin_Click On-Resin Click Chemistry (CuSO4, NaAsc, Azide-R) Start->On_Resin_Click Stable to Base Chain_Elongation Peptide Chain Elongation Fmoc_Deprotection->Chain_Elongation Chain_Elongation->Start Repeat Cycles Final_Cleavage Final Cleavage (TFA Cocktail) On_Resin_Click->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide Acid Labile

Caption: Orthogonal deprotection and modification workflow.

Experimental Workflow for On-Resin Click Chemistry

The following diagram illustrates the step-by-step process of synthesizing a peptide with an alkyne handle and its subsequent modification via click chemistry.

Experimental_Workflow cluster_SPPS Fmoc-SPPS cluster_Click On-Resin Click Reaction cluster_Final Cleavage & Purification Resin 1. Start with Resin Incorporate_Dap 2. Incorporate This compound Resin->Incorporate_Dap Elongate 3. Elongate Peptide Chain Incorporate_Dap->Elongate Swell_Resin 4. Swell Peptide-Resin in DMF/Water Elongate->Swell_Resin Add_Reagents 5. Add Azide-R, CuSO4, and Sodium Ascorbate Swell_Resin->Add_Reagents React 6. React for 4-12h at Room Temp. Add_Reagents->React Wash_Resin 7. Wash Resin React->Wash_Resin Cleave 8. Cleave from Resin with TFA Cocktail Wash_Resin->Cleave Purify 9. Purify by RP-HPLC Cleave->Purify

Caption: Step-by-step experimental workflow.

Example Signaling Pathway: RGD Peptide Targeting Integrin/GPCR Crosstalk

Peptides containing the Arg-Gly-Asp (RGD) sequence are known to target integrins, which are involved in cell adhesion and signaling.[4] The modification of RGD peptides using click chemistry can be used to attach imaging agents or drugs. Integrin signaling can also crosstalk with G-protein coupled receptor (GPCR) pathways.[5]

Signaling_Pathway RGD_Peptide Modified RGD Peptide (via Click Chemistry) Integrin Integrin αvβ3 RGD_Peptide->Integrin Binds GPCR GPCR Integrin->GPCR Crosstalk G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Angiogenesis, Metastasis) Second_Messenger->Cellular_Response Leads to

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Fmoc-L-Dap(Poc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2] This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][4] The incorporation of non-canonical amino acids with bioorthogonal functional groups into peptides is a powerful strategy in drug discovery and chemical biology.[5] Fmoc-L-Dap(Poc)-OH, an L-2,3-diaminopropionic acid derivative, is a valuable building block for introducing a terminal alkyne into a peptide sequence during solid-phase peptide synthesis (SPPS).

The structure of this compound features an Nα-Fmoc group for compatibility with standard SPPS protocols and a side-chain amine protected by a propargyloxycarbonyl (Poc) group, which provides the alkyne functionality for the CuAAC reaction. This allows for the site-specific conjugation of azide-containing molecules, such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG), to the peptide backbone.

Principle of the Method

The overall workflow involves two main stages: the incorporation of this compound into a peptide sequence using Fmoc-based SPPS, followed by the on-resin or solution-phase CuAAC reaction with an azide-functionalized molecule.

Stage 1: Solid-Phase Peptide Synthesis (SPPS) The peptide is assembled on a solid support, and this compound is incorporated at the desired position in the sequence using standard coupling protocols. The Fmoc group is removed with a mild base, typically piperidine, to allow for the elongation of the peptide chain.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Once the peptide synthesis is complete and the N-terminus is protected (e.g., with an acetyl group) or left as a free amine, the alkyne-functionalized peptide on the resin is reacted with an azide-containing molecule in the presence of a Cu(I) catalyst. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. The use of a copper-coordinating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect the peptide from oxidative damage.

Experimental Protocols

Incorporation of this compound into a Peptide via SPPS

This protocol outlines the manual coupling of this compound during Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU/HATU, and N,N-Diisopropylethylamine (DIPEA) or HOBt/DIC

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines.

  • Amino Acid Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the alkyne-functionalized peptide on the solid support.

Materials:

  • Alkyne-functionalized peptide-resin

  • Azide-containing molecule (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: DMF/H₂O or DMSO/tBuOH/H₂O

Procedure:

  • Resin Preparation: Swell the alkyne-functionalized peptide-resin in the chosen reaction solvent for at least 30 minutes. Wash the resin thoroughly with the reaction solvent.

  • Reaction Cocktail Preparation:

    • In a separate vial, dissolve the azide-containing molecule (5-10 equivalents) in the reaction solvent.

    • Prepare a stock solution of CuSO₄ and sodium ascorbate.

  • Reaction Setup:

    • To the reaction vessel containing the resin, add the solution of the azide-containing molecule.

    • Add the copper-coordinating ligand (e.g., TBTA, 1 equivalent).

    • Add the CuSO₄ solution (0.1-0.5 equivalents).

    • Add the sodium ascorbate solution (1-2 equivalents).

  • Reaction: Gently agitate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by RP-HPLC or mass spectrometry.

  • Washing: Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DCM and methanol.

Peptide Cleavage and Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • RP-HPLC system

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage: Add the cleavage cocktail to the dried resin and incubate for 2-4 hours at room temperature.

  • Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification: Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Analyze the purified peptide fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide conjugate as a white, fluffy powder.

Data Presentation

Table 1: Typical Reagent Equivalents for SPPS and CuAAC
Step Reagent Equivalents (relative to resin loading) Notes
SPPS This compound3 - 5An excess drives the coupling reaction to completion.
Coupling Reagent (e.g., HBTU)3 - 5
Base (e.g., DIPEA)6 - 10Typically double the equivalents of the amino acid.
CuAAC Azide-containing molecule5 - 10An excess is used to ensure complete conjugation.
CuSO₄0.1 - 0.5Catalytic amount.
Sodium Ascorbate1 - 2In excess to maintain Cu(I) state.
Ligand (e.g., TBTA)1Stabilizes the Cu(I) catalyst.
Table 2: Typical Reaction Conditions and Outcomes
Parameter Condition Typical Outcome
SPPS Coupling Time 1 - 3 hours>99% coupling efficiency (monitored by Kaiser test).
CuAAC Reaction Time 2 - 12 hours>95% conversion to the triazole product.
CuAAC Temperature Room TemperatureEfficient reaction at ambient temperature.
Final Peptide Purity (post-HPLC) >95%High purity is achievable with standard purification methods.

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple this compound (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat n cycles Final_Peptide Alkyne-Peptide-Resin Wash2->Final_Peptide Repeat->Deprotect

Caption: Workflow for incorporating this compound via Fmoc-SPPS.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Peptide_Alkyne Peptide-Alkyne Product Peptide-Triazole-Molecule Peptide_Alkyne->Product Molecule_Azide Molecule-Azide Molecule_Azide->Product CuSO4 CuSO4 (CuII) CuI Cu(I) CuSO4->CuI Reduction NaAscorbate Sodium Ascorbate NaAscorbate->CuI Active_Catalyst Active Cu(I) Catalyst CuI->Active_Catalyst Ligand Ligand (TBTA) Ligand->Active_Catalyst Stabilization Active_Catalyst->Product CuAAC Reaction

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Orthogonal_Strategy Start Fmoc-NH-CHR-CO-Resin Fmoc Group Side-Chain Protecting Groups Resin Linkage Step1 20% Piperidine/DMF Start->Step1 Intermediate1 H2N-CHR-CO-Resin Free α-Amine Side-Chain Protecting Groups Resin Linkage Step1->Intermediate1 Step2 Fmoc-AA-OH, Coupling Reagents Intermediate1->Step2 Intermediate2 Fmoc-AA-NH-CHR-CO-Resin Fmoc Group Side-Chain Protecting Groups Resin Linkage Step2->Intermediate2 Step3 Repeat n times Intermediate2->Step3 Intermediate3 Peptide-Resin Fmoc Group Side-Chains (including Poc-Alkyne) Step3->Intermediate3 Step4 CuAAC Reaction (Azide, Cu(I)) Intermediate3->Step4 Intermediate4 Peptide-Triazole-Molecule-Resin Fmoc Group Modified Side-Chain Step4->Intermediate4 Step5 TFA Cleavage Cocktail Intermediate4->Step5 Final_Product Final Conjugated Peptide Step5->Final_Product

Caption: Orthogonal strategy for peptide synthesis and on-resin conjugation.

References

Application Notes and Protocols for Site-Specific Peptide Labeling using Fmoc-L-Dap(Poc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a critical technique in chemical biology and drug development, enabling the precise attachment of various functionalities such as fluorophores, polyethylene glycol (PEG), and cytotoxic drugs. Fmoc-L-2,3-diaminopropionic acid (propargyloxycarbonyl), or Fmoc-L-Dap(Poc)-OH, is a versatile building block for solid-phase peptide synthesis (SPPS) that facilitates the site-specific incorporation of a terminal alkyne. This alkyne serves as a bioorthogonal handle for highly efficient and specific "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The propargyloxycarbonyl (Poc) protecting group on the β-amino group of L-diaminopropionic acid provides a stable alkyne functionality that is compatible with standard Fmoc-based SPPS conditions. This allows for the straightforward synthesis of peptides with a precisely located alkyne for subsequent conjugation to azide-containing molecules.

Key Features and Applications

  • Site-Specific Labeling: Enables the introduction of a single alkyne group at a predetermined position within a peptide sequence.

  • Bioorthogonal Reactivity: The alkyne group is chemically inert to the functional groups found in peptides and other biological molecules, ensuring specific ligation with an azide partner.

  • High Reaction Efficiency: The CuAAC reaction is known for its high yields and rapid reaction rates under mild, aqueous conditions.

  • Versatile Conjugation: Allows for the attachment of a wide range of molecules, including:

    • Fluorescent dyes for imaging and tracking.

    • Biotin for affinity purification and detection.

    • PEG moieties to improve pharmacokinetic properties.

    • Drug molecules to create targeted peptide-drug conjugates.

    • Crosslinkers for studying protein-protein interactions.

Data Presentation

The following tables provide a summary of quantitative data related to the incorporation of alkyne-containing amino acids and subsequent click chemistry reactions.

Table 1: Representative Coupling Efficiency in Solid-Phase Peptide Synthesis

Amino Acid DerivativeCoupling ReagentActivation TimeCoupling TimeReported Coupling YieldReference
Fmoc-Propargylglycine-OHHCTU/DIPEA2-5 min30-60 min>99% (qualitative)[1]
Fmoc-L-Dap(N3)-OHPyBOP/DIPEA1-2 min1-2 h>99% (qualitative)
Fmoc-Dap(Adpoc)-OHHATU/DIPEA1-2 min1-2 hHigh (not quantified)[2]

Table 2: Representative Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Reaction TypePeptide SubstrateAzide PartnerReaction ConditionsReaction TimeReported YieldReference
On-Resin CyclizationHeptapeptide with Propargylglycine and AzidolysineIntramolecularCuI (1.5 equiv), Piperidine, DMF24 h~89%[3]
Solution Phase LabelingAzide-containing peptideAlkyne-fluorescent dyeCuSO₄, Sodium Ascorbate, Water/t-BuOH1-4 h>95%[1]
On-Resin LabelingResin-bound peptide with terminal alkyneAzide-containing cargoCuSO₄, Sodium Ascorbate, THPTA, DMF/H₂O2-12 hHigh (not quantified)

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for incorporating this compound into a peptide sequence using an automated peptide synthesizer with Fmoc/tBu chemistry.

Materials:

  • This compound

  • High-quality peptide synthesis grade solvents (DMF, DCM)

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagent: HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

Automated Synthesizer Program (General Cycle):

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and HCTU or HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution for activation (pre-activation time of 2-5 minutes).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. For potentially difficult couplings, a double coupling can be performed.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times).

  • Repeat: Repeat the cycle for each subsequent amino acid in the sequence.

Diagram: Automated SPPS Workflow

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for automated solid-phase peptide synthesis (SPPS).

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a peptide containing the Dap(Poc) residue while it is still attached to the solid support.

Materials:

  • Peptide-resin containing the Dap(Poc) residue

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide) (5-10 equivalents)

  • Copper(II) sulfate (CuSO₄) (1-2 equivalents)

  • Sodium ascorbate (5-10 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (5 equivalents)

  • Solvent: Degassed DMF/H₂O (4:1 v/v) or DMSO/H₂O (4:1 v/v)

Procedure:

  • Resin Swelling: Swell the peptide-resin in the chosen reaction solvent for 30-60 minutes.

  • Reaction Mixture Preparation:

    • In a separate vial, dissolve the azide-functionalized molecule in the reaction solvent.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare stock solutions of CuSO₄ and THPTA/TBTA in water or DMSO.

  • Reaction Setup:

    • To the swollen resin, add the solution of the azide-functionalized molecule.

    • Add the THPTA/TBTA solution to the resin slurry.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently agitate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by water, DMF, and DCM.

  • Cleavage and Purification: Cleave the labeled peptide from the resin using a standard TFA cleavage cocktail and purify by RP-HPLC.

Diagram: On-Resin CuAAC Workflow

On_Resin_CuAAC Start Peptide-Resin with Dap(Poc) Swell Swell Resin in DMF/H2O Start->Swell Add_Reagents Add: 1. Azide-Molecule 2. THPTA/TBTA 3. CuSO4 4. Sodium Ascorbate Swell->Add_Reagents React Incubate at RT (2-12 h) Add_Reagents->React Wash Wash Resin React->Wash Cleave Cleave from Resin (TFA Cocktail) Wash->Cleave Purify Purify Labeled Peptide (RP-HPLC) Cleave->Purify End Labeled Peptide Purify->End

Caption: Workflow for on-resin peptide labeling via CuAAC.

Protocol 3: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling a purified peptide containing the Dap(Poc) residue in solution.

Materials:

  • Purified peptide containing Dap(Poc)

  • Azide-functionalized molecule (1.2-1.5 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1-0.5 equivalents)

  • Sodium ascorbate (0.5-2.0 equivalents)

  • THPTA or TBTA (0.5-1.0 equivalent)

  • Solvent: Degassed phosphate-buffered saline (PBS), or a mixture of water and a co-solvent like DMSO or t-BuOH.

Procedure:

  • Dissolve Reactants:

    • Dissolve the purified peptide in the chosen reaction buffer.

    • Dissolve the azide-functionalized molecule in a small amount of DMSO or the reaction buffer.

  • Prepare Catalyst Stocks:

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare stock solutions of CuSO₄ and THPTA/TBTA in water or DMSO.

  • Reaction Setup:

    • To the peptide solution, add the azide-functionalized molecule.

    • Add the THPTA/TBTA solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

  • Purification: Purify the labeled peptide by RP-HPLC to remove excess reagents and the catalyst.

  • Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry and HPLC.

Diagram: Solution-Phase CuAAC Workflow

Solution_CuAAC Start Purified Peptide with Dap(Poc) Dissolve Dissolve Peptide and Azide-Molecule in Buffer Start->Dissolve Add_Catalyst Add THPTA/TBTA, CuSO4, and Sodium Ascorbate Dissolve->Add_Catalyst React Incubate at RT (1-4 h) Add_Catalyst->React Purify Purify Labeled Peptide (RP-HPLC) React->Purify Analyze Analyze by LC-MS Purify->Analyze End Labeled Peptide Analyze->End NPY_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Labeled NPY Analog Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds G_protein Gαi/Gβγ Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates ERK ERK Activation PKA->ERK Inhibits Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC PKC->ERK Cellular_Response Cellular Response (e.g., Growth, Proliferation) ERK->Cellular_Response

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides with Fmoc-L-Dap(Poc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of peptides is a cornerstone technique in modern chemical biology and drug discovery. It provides a powerful tool to investigate peptide localization, protein-protein interactions, receptor binding, and enzyme activity.[1] This document provides detailed application notes and protocols for the synthesis of fluorescently labeled peptides utilizing the orthogonally protected amino acid, Fmoc-L-Dap(Poc)-OH (N-α-Fmoc-N-β-propargyloxycarbonyl-L-diaminopropionic acid).

The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of a latent alkyne functionality at a specific position within a peptide sequence. The propargyloxycarbonyl (Poc) protecting group is stable to the standard basic conditions used for Fmoc removal and acidic conditions for final cleavage from the resin. Its selective removal on-resin is achieved under neutral conditions using tetrathiomolybdate, revealing a primary amine that can be subsequently labeled with a fluorescent dye. This orthogonal strategy ensures high specificity and efficiency in the synthesis of fluorescently labeled peptides.

Core Principles

The synthesis of fluorescently labeled peptides using this compound follows a multi-stage process:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position in the peptide sequence.

  • On-Resin Poc Deprotection: Following the complete assembly of the peptide chain, the Poc group is selectively removed from the Dap side chain under neutral conditions, while the peptide remains attached to the solid support.

  • On-Resin Fluorescent Labeling: The exposed primary amine on the Dap side chain is then reacted with an activated fluorescent dye.

  • Cleavage and Deprotection: The fully assembled and labeled peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

  • Purification and Analysis: The crude fluorescently labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Data Presentation

The following tables summarize the typical quantitative parameters for the key steps in the synthesis of fluorescently labeled peptides using this compound. These values are representative and may vary depending on the specific peptide sequence and fluorescent dye used.

Table 1: Solid-Phase Peptide Synthesis Parameters

ParameterTypical Value/RangeNotes
Resin TypeRink Amide, Wang, or 2-Chlorotrityl ChlorideChoice depends on the desired C-terminus (amide or carboxylic acid).
Resin Loading0.3 - 0.8 mmol/gStandard loading capacity for Fmoc-SPPS resins.
Fmoc-Amino Acid Equivalents3 - 5 eq. (relative to resin loading)An excess is used to drive the coupling reaction to completion.
Coupling ReagentsHBTU/HOBt or HATU/HOAt with DIPEAStandard activators for Fmoc-SPPS.
Coupling Time1 - 4 hoursSequence and amino acid dependent.
Fmoc Deprotection Reagent20% Piperidine in DMFStandard reagent for Fmoc removal.
Fmoc Deprotection Time5 min + 15 minTwo-step deprotection ensures complete removal.

Table 2: On-Resin Poc Deprotection and Labeling

ParameterTypical Value/RangeNotes
Poc Deprotection ReagentBenzyltriethylammonium tetrathiomolybdateEffective for Poc removal under neutral conditions.
Deprotection SolventAcetonitrile (CH3CN)
Deprotection Time1 - 3 hoursReaction progress can be monitored by a colorimetric test (e.g., Kaiser test).
Fluorescent Dye Equivalents1.5 - 3 eq. (relative to resin loading)An excess ensures complete labeling of the exposed amine.
Labeling Coupling ReagentsHBTU/HOBt or PyBOP with DIPEA
Labeling Reaction Time2 - 12 hoursDye and sequence dependent.
Expected Labeling Efficiency> 95%Can be assessed by HPLC analysis of a small cleavage sample.

Table 3: Cleavage, Purification, and Analysis

ParameterTypical Value/RangeNotes
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂OStandard cocktail for cleavage and removal of most side-chain protecting groups.
Cleavage Time2 - 4 hours
Crude Peptide Purity50 - 80% (by RP-HPLC)Sequence dependent.
Purification MethodPreparative RP-HPLCUsing a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Final Peptide Purity> 95% (by analytical RP-HPLC)
Analysis TechniquesAnalytical RP-HPLC, Mass Spectrometry (ESI-MS or MALDI-TOF)To confirm purity and identity of the final product.[2][3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU, HOBt, or HATU, HOAt

  • N,N'-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain the solution. Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HBTU/HOBt (or HATU/HOAt) (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Coupling Monitoring: Perform a colorimetric test (e.g., Kaiser test) to ensure the coupling reaction is complete. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.

  • Washing and Drying: Wash the final peptide-resin with DMF (3 times), DCM (3 times), and Methanol (3 times). Dry the resin under vacuum.

Protocol 2: On-Resin Poc Deprotection and Fluorescent Labeling

This protocol describes the selective deprotection of the Poc group and subsequent labeling with a fluorescent dye.

Materials:

  • Peptide-resin from Protocol 1

  • Benzyltriethylammonium tetrathiomolybdate

  • Acetonitrile (CH3CN), anhydrous

  • Fluorescent dye with a carboxylic acid or activated ester (e.g., NHS ester) functionality

  • Coupling reagents (HBTU, HOBt, or PyBOP) and DIPEA (if using a carboxylic acid dye)

  • DMF, anhydrous

Procedure:

  • Resin Swelling: Swell the dried peptide-resin in anhydrous acetonitrile for 30 minutes.

  • Poc Deprotection:

    • Dissolve benzyltriethylammonium tetrathiomolybdate (5-10 eq.) in anhydrous acetonitrile.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-3 hours. Monitor the reaction progress using the Kaiser test. A positive result (blue beads) indicates the presence of free primary amines.

  • Washing: Once the deprotection is complete, wash the resin thoroughly with acetonitrile (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).

  • Fluorescent Labeling:

    • If using an NHS-ester of the dye: Dissolve the dye (1.5-3 eq.) in anhydrous DMF and add it to the resin. Add DIPEA (1 eq.) and agitate the mixture overnight at room temperature.

    • If using a carboxylic acid dye: In a separate vial, dissolve the dye (1.5-3 eq.) and coupling reagents (e.g., HBTU/HOBt, 1.5-3 eq.) in anhydrous DMF. Add DIPEA (3-6 eq.) and pre-activate for 2 minutes. Add the activated dye solution to the resin and agitate overnight at room temperature.

  • Washing and Drying: Wash the fluorescently labeled peptide-resin with DMF (5 x 1 min) and DCM (3 x 1 min). Dry the resin under vacuum.

Protocol 3: Peptide Cleavage, Purification, and Analysis

This protocol outlines the final cleavage of the fluorescently labeled peptide from the resin and its subsequent purification and analysis.

Materials:

  • Fluorescently labeled peptide-resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Solvents for HPLC: Acetonitrile (ACN) and water, both containing 0.1% TFA

  • Reversed-phase HPLC system with a C18 column

  • Mass spectrometer (ESI-MS or MALDI-TOF)

  • Lyophilizer

Procedure:

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). Purify the peptide by preparative RP-HPLC.

  • Analysis: Analyze the purified fractions by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the molecular weight of the fluorescently labeled peptide.[2][3]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final fluorescently labeled peptide as a powder.

Mandatory Visualization

Diagram 1: Experimental Workflow for Synthesis of Fluorescently Labeled Peptides

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Labeling On-Resin Modification cluster_Final Final Processing Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Incorp Incorporate This compound Coupling->Incorp Wash1->Coupling Elongation Repeat for Peptide Elongation Incorp->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Poc_Deprotection Poc Deprotection (Tetrathiomolybdate) Final_Deprotection->Poc_Deprotection Wash2 Washing Poc_Deprotection->Wash2 Fluo_Labeling Fluorescent Dye Labeling Wash2->Fluo_Labeling Wash3 Washing & Drying Fluo_Labeling->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS & HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization G cluster_cell Cellular Environment GPCR GPCR Binding Ligand Binding GPCR->Binding Fluo_Peptide Fluorescently Labeled Peptide (Ligand) Fluo_Peptide->Binding Internalization Receptor Internalization Binding->Internalization Endosome Endosome Internalization->Endosome Fluorescence Fluorescence Detection Endosome->Fluorescence

References

Application Notes and Protocols for Fmoc-L-Dap(Poc)-OH in the Synthesis of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide-Drug Conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The efficacy of a PDC is critically dependent on the properties of its three components: the targeting peptide, the cytotoxic payload, and the linker connecting them. The choice of a suitable linker and the conjugation strategy are paramount for the successful development of a stable and effective PDC.

This document provides detailed application notes and protocols for the use of Fmoc-L-Dap(Poc)-OH , a specialized amino acid derivative, in the synthesis of PDCs. The propargyloxycarbonyl (Poc) protecting group on the side chain of L-diaminopropionic acid (Dap) provides a terminal alkyne functionality. This alkyne serves as a versatile handle for the site-specific conjugation of azide-modified drug molecules via the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".

The use of this compound in Solid-Phase Peptide Synthesis (SPPS) allows for the precise incorporation of a conjugatable handle at any desired position within the peptide sequence. The propargyl group is stable under the standard acidic conditions of peptide cleavage from the resin, offering the flexibility of performing the drug conjugation either on the solid support (on-resin) or after the peptide has been cleaved and purified (solution-phase).[1]

Experimental Protocols

This section outlines the detailed methodologies for the incorporation of this compound into a peptide sequence using Fmoc-based SPPS, followed by the on-resin conjugation of an azide-functionalized drug molecule.

Materials and Reagents
ReagentSupplierRecommended Purity
This compoundVarious>96%
Rink Amide Resin (or other suitable resin)Various100-200 mesh
Fmoc-protected amino acidsVarious>99%
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
PiperidineVariousReagent grade
Diisopropylethylamine (DIPEA)VariousReagent grade
HBTU (or other coupling reagent)Various>99%
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
WaterVariousHPLC grade
Copper(I) Bromide (CuBr) or Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)VariousReagent grade
Sodium AscorbateVarious>98%
2,6-LutidineVariousReagent grade
Azide-functionalized drug moleculeCustom synthesis or commercial>95%
Diethyl etherVariousACS grade
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Alkyne-Modified Peptide

This protocol describes the manual synthesis of a peptide containing this compound on a Rink Amide resin.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test.

  • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

4. Incorporation of this compound:

  • Follow the same coupling procedure as in step 3, using this compound as the amino acid to be incorporated at the desired position in the peptide sequence.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_loop Elongation Cycle Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each AA Wash2->Repeat Incorporate Couple this compound Wash2->Incorporate Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Deprotect_Loop Fmoc Deprotection Repeat->Deprotect_Loop Incorporate->Wash2 Alkyne_Peptide Resin-Bound Alkyne-Peptide Final_Deprotect->Alkyne_Peptide Wash_Loop1 Wash Deprotect_Loop->Wash_Loop1 Couple_Loop Couple next Fmoc-AA Wash_Loop1->Couple_Loop Wash_Loop2 Wash Couple_Loop->Wash_Loop2 Wash_Loop2->Repeat

Caption: Workflow for the SPPS of an alkyne-modified peptide.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized drug to the resin-bound alkyne-peptide.[2]

1. Resin Preparation:

  • Swell the peptide-resin (containing the terminal alkyne) in DCM (10 mL/g resin) for 10 minutes.

  • Drain the DCM.

2. Preparation of the Click Chemistry Cocktail:

  • In a separate vial, bubble nitrogen through DMSO (12 mL/g resin) for at least 10 minutes to degas.

  • Dissolve CuBr (1 eq. based on resin loading) completely in the degassed DMSO.

  • In another vial, dissolve the azide-functionalized drug (1.5-2 eq.) in a minimal amount of DMSO.

3. On-Resin Click Reaction:

  • Add the CuBr/DMSO solution to the swollen resin.

  • Add the azide-functionalized drug solution to the resin slurry.

  • Add 1 eq of a freshly prepared 0.1 M aqueous ascorbic acid solution.

  • Add 10 eq of 2,6-lutidine and 10 eq of DIPEA.

  • Purge the reaction vessel with nitrogen for 5 minutes.

  • Seal the vessel and shake gently at room temperature for 16-18 hours.

4. Washing:

  • Filter the reaction mixture and wash the resin sequentially with:

    • Isopropanol/DMSO (5:3 v/v) (3x)

    • DMF (3x)

    • DCM (3x)

  • Dry the resin under vacuum.

CuAAC_Mechanism cluster_cuaac On-Resin CuAAC Reaction Peptide_Alkyne Resin-Bound Peptide-Alkyne Reaction Click Reaction (DMSO, 2,6-Lutidine, DIPEA) Peptide_Alkyne->Reaction Azide_Drug Azide-Functionalized Drug Azide_Drug->Reaction Catalyst Cu(I) Catalyst (CuBr/Ascorbic Acid) Catalyst->Reaction PDC_Resin Resin-Bound PDC Reaction->PDC_Resin

Caption: Schematic of the on-resin CuAAC conjugation step.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the PDC from the solid support and the removal of side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Prepare this solution fresh.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dry PDC-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification:

  • Filter the cleavage mixture to separate the resin.

  • Collect the filtrate containing the cleaved PDC.

  • Precipitate the crude PDC by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the PDC.

  • Wash the pellet with cold diethyl ether.

  • Dry the crude PDC under vacuum.

  • Purify the PDC by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Results

The incorporation of this compound into the peptide sequence is expected to proceed with high efficiency, comparable to standard Fmoc-amino acids. The on-resin CuAAC reaction is also known for its high efficiency, with conversions often exceeding 95% as determined by LC-MS analysis of a small cleavage sample.[3] The final purified PDC should show a single major peak on RP-HPLC and the correct molecular weight as confirmed by mass spectrometry.

ParameterExpected Outcome
Coupling efficiency of this compound>99% (as determined by Kaiser test)
On-resin CuAAC conversion>95% (as determined by LC-MS)
Crude PDC Purity50-80% (dependent on peptide sequence)
Final Purity (after HPLC)>98%

Signaling Pathways and Applications

PDCs synthesized using this methodology can be designed to target a variety of cancer-related signaling pathways. The choice of the peptide sequence determines the cellular target. For example, peptides that bind to overexpressed receptors on cancer cells can be used to deliver cytotoxic drugs that interfere with critical cellular processes.

Signaling_Pathway PDC Peptide-Drug Conjugate (this compound based) Receptor Tumor Cell Surface Receptor PDC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Drug Action Apoptosis Apoptosis Target->Apoptosis

Caption: General mechanism of action for a targeted PDC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete coupling of this compoundSteric hindrance or inefficient activation.Double couple the amino acid. Use a different coupling reagent (e.g., HATU).
Low efficiency of on-resin CuAAC reactionInefficient catalyst, presence of oxygen.Ensure all solutions are properly degassed. Use fresh sodium ascorbate. Increase the equivalents of the azide-drug and catalyst.
Side reactions during cleavageScavenger choice, prolonged cleavage time.Use appropriate scavengers for the amino acids in the sequence. Optimize cleavage time by performing a time-course experiment.[1]
Difficulty in purifying the final PDCAggregation of the peptide or PDC.Modify the HPLC gradient. Use additives like formic acid in the mobile phase. Consider a different purification resin.

References

Application Notes and Protocols for Fmoc-L-Dap(Poc)-OH in the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced conformational stability, increased resistance to enzymatic degradation, and improved binding affinity compared to their linear counterparts. The synthesis of these complex molecules often relies on sophisticated chemical strategies, including the use of orthogonally protected amino acid building blocks. Fmoc-L-Dap(Poc)-OH is a key reagent in this field, enabling the efficient on-resin cyclization of peptides.

This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of cyclic peptides. It is intended to guide researchers, scientists, and drug development professionals in the design and execution of synthetic strategies for creating novel cyclic peptide-based therapeutics and research tools.

The Principle of Orthogonal Protection

The utility of this compound in cyclic peptide synthesis lies in its orthogonal protection scheme. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard for solid-phase peptide synthesis (SPPS). The side-chain amino group of the diaminopropionic acid (Dap) residue is protected by the propargyloxycarbonyl (Poc) group. The Poc group is labile to palladium-catalyzed cleavage, a condition that does not affect the Fmoc group or most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). This orthogonality allows for the selective deprotection of the Dap side chain while the peptide is still attached to the solid support, enabling subsequent on-resin cyclization to form a lactam bridge.

Applications in Drug Discovery: The Case of Cyclic RGD Peptides

A prominent application of this methodology is in the synthesis of cyclic peptides containing the Arg-Gly-Asp (RGD) motif. Cyclic RGD peptides are potent and selective antagonists of integrin receptors, particularly αvβ3, which are overexpressed on tumor cells and activated endothelial cells.[1] By cyclizing the peptide, the RGD motif is presented in a constrained conformation that enhances its binding affinity and selectivity for the target integrin. This makes cyclic RGD peptides valuable candidates for cancer therapy and diagnostics. The use of this compound allows for the creation of a stable amide bond to cyclize the peptide, contributing to its biological activity and stability.

Data Presentation

The efficiency of peptide cyclization can be influenced by several factors, including the choice of coupling reagent, the peptide sequence, and the reaction conditions. The following tables provide representative data on the performance of various coupling reagents for amide bond formation and the impact of peptide sequence characteristics on cyclization efficiency. While specific data for this compound is limited in the public domain, the presented data for similar cyclization reactions offer valuable insights.

Table 1: Comparative Performance of Common Coupling Reagents for Lactam Bridge Formation

Coupling ReagentAdditiveBaseTypical Yield (%)Purity (%)Reference
HATUHOAtDIPEA>95>90[2]
HBTUHOBtDIPEA90-9585-90[2]
PyBOPHOBtDIPEA90-9585-90[2]
DICOxymaPure-85-90>80[2]

Table 2: Influence of Peptide Sequence on On-Resin Cyclization Efficiency

Peptide Sequence CharacteristicImpact on CyclizationPotential Reason
Proline or Glycine at C-terminusFavorableReduces steric hindrance and promotes favorable turn conformations.
Bulky amino acids near cyclization siteUnfavorableSteric hindrance can slow down the intramolecular reaction.
Alternating D- and L-amino acidsFavorableCan pre-organize the peptide backbone for cyclization.
High content of aggregation-prone residuesUnfavorableInterchain aggregation can compete with intrachain cyclization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a cyclic peptide using this compound on a solid support.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide
  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Wash the resin as described in step 2.

    • Confirm complete coupling using a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

Protocol 2: On-Resin Deprotection of the Poc Group

This protocol is adapted from procedures for the similar Alloc protecting group and should be optimized for the specific peptide sequence.

  • Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM (5x).

  • Reagent Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 eq.) and a scavenger, such as N,N'-dimethylbarbituric acid (DMBA) (5 eq.), in a mixture of DCM and DMF (1:1).

  • Deprotection Reaction:

    • Add the reagent solution to the resin.

    • Agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2-4 hours.

    • Monitor the reaction for completeness by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Wash the resin extensively with DMF (5x), a solution of 0.5% DIPEA in DMF (3x), sodium diethyldithiocarbamate (0.5% w/v) in DMF (3x) to remove palladium residues, and finally with DMF (5x) and DCM (5x).

Protocol 3: On-Resin Cyclization
  • N-Terminal Fmoc Deprotection: Remove the N-terminal Fmoc group of the linear peptide on the resin as described in Protocol 1, step 2.

  • Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vial, prepare a solution of a coupling reagent such as HATU (3 eq.) and a base such as DIPEA (6 eq.) in DMF.

    • Add the cyclization cocktail to the resin and agitate at room temperature.

    • Monitor the cyclization reaction by LC-MS analysis of a small, cleaved sample of the resin-bound peptide. The reaction is typically complete within 2-12 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

Protocol 4: Cleavage and Purification
  • Cleavage:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Workflow for Cyclic Peptide Synthesis using this compound

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Finalization Final Steps Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Repeat for all residues Amino_Acid_Coupling->Chain_Elongation Incorporate_Dap Incorporate this compound Chain_Elongation->Incorporate_Dap at desired position Final_Fmoc_Deprotection Final N-terminal Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection end of sequence Incorporate_Dap->Chain_Elongation Poc_Deprotection Poc Deprotection (Pd(PPh3)4) Final_Fmoc_Deprotection->Poc_Deprotection Lactam_Formation Intramolecular Cyclization (e.g., HATU/DIPEA) Poc_Deprotection->Lactam_Formation Cleavage Cleavage from Resin (TFA) Lactam_Formation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS & HPLC Analysis Purification->Analysis End End Analysis->End

Caption: Workflow for cyclic peptide synthesis.

Integrin αvβ3 Signaling Pathway

Cyclic RGD peptides synthesized using this compound can be used to target and modulate the activity of integrin αvβ3. The following diagram illustrates a simplified signaling pathway initiated by the binding of an RGD ligand to integrin αvβ3.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD_Peptide Cyclic RGD Peptide Integrin Integrin αvβ3 RGD_Peptide->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates PI3K PI3K Src->PI3K activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Angiogenesis Angiogenesis Akt->Angiogenesis

References

Application Notes and Protocols for the Utilization of Fmoc-L-Dap(Poc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the application of Nα-Fmoc-Nβ-[1-(1-adamantyl)-1-methylethoxycarbonyl]-L-diaminopropionic acid, commonly referred to as Fmoc-L-Dap(Adpoc)-OH, in solid-phase peptide synthesis (SPPS). The "Poc" in the user's request is likely a typographical error for "Adpoc," a protecting group noted for its utility in orthogonal peptide synthesis strategies.[1] This guide will refer to the compound as Fmoc-L-Dap(Adpoc)-OH, based on available technical literature.

Fmoc-L-Dap(Adpoc)-OH is a specialized amino acid derivative that facilitates the synthesis of complex and modified peptides.[2] It incorporates the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the highly acid-labile 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group on the β-amino side chain.[3][4] This orthogonal protection scheme is pivotal for developing peptides with site-specific modifications, as it allows for the selective deprotection of either the N-terminus or the side chain.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-L-Dap(Adpoc)-OH is presented below. These properties are essential for its proper handling, storage, and use in SPPS workflows.

PropertyValueReferences
CAS Number 251316-97-9
Molecular Formula C₃₂H₃₈N₂O₆
Molecular Weight 546.66 g/mol
Solubility Soluble in DMF, DCM, and DMSO
Storage Store at -20°C for long-term stability

Core Concepts in Application

The strategic use of Fmoc-L-Dap(Adpoc)-OH hinges on its orthogonal protecting groups. The Fmoc group is removed by a base (typically piperidine), enabling peptide chain elongation, while the Adpoc group is stable to these conditions. Conversely, the Adpoc group can be selectively removed under very mild acidic conditions, leaving the rest of the peptide and its acid-labile protecting groups intact. This allows for on-resin modification of the Dap side-chain amine.

A primary challenge when using this reagent is the potential for intramolecular cyclization during the coupling step, which leads to the formation of a β-lactam and terminates the peptide chain. This side reaction can be mitigated by carefully selecting coupling reagents and optimizing reaction conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Fmoc-L-Dap(Adpoc)-OH into a peptide sequence during SPPS. These procedures are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

This protocol outlines the key steps for incorporating a single Fmoc-L-Dap(Adpoc)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Preparation and Swelling:

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Remove the N-terminal Fmoc group from the resin-bound peptide by treating the resin with 20% piperidine in DMF.

    • Perform the treatment twice: first for 5 minutes, followed by a second treatment for 15 minutes.

    • Thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Fmoc-L-Dap(Adpoc)-OH Coupling:

    • Activation: In a separate vessel, pre-activate a 3-4 fold molar excess of Fmoc-L-Dap(Adpoc)-OH. To minimize β-lactam formation, it is recommended to use an activator like N,N'-diisopropylcarbodiimide (DIC) with OxymaPure. Alternatively, HBTU/HOBt or HATU with a base such as DIEA or NMM can be used.

    • Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle to continue peptide elongation.

SPPS_Workflow Diagram 1: SPPS Workflow for Fmoc-L-Dap(Adpoc)-OH Incorporation cluster_main start Start: Peptide-Resin (Free N-terminal amine) coupling 3. Coupling: - Pre-activate Fmoc-L-Dap(Adpoc)-OH (3-4 eq) - Add to resin - React for 1-2 hours start->coupling Add activated aa wash1 4. Washing: - DMF (3x) - DCM (3x) coupling->wash1 Remove excess reagents next_cycle Ready for Next Amino Acid Coupling wash1->next_cycle deprotection 2. Fmoc Deprotection: - 20% Piperidine in DMF - 5 min + 15 min wash2 Washing: - DMF (3x) - DCM (3x) - DMF (3x) deprotection->wash2 Remove piperidine wash2->start Expose amine midpoint->deprotection Continue Elongation

Diagram 1: SPPS Workflow for Fmoc-L-Dap(Adpoc)-OH Incorporation

This protocol is for the selective removal of the Adpoc group to enable side-chain modification while the peptide remains attached to the resin.

  • Resin Preparation:

    • Ensure the peptide-resin is well-swollen in DCM.

  • Adpoc Cleavage:

    • Treat the resin with a solution of 1-5% Trifluoroacetic Acid (TFA) in DCM for 10-20 minutes at room temperature. The optimal concentration and time may vary.

    • Repeat the acid treatment 2-3 times to ensure complete removal.

  • Washing:

    • Wash the resin thoroughly with DCM (5x) to remove the cleaved Adpoc group and residual acid.

  • Neutralization:

    • Neutralize the resin with a solution of 5% N,N-Diisopropylethylamine (DIEA) in DMF for 10 minutes.

  • Final Wash:

    • Wash the resin with DMF (3x) and DCM (3x). The resin now has a free side-chain amine at the Dap residue, ready for modification.

This protocol describes the final step of cleaving the completed peptide from the resin and removing all remaining acid-labile side-chain protecting groups.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to prevent side reactions with sensitive residues.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Incubate the mixture for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether once more.

    • Dry the crude peptide pellet under a vacuum. The peptide can then be purified by reverse-phase HPLC.

Orthogonal Deprotection Strategy and Potential Side Reaction

The utility of Fmoc-L-Dap(Adpoc)-OH is visually summarized in the diagrams below, illustrating the orthogonal deprotection scheme and the primary side reaction to avoid.

Orthogonal_Deprotection Diagram 2: Orthogonal Deprotection of Fmoc-L-Dap(Adpoc)-OH main Fmoc-NH -CH- CH₂-NH-Adpoc C(O)-Resin base 20% Piperidine in DMF main->base acid 1-5% TFA in DCM main->acid path1_result H₂N -CH- CH₂-NH-Adpoc C(O)-Resin base->path1_result path1_label Chain Elongation path1_result->path1_label path2_result Fmoc-NH -CH- CH₂-NH₂ C(O)-Resin acid->path2_result path2_label Side-Chain Modification path2_result->path2_label

Diagram 2: Orthogonal Deprotection of Fmoc-L-Dap(Adpoc)-OH

Beta_Lactam_Formation Diagram 3: β-Lactam Side Reaction During Coupling activated_aa Fmoc-NH-CH-COOH CH₂-NH-Adpoc Carboxyl Activation (e.g., with HBTU/HATU) cyclization Intramolecular Attack activated_aa->cyclization Undesired Side Reaction peptide_resin Peptide-Resin (H₂N-) activated_aa->peptide_resin Desired Reaction beta_lactam β-Lactam Product (Chain Terminator) cyclization->beta_lactam desired_coupling Desired Coupling

Diagram 3: β-Lactam Side Reaction During Coupling

Conclusion

Fmoc-L-Dap(Adpoc)-OH is a powerful reagent for the synthesis of chemically modified peptides due to its unique orthogonal protecting group strategy. The mild conditions required for the cleavage of the Adpoc group make it particularly suitable for the synthesis of sensitive peptides. By following optimized protocols and being mindful of potential side reactions like β-lactam formation, researchers can successfully leverage this building block to create novel peptide conjugates for a wide range of applications in chemical biology, drug discovery, and diagnostics.

References

Application Notes and Protocols for Fmoc-L-Dap(Poc)-OH in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Poc)-OH is a non-proteinogenic amino acid derivative that has become an invaluable tool in modern bioconjugation and drug development. It serves as a versatile building block for the site-specific incorporation of a terminal alkyne functionality into peptides via solid-phase peptide synthesis (SPPS). The propargyloxycarbonyl (Poc) protecting group on the side chain of L-2,3-diaminopropionic acid (Dap) provides a handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This enables the precise covalent attachment of various molecular entities, such as therapeutic agents, imaging probes, and pharmacokinetic modifiers, to peptides.

The orthogonality of the Fmoc and Poc protecting groups is a key feature of this reagent. The base-labile Nα-Fmoc group is removed during standard SPPS cycles, while the Poc group remains stable. The Poc group's stability under both acidic and mild basic conditions allows for its retention throughout the synthesis and subsequent selective reaction.[1][2] This strategic orthogonality provides researchers with a high degree of control over the modification of peptides, facilitating the development of complex and well-defined bioconjugates.[3][4]

Physicochemical Properties

PropertyValue
Chemical Name Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(propargyloxycarbonyl)-L-2,3-diaminopropionic acid
Molecular Formula C22H20N2O6[5]
Molecular Weight 408.4 g/mol
Appearance White to off-white solid
Purity Typically >96%
Solubility Soluble in DMF, DMSO, and other common organic solvents used in peptide synthesis.

Applications in Bioconjugation

The primary application of this compound lies in its ability to introduce a terminal alkyne into a peptide sequence for subsequent bioconjugation via click chemistry. This has significant implications in various areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): Site-specific incorporation of an alkyne handle allows for the homogenous conjugation of cytotoxic drugs to antibodies or antibody fragments, leading to ADCs with improved therapeutic indices.

  • Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs can be synthesized with precise drug-to-peptide ratios, enhancing the delivery of therapeutic agents to target tissues.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to peptides can improve their pharmacokinetic properties, such as increasing circulation half-life and reducing immunogenicity.

  • Fluorescent Labeling and Imaging: The conjugation of fluorescent dyes to peptides enables their use as probes for in vitro and in vivo imaging studies.

  • Peptide Cyclization: The alkyne handle can be reacted with an azide group introduced elsewhere in the peptide sequence to generate cyclic peptides with enhanced stability and biological activity.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (5x).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound. Due to potential steric hindrance, a more potent coupling reagent like HATU might be beneficial.

    • It is recommended to use a slightly longer coupling time (e.g., 2-4 hours) to ensure complete incorporation.

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

Quantitative Data for SPPS (Representative Values):

ParameterValue/Range
Resin Loading 0.1 - 1.0 mmol/g
Amino Acid Excess 3 - 5 equivalents
Coupling Reagent Excess 3 - 5 equivalents
DIPEA Excess 6 - 10 equivalents
Fmoc Deprotection Time 5 min + 15-20 min
Coupling Time 1 - 4 hours
Protocol 2: On-Resin Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin click chemistry reaction between the alkyne-containing peptide and an azide-functionalized molecule.

Materials:

  • Peptide-resin containing the Dap(Poc) residue

  • Azide-functionalized molecule (e.g., drug, dye, PEG)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Solvent: e.g., a mixture of DMF/water or DMSO/water

Procedure:

  • Resin Swelling: Swell the peptide-resin in the chosen reaction solvent.

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of the azide-functionalized molecule (e.g., 10-50 mM).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water or DMSO).

  • Click Reaction:

    • To the swollen resin, add the azide-functionalized molecule (typically 5-10 equivalents relative to the peptide on the resin).

    • Add the THPTA solution (e.g., 5 equivalents relative to CuSO4).

    • Add the CuSO4 solution (e.g., 1-2 equivalents relative to the peptide).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10-20 equivalents relative to the peptide).

    • Agitate the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Washing: After the reaction is complete, drain the solution and wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Quantitative Data for On-Resin CuAAC (Representative Values):

ReagentEquivalents (relative to peptide)
Azide-Molecule 5 - 10
CuSO4 1 - 2
Sodium Ascorbate 10 - 20
THPTA Ligand 5 - 10
Reaction Time 4 - 12 hours
Typical Yield >90% (on-resin)
Protocol 3: Cleavage and Deprotection of the Bioconjugate

This protocol describes the final cleavage of the peptide conjugate from the solid support and the removal of side-chain protecting groups.

Materials:

  • Dried peptide-conjugate-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 v/v/w/v/v) or a simpler cocktail like TFA/TIS/water (95:2.5:2.5 v/v/v) if the peptide sequence allows.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Ensure the resin is thoroughly dried before cleavage.

  • Cleavage:

    • Add the cleavage cocktail to the resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

Chemical Structure of this compound cluster_labels Key Functional Groups Fmoc_Dap_Poc Fmoc_Dap_Poc Fmoc Fmoc Group (Base-labile) Poc Poc Group (Alkyne handle) COOH Carboxylic Acid

Caption: Chemical structure of this compound.

SPPS and Bioconjugation Workflow Resin Start: Solid Support Resin Swell 1. Resin Swelling in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple_AA 3. Couple Fmoc-AA-OH Deprotect->Couple_AA Couple_DapPoc 4. Couple this compound Deprotect->Couple_DapPoc Couple_AA->Deprotect n cycles Elongate 5. Repeat Deprotection/ Coupling Cycles Couple_DapPoc->Elongate Final_Deprotect 6. Final Fmoc Deprotection Elongate->Final_Deprotect Click_Reaction 7. On-Resin Click Chemistry (CuSO4, NaAsc, Azide-Molecule) Final_Deprotect->Click_Reaction Cleave 8. Cleavage from Resin (TFA Cocktail) Click_Reaction->Cleave Purify 9. Purification (RP-HPLC) Cleave->Purify Final_Product End: Purified Bioconjugate Purify->Final_Product

Caption: Workflow for SPPS and bioconjugation.

Orthogonal Deprotection Strategy cluster_conditions Deprotection Conditions Start Fmoc-Dap(Poc)-Peptide-Resin Fmoc_Removal Fmoc Removal Start->Fmoc_Removal Piperidine (Base) Poc_Reaction Poc Group Reaction (Click Chemistry) Start->Poc_Reaction Cu(I), Azide Fmoc_Removal->Start Further Elongation Fmoc_Cond Fmoc: Basic Conditions (e.g., Piperidine) Poc_Cond Poc: Stable to Base/Acid Reactive in Click Chemistry

Caption: Orthogonal protection scheme.

References

Troubleshooting & Optimization

Troubleshooting poor coupling efficiency of Fmoc-L-Dap(Poc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-L-Dap(Poc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this sterically hindered amino acid derivative in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of L-2,3-diaminopropionic acid (Dap) utilized in peptide synthesis. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is protected by the Poc group. The bulky nature of the Poc group introduces significant steric hindrance.[1] This building block is valuable for introducing a site for post-synthesis modifications, such as labeling or cyclization, into a peptide sequence.[2]

Q2: What are the primary challenges associated with the coupling of this compound?

A2: The main challenges stem from the steric bulk of the side-chain protecting group, which can hinder the approach of the activated carboxyl group to the free amine of the growing peptide chain.[1] This can lead to slow or incomplete coupling reactions.[1] Another significant side reaction to be aware of is the intramolecular cyclization of the activated amino acid to form a β-lactam, which terminates the peptide chain.[2]

Q3: How can I detect poor coupling efficiency or side reactions?

A3: Poor coupling efficiency can be detected using several methods:

  • Kaiser Test: A qualitative test performed on a small sample of resin beads after the coupling step. A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction.

  • Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide can reveal the presence of the desired product, as well as truncated sequences or byproducts. A truncated sequence would be missing the Dap residue and subsequent amino acids.

  • Monitoring Fmoc Deprotection: A lack of UV absorbance from the dibenzofulvene-piperidine adduct after the coupling and subsequent deprotection step suggests that the Fmoc-protected amino acid did not successfully couple to the resin.

Troubleshooting Guide for Poor Coupling Efficiency

This guide addresses the common issue of low coupling efficiency when using this compound and provides a systematic approach to resolving the problem.

Issue: Low coupling yield observed after incorporating this compound, as indicated by a positive Kaiser test or mass spectrometry data.

Below is a troubleshooting workflow to diagnose and resolve the issue.

G start Start: Poor Coupling of This compound reagent_quality Verify Reagent Quality (this compound, Solvents, Coupling Reagents) start->reagent_quality deprotection_check Confirm Complete Fmoc Deprotection of N-terminus (Kaiser Test) reagent_quality->deprotection_check Reagents OK further_assistance Contact Technical Support reagent_quality->further_assistance Reagents Degraded coupling_protocol Evaluate Coupling Protocol deprotection_check->coupling_protocol Deprotection Complete deprotection_check->further_assistance Incomplete Deprotection double_coupling Implement Double Coupling coupling_protocol->double_coupling change_reagents Optimize Coupling Reagents (e.g., switch to HATU, HCTU, or PyBOP) double_coupling->change_reagents Still Incomplete optimization_successful Coupling Successful double_coupling->optimization_successful Complete additives Consider Additives (e.g., LiCl for aggregation) change_reagents->additives Still Incomplete change_reagents->optimization_successful Complete additives->optimization_successful Improvement Seen additives->further_assistance No Improvement G start Start: Peptide-Resin with free N-terminus coupling Couple with activated This compound start->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 kaiser_test Perform Kaiser Test wash1->kaiser_test positive_result Positive Result (Blue Beads) Incomplete Coupling kaiser_test->positive_result negative_result Negative Result (Yellow Beads) Complete Coupling kaiser_test->negative_result double_couple Perform Double Coupling positive_result->double_couple next_step Proceed to next Fmoc Deprotection negative_result->next_step wash2 Wash Resin (DMF, DCM) double_couple->wash2 wash2->next_step

References

Technical Support Center: Fmoc-L-Dap(Poc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-L-Dap(Poc)-OH in solid-phase peptide synthesis (SPPS). The content is designed to address specific experimental issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

A1: this compound is a derivative of L-2,3-diaminopropionic acid (Dap) used as a building block in peptide synthesis. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The side-chain β-amino group is protected by the Propargyloxycarbonyl (Poc) group. This protecting group strategy allows for the introduction of a Dap residue into a peptide chain, which can serve as a site for post-synthetic modifications after the removal of the Poc group.

Q2: What is the primary side reaction associated with the use of this compound during coupling?

A2: The most significant and well-documented side reaction for Fmoc-Dap derivatives is the intramolecular cyclization of the activated amino acid to form a stable β-lactam. This occurs when the carboxyl group is activated for coupling, and the side-chain β-amino group attacks the activated carboxylate, leading to termination of the peptide chain elongation.

Q3: How can I detect the formation of the β-lactam side product?

A3: β-lactam formation results in the failure of the this compound to couple to the growing peptide chain. This can be detected in a few ways:

  • Mass Spectrometry (MS) of the crude peptide: You will observe a truncated peptide sequence, with a mass corresponding to the peptide without the intended Dap residue and any subsequent amino acids.

  • Monitoring of Fmoc deprotection: A lack of UV absorbance from the dibenzofulvene-piperidine adduct after the coupling step for this compound indicates that the Fmoc-protected amino acid did not successfully couple to the resin.

Q4: Is the Propargyloxycarbonyl (Poc) protecting group stable throughout the SPPS process?

A4: The Poc group is generally reported to be stable under the acidic and mild basic conditions typically employed in peptide synthesis. However, comprehensive studies on its stability during repeated cycles of piperidine treatment for Fmoc deprotection are not widely available. The terminal alkyne of the propargyl group is generally unreactive towards common scavengers like thiols under acidic cleavage conditions.

Q5: Are there any known side reactions involving the propargyl group of the Poc protecting group during final cleavage?

A5: While the propargyl group is relatively stable, terminal alkynes can potentially undergo side reactions under specific conditions. However, in the context of standard TFA cleavage cocktails containing common scavengers such as triisopropylsilane (TIS) and water, significant side reactions involving the propargyl group have not been widely reported. It is good practice to be aware of the potential for reactivity and to thoroughly characterize the final peptide product.

Troubleshooting Guide

Issue 1: Poor or No Coupling of this compound
  • Symptom: Kaiser test is positive after coupling, or mass spectrometry of the cleaved peptide shows a truncated sequence.

  • Probable Cause: Intramolecular cyclization to form a β-lactam is the most likely cause, preventing the amino acid from coupling to the peptide chain.

  • Solutions:

    • Optimize Coupling Conditions: The choice of coupling reagent and the reaction conditions are critical to favor the desired intermolecular coupling over the intramolecular cyclization.

    • Minimize Pre-activation Time: A prolonged pre-activation time increases the opportunity for the activated this compound to cyclize. It is crucial to add the activated amino acid solution to the resin immediately after preparation.

    • Choice of Coupling Reagents: Utilize coupling reagents that are known to be effective for sterically hindered amino acids and can minimize the lifetime of the highly reactive activated intermediate.

Coupling Reagent CombinationRecommended Equivalents (vs. Resin Loading)Pre-activation TimeNotes
DIC/OxymaPure 3 eq. eachMinimal (add immediately after mixing)Recommended for minimizing β-lactam formation.
HATU/HOAt/DIPEA 3 eq. / 3 eq. / 6 eq.< 2 minutesA common and effective combination, but pre-activation time is critical.
HBTU/HOBt/DIPEA 2.9 eq. / 3 eq. / 6 eq.< 2 minutesStandard coupling conditions, but may be more prone to β-lactam formation.
Issue 2: Unexpected Mass in the Final Peptide Product
  • Symptom: Mass spectrometry of the purified peptide shows a mass that does not correspond to the expected product or any of the common deletion sequences.

  • Probable Cause: This could be due to a side reaction involving the Poc protecting group, either during the synthesis cycles or during the final cleavage.

  • Solutions:

    • Thoroughly Characterize the Product: Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to identify the modification.

    • Review Cleavage Cocktail: If thiol-based scavengers were used, consider the possibility of an addition reaction to the alkyne of the Poc group, although this is less likely under acidic conditions. A safer cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

    • Analyze Intermediates: If the problem persists, it may be necessary to cleave a small amount of resin-bound peptide at an intermediate stage to pinpoint where the side reaction is occurring.

Experimental Protocols

Protocol 1: Coupling of this compound using DIC/OxymaPure to Minimize β-Lactam Formation

This protocol is designed to minimize the pre-activation time and thereby reduce the risk of intramolecular cyclization.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (5 minutes and then 15 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Activation and Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution from step 4 and immediately add the entire mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Confirmation: Perform a Kaiser test on a few beads of the resin to confirm the completion of the coupling reaction (a negative result, i.e., no color change, indicates successful coupling).

Visualizations

beta_lactam_formation cluster_activation Activation Step cluster_reaction Competing Reactions Fmoc_Dap_Poc This compound Activated_Ester Activated Ester Intermediate (e.g., O-acylisourea) Fmoc_Dap_Poc->Activated_Ester Coupling Reagent (e.g., DIC) Coupled_Product Desired Coupled Product Activated_Ester->Coupled_Product Intermolecular Attack (Desired Pathway) Beta_Lactam β-Lactam Side Product (Chain Termination) Activated_Ester->Beta_Lactam Intramolecular Attack (Side Reaction) Peptide_Resin Peptide-Resin (with free N-terminus)

Caption: Competing reaction pathways during the coupling of this compound.

troubleshooting_workflow Start Couple this compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative Negative Result (Successful Coupling) Kaiser_Test->Negative No Color Positive Positive Result (Incomplete Coupling) Kaiser_Test->Positive Blue Beads Proceed Proceed to Next Cycle Negative->Proceed Troubleshoot Troubleshoot Coupling Positive->Troubleshoot Optimize_Reagents Use DIC/OxymaPure Troubleshoot->Optimize_Reagents Action 1 Minimize_Preactivation Minimize Pre-activation Time Troubleshoot->Minimize_Preactivation Action 2 Double_Couple Perform a Double Coupling Troubleshoot->Double_Couple Action 3 Optimize_Reagents->Start Retry Minimize_Preactivation->Start Retry Double_Couple->Start Retry

Caption: Troubleshooting workflow for poor coupling of this compound.

Technical Support Center: Fmoc-L-Dap Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-L-Dap (L-2,3-diaminopropionic acid) derivatives in solid-phase peptide synthesis (SPPS). The primary focus is on understanding, detecting, and preventing the formation of β-lactam, a critical side reaction that can lead to chain termination and low peptide yields.

Frequently Asked Questions (FAQs)

Q1: What is β-lactam formation in the context of Fmoc-L-Dap derivatives?

A1: The most significant side reaction when using Fmoc-L-Dap derivatives is the intramolecular cyclization of the activated amino acid to form a stable four-membered ring, known as a β-lactam (azetidin-2-one). This occurs when the carboxyl group is activated for coupling, and the side-chain β-amino group attacks the activated carboxylate instead of the N-terminal amine of the growing peptide chain. This intramolecular reaction is often faster than the desired intermolecular peptide bond formation, leading to the termination of the peptide chain.[1] This issue is common with Fmoc-protected 2,3-diaminopropionic acid and its analogs.[1]

Q2: Why is this side reaction a problem?

A2: β-lactam formation is a chain-terminating event. Once the Fmoc-L-Dap derivative cyclizes, it can no longer be incorporated into the peptide. This results in truncated peptide sequences, significantly reducing the yield of the desired full-length peptide and complicating the purification process.[1]

Q3: How can I detect if β-lactam formation is occurring in my synthesis?

A3: Detecting β-lactam formation involves checking for the failure of the Dap residue to couple to the peptide chain. This can be done through several methods:

  • Mass Spectrometry (MS): Analysis of the crude peptide product by ESI-MS or MALDI-TOF will show a mass corresponding to the truncated sequence, lacking the Dap residue and all subsequent amino acids.[1][2]

  • UV Monitoring of Fmoc Deprotection: In automated synthesizers that monitor the UV absorbance of the dibenzofulvene-piperidine adduct, a lack of or significantly reduced UV signal after the scheduled Dap coupling step indicates that the Fmoc-protected amino acid failed to attach to the resin.

  • Qualitative Ninhydrin (Kaiser) Test: A positive Kaiser test (indicating free primary amines) on the resin beads after the coupling step suggests that the coupling was incomplete or failed entirely, which could be due to β-lactam formation.

Q4: Which Fmoc-L-Dap side-chain protecting groups are susceptible to this issue?

A4: Any Fmoc-L-Dap derivative where the side-chain β-amino group is not sufficiently hindered or is protected by a group that does not prevent its nucleophilic attack on the activated carboxyl group can be susceptible. This includes derivatives with common protecting groups like Boc (tert-butoxycarbonyl) and Alloc (allyloxycarbonyl). Even bulky protecting groups like Adpoc (1-(4-Adamantyl)-1-methylethoxycarbonyl) are used specifically to introduce steric hindrance to help mitigate this issue, but optimization is still required.

Troubleshooting Guide: Preventing β-Lactam Formation

Issue: Low yield and truncated sequences are observed after attempting to couple an Fmoc-L-Dap derivative.

This issue is the primary indicator of β-lactam formation. The following troubleshooting steps and optimizations can be implemented to favor the desired intermolecular coupling over the intramolecular cyclization.

Solution 1: Optimize Coupling Reagent and Conditions

The choice of coupling reagent is critical as it influences the lifetime and reactivity of the activated amino acid intermediate.

  • Recommendation: Use coupling reagents that minimize the duration of the highly reactive activated state.

    • Carbodiimide-based reagents with nucleophilic additives are highly recommended. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure (Ethyl cyanohydroxyiminoacetate) is effective.

    • Phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a strong choice, known for high coupling efficiency and minimizing racemization.

    • Uronium reagents based on HOAt , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), react quickly and are suitable for difficult couplings.

  • Reagents to Avoid: Poor results have been reported with some standard aminium/uronium reagents like HBTU, which may prolong the life of the reactive intermediate, allowing more time for cyclization.

.

G cluster_0 Chemical Pathways for Activated Fmoc-L-Dap cluster_1 Desired Pathway cluster_2 Side Reaction Activated_Dap Activated Fmoc-L-Dap-OH (e.g., O-acylisourea ester) Peptide_Resin Peptide-Resin with N-terminal Amine Beta_Lactam β-Lactam Product (Chain Termination) Activated_Dap->Beta_Lactam Intramolecular Cyclization Coupled_Product Fmoc-Dap-Peptide-Resin Peptide_Resin->Coupled_Product Intermolecular Coupling G start Start: Couple Fmoc-L-Dap swell_resin 1. Swell & Deprotect Peptide-Resin start->swell_resin prepare_solution 2. In a separate vessel, dissolve Fmoc-L-Dap-OH and Additive (e.g., OxymaPure) in DMF swell_resin->prepare_solution add_activator 3. Add Activator (e.g., DIC) to the solution prepare_solution->add_activator add_to_resin 4. IMMEDIATELY add the entire mixture to the resin add_activator->add_to_resin Critical Step: Minimize Time couple 5. Agitate for 2-4 hours at room temperature add_to_resin->couple wash 6. Wash Resin couple->wash end End: Ready for next cycle wash->end

References

Technical Support Center: Optimizing Fmoc-L-Dap(Poc)-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The propargyloxycarbonyl (Poc) protecting group for the side chain of Diaminopropionic acid (Dap) is a specialized protecting group. To provide a comprehensive and technically accurate guide, the following troubleshooting advice and protocols are based on established principles for other sterically demanding, orthogonally protected Dap derivatives, such as Fmoc-L-Dap(Adpoc)-OH, which present similar synthetic challenges.

This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the Fmoc-L-Dap(Poc)-OH building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are the main challenges in its use?

This compound is a derivative of L-2,3-diaminopropionic acid used in SPPS. The α-amino group is protected by the base-labile Fmoc group, while the side-chain β-amino group is protected by the Poc group. The primary challenges stem from the steric hindrance caused by the side-chain protecting group, which can impede coupling reactions, and the potential for intramolecular side reactions.[1]

Q2: My coupling efficiency for this compound is low. What are the likely causes?

Low coupling efficiency is a common issue and can be attributed to several factors:

  • Steric Hindrance: The bulky side-chain protecting group can physically block the activated amino acid from reaching the N-terminal amine of the growing peptide chain.[1]

  • Inappropriate Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance.[2][3]

  • Suboptimal Reaction Conditions: Insufficient reaction time, incorrect stoichiometry, or inadequate activation can lead to incomplete reactions.[2]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin, preventing efficient coupling.

  • Incomplete Deprotection: Failure to completely remove the Fmoc group from the previous amino acid will result in a capped N-terminus, blocking the coupling reaction.

Q3: What are the recommended coupling reagents for this compound?

For sterically hindered amino acids, highly efficient phosphonium or uronium/aminium salt-based reagents are recommended due to their high reactivity.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are known for their high coupling efficiency with sterically hindered amino acids and for minimizing racemization.

  • Uronium/Aminium Salts: Reagents based on HOAt, such as HATU, or OxymaPure, like COMU, react faster and are suitable for difficult couplings. Carbodiimides such as DIC in the presence of an additive like OxymaPure are also very effective.

Q4: Are there any coupling reagents I should avoid?

Yes, poor results have been reported when using certain aminium-type reagents like HBTU and TBTU for sterically demanding couplings, as they may not be sufficiently reactive. Furthermore, excess HBTU can lead to a guanidinylation side reaction at the N-terminus, which terminates the peptide chain.

Q5: What is the primary side reaction associated with this compound, and how can it be minimized?

The most significant side reaction is the intramolecular cyclization of the activated amino acid to form a β-lactam. This occurs when the side-chain nitrogen attacks the activated carboxyl group, leading to chain termination. This can be detected by mass spectrometry, which will show a truncated peptide sequence.

To minimize β-lactam formation:

  • Use coupling reagents that favor the intermolecular reaction, such as DIC/OxymaPure, which forms the active ester in situ.

  • Avoid extended pre-activation times. Add the activation solution to the resin immediately after preparation.

Q6: How can I monitor the completion of the coupling reaction?

The Kaiser test (or ninhydrin test) is a reliable qualitative method to check for the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted free amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution(s)
Kaiser test is positive (blue/purple beads) after coupling. Incomplete coupling reaction due to steric hindrance or suboptimal conditions.1. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight. 2. Perform a Double Coupling: Drain the reaction vessel and add a fresh solution of activated this compound to the resin for a second coupling reaction. 3. Switch to a Stronger Reagent: Use a more potent coupling reagent like HATU, PyAOP, or COMU.
Mass spectrometry shows a truncated peptide (missing the Dap residue and subsequent amino acids). β-lactam formation during the activation/coupling step.1. Change Coupling Strategy: Use a reagent combination like DIC/OxymaPure that minimizes the lifetime of the highly reactive intermediate. 2. Avoid Pre-activation: Add the coupling reagents and the amino acid to the resin simultaneously or with minimal delay.
Poor resin swelling observed after coupling. On-resin peptide aggregation, often exacerbated by bulky, hydrophobic residues.1. Use Chaotropic Salts: Add LiCl (0.2-0.5 M) to the coupling mixture to disrupt secondary structures. 2. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) to improve reaction kinetics and reduce aggregation. 3. Change Solvent: Use a solvent system known to reduce aggregation, such as a mixture of DMF and DCM.
Coupling of the next amino acid (after the Dap residue) is inefficient. Steric hindrance from the bulky Dap(Poc) side chain is now affecting the subsequent coupling step.1. Increase Equivalents: Use a higher excess (e.g., 4-5 equivalents) of the incoming amino acid and coupling reagents. 2. Increase Reaction Time/Temperature: Allow for a longer coupling time or perform the reaction at an elevated temperature.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed for a standard 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in peptide synthesis grade N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Drain the DMF from the reaction vessel.

  • Activation Solution Preparation:

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activation solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours. Reaction time may be extended for difficult sequences.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with DMF and Dichloromethane (DCM), and perform a Kaiser test to check for completion.

    • If the test is positive (incomplete coupling), consider a second coupling (repeat steps 2-3).

    • Once the coupling is complete (negative Kaiser test), wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

Protocol 2: Kaiser Test for Free Primary Amines
  • Sample Preparation: Place a few beads of washed and dried resin into a small glass test tube.

  • Add Reagents:

    • Add 2-3 drops of Reagent A (5g ninhydrin in 100 mL ethanol).

    • Add 2-3 drops of Reagent B (80g phenol in 20 mL ethanol).

    • Add 2-3 drops of Reagent C (2 mL of 0.001 M KCN in 100 mL pyridine).

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Blue or purple color on the beads indicates the presence of free primary amines (incomplete coupling).

    • Yellow or no color change indicates the absence of free primary amines (complete coupling).

Visualizations

Coupling_Workflow start Start: Fmoc-Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 5. Add Activation Mix to Resin (Coupling) wash1->couple activate 4. Prepare Activation Mix: This compound + Coupling Reagent + Base activate->couple wash2 6. Wash (DMF/DCM) couple->wash2 kaiser 7. Kaiser Test wash2->kaiser end End: Fmoc-Dap(Poc)-Peptide-Resin kaiser->end Negative recouple Repeat Coupling kaiser->recouple Positive recouple->couple

Caption: General workflow for the incorporation of this compound.

Troubleshooting_Workflow start Symptom: Positive Kaiser Test (Low Coupling Efficiency) check_reagent Is coupling reagent optimized for hindered AAs? (e.g., HATU, PyAOP, COMU) start->check_reagent change_reagent Action: Switch to a more potent reagent. check_reagent->change_reagent No check_conditions Was a single coupling performed? check_reagent->check_conditions Yes change_reagent->start Re-evaluate double_couple Action: Perform a double coupling. check_conditions->double_couple Yes check_deprotection Could prior Fmoc deprotection be incomplete? check_conditions->check_deprotection No (Double performed) double_couple->start Re-evaluate repeat_deprotection Action: Repeat deprotection step and re-verify with Kaiser test before coupling. check_deprotection->repeat_deprotection Yes check_aggregation Does resin show poor swelling? check_deprotection->check_aggregation No additives Action: Add chaotropic salts (LiCl) or couple at elevated temp. check_aggregation->additives Yes

References

Fmoc-L-Dap(Poc)-OH deprotection issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Fmoc-L-Dap(Poc)-OH in solid-phase peptide synthesis (SPPS). It addresses common challenges and provides detailed protocols and troubleshooting advice to ensure successful incorporation and deprotection of this versatile amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of L-2,3-diaminopropionic acid (Dap) used in peptide synthesis. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain β-amino group is protected by the propargyloxycarbonyl (Poc) group. This orthogonal protection scheme allows for the selective removal of either protecting group, enabling site-specific modification of the Dap side chain.

Q2: What are the key features of the Poc protecting group?

A2: The propargyloxycarbonyl (Poc) group is stable under the acidic and mild basic conditions typically used in Fmoc-based SPPS.[1] It can be selectively removed under neutral conditions using specific reagents, most notably tetrathiomolybdate salts. This orthogonality makes it a valuable tool for complex peptide synthesis strategies.[1]

Q3: Under what conditions is the Poc group deprotected?

A3: The Poc group is cleaved using a tetrathiomolybdate salt, such as ammonium tetrathiomolybdate or a resin-bound version, in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF).[2] This deprotection is performed on-resin and is compatible with most standard SPPS resins and other protecting groups.

Q4: Is the Poc group stable to standard Fmoc deprotection conditions?

A4: Yes, the Poc group is stable to the 20% piperidine in DMF solution commonly used for the removal of the Fmoc group.[1] This allows for the sequential deprotection of the α-amino group for chain elongation without affecting the side-chain protection of the Dap residue.

Q5: What are the main applications of incorporating this compound into peptides?

A5: The primary application is to introduce a site for specific modification after deprotection of the Poc group. The resulting free amine on the Dap side chain can be used for:

  • Cyclization: Forming lactam bridges to create cyclic peptides.

  • Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules.

  • PEGylation: Conjugating polyethylene glycol (PEG) to improve pharmacokinetic properties.

  • Drug Conjugation: Linking cytotoxic drugs or other therapeutic moieties.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of the Poc group from the Dap side chain.

Issue Symptom Potential Cause Recommended Solution
Incomplete Poc Deprotection Mass spectrometry (MS) analysis of the final peptide shows a mass corresponding to the Poc-protected peptide. Subsequent on-resin modification of the Dap side chain is unsuccessful.1. Inactive Tetrathiomolybdate Reagent: The tetrathiomolybdate salt may have degraded due to improper storage or handling. 2. Insufficient Reagent or Reaction Time: The amount of tetrathiomolybdate or the reaction time may be inadequate for complete deprotection. 3. Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access to the peptide.1. Use a fresh, high-quality tetrathiomolybdate reagent. Prepare solutions immediately before use. 2. Increase the equivalents of the tetrathiomolybdate reagent and/or extend the reaction time. Monitor the deprotection progress by taking small resin samples for cleavage and LC-MS analysis. 3. Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or acetonitrile) before adding the deprotection cocktail.
Undesired Side Reactions MS analysis reveals unexpected modifications to the peptide, such as modification of other amino acid side chains.Reactivity of Tetrathiomolybdate: While generally chemoselective, tetrathiomolybdate may interact with other functional groups under certain conditions, particularly with metal-containing moieties or disulfide bonds.Review the peptide sequence for potentially reactive residues. If suspected, perform the deprotection under an inert atmosphere and at room temperature. Consider using a resin-bound tetrathiomolybdate to minimize solution-phase side reactions.[2]
Difficulty in Monitoring Deprotection It is challenging to determine the endpoint of the Poc deprotection reaction on-resin.The Poc deprotection does not produce a chromophore that can be easily monitored by UV-Vis spectroscopy, unlike Fmoc deprotection.The most reliable method for monitoring Poc deprotection is to take a small aliquot of the resin, cleave the peptide, and analyze it by LC-MS. A successful deprotection will show a mass shift corresponding to the loss of the Poc group (C4H3O2, mass = 83.01 Da).
Low Yield of Final Modified Peptide The overall yield of the peptide after modification of the Dap side chain is lower than expected.This could be a cumulative effect of incomplete Poc deprotection, side reactions during deprotection, or inefficient subsequent coupling to the deprotected side-chain amine.Ensure complete Poc deprotection using the troubleshooting steps above. For the subsequent coupling step on the Dap side chain, use a highly efficient coupling reagent such as HATU or HCTU and consider a double coupling to overcome any potential steric hindrance.

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Propargyloxycarbonyl (Poc) Group

Objective: To selectively remove the Poc protecting group from the side chain of a Dap residue on a solid support.

Materials:

  • Peptide-resin containing the this compound residue.

  • Ammonium tetrathiomolybdate ((NH₄)₂MoS₄).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Acetonitrile (ACN), peptide synthesis grade.

  • Inert gas (Argon or Nitrogen).

  • Solid-phase synthesis vessel.

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF (10 mL/g of resin) for 30 minutes in the synthesis vessel. Drain the DMF.

  • Deprotection Solution Preparation: In a separate flask, prepare a 0.1 M solution of ammonium tetrathiomolybdate in DMF or a 1:1 mixture of DMF:ACN. For example, to prepare 10 mL of a 0.1 M solution, dissolve 260 mg of (NH₄)₂MoS₄ in 10 mL of solvent. Note: Prepare this solution fresh immediately before use.

  • Poc Deprotection: Add the freshly prepared tetrathiomolybdate solution to the swollen resin.

  • Reaction: Gently agitate the resin slurry at room temperature under an inert atmosphere for 2-4 hours. Note: The optimal reaction time may vary depending on the peptide sequence and should be determined empirically.

  • Monitoring: To monitor the reaction, take a small sample of the resin (approx. 2-5 mg), wash it thoroughly, cleave the peptide, and analyze by LC-MS.

  • Washing: Once the deprotection is complete, drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the molybdenum salts.

  • Final Wash: Perform a final wash with dichloromethane (DCM) (3-5 times) and dry the resin under vacuum if it is to be stored before the next step. The resin is now ready for subsequent modification at the Dap side chain.

Protocol 2: Standard Fmoc Group Deprotection

Objective: To remove the Fmoc protecting group from the α-amine of the N-terminal amino acid.

Materials:

  • Peptide-resin.

  • 20% (v/v) Piperidine in DMF.

  • DMF, peptide synthesis grade.

  • DCM, peptide synthesis grade.

  • Solid-phase synthesis vessel.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • First Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes.

  • Second Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Final Wash: Wash the resin with DCM (3-5 times). The resin is now ready for the coupling of the next amino acid.

Visualizations

Experimental Workflow for Poc Deprotection and Side-Chain Modification

experimental_workflow start Start: Peptide-Resin with Fmoc-Dap(Poc)-OH swell_resin Swell Resin in DMF start->swell_resin poc_deprotection Poc Deprotection: (NH4)2MoS4 in DMF/ACN swell_resin->poc_deprotection wash_resin_1 Wash Resin with DMF poc_deprotection->wash_resin_1 side_chain_modification Side-Chain Modification: (e.g., Coupling, Labeling) wash_resin_1->side_chain_modification wash_resin_2 Wash Resin side_chain_modification->wash_resin_2 end End: Modified Peptide-Resin wash_resin_2->end

Caption: Workflow for Poc deprotection and subsequent side-chain modification.

Troubleshooting Logic for Incomplete Poc Deprotection

troubleshooting_workflow start Issue: Incomplete Poc Deprotection (Confirmed by LC-MS) check_reagent Check Tetrathiomolybdate Reagent: Is it fresh? Was the solution prepared immediately before use? start->check_reagent increase_reagent Increase Equivalents of Tetrathiomolybdate check_reagent->increase_reagent Yes extend_time Extend Reaction Time check_reagent->extend_time Yes check_swelling Ensure Adequate Resin Swelling check_reagent->check_swelling Yes re_run Re-run Deprotection and Monitor Progress check_reagent->re_run No, use fresh reagent increase_reagent->re_run extend_time->re_run check_swelling->re_run

Caption: Troubleshooting logic for incomplete Poc deprotection.

References

Technical Support Center: Fmoc-L-Dap(Poc)-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptides containing Fmoc-L-Dap(Poc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of L-2,3-diaminopropionic acid (Dap) used in solid-phase peptide synthesis (SPPS). The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain β-amino group is protected by the propargyloxycarbonyl (Poc) group. The Poc group provides an alkyne handle, which is stable under standard SPPS conditions. This orthogonal protection scheme allows for the selective deprotection of the side-chain, making it a valuable building block for synthesizing peptides with site-specific modifications via "click chemistry," such as conjugation to reporter molecules, cytotoxic drugs, or for creating cyclic peptides.[1]

Q2: What are the most common challenges encountered when using this compound?

A2: The primary challenges when incorporating this compound into a peptide sequence are:

  • Low Coupling Efficiency: Due to the steric bulk of the Fmoc and Poc protecting groups, the coupling reaction can be slow and incomplete.[2]

  • β-Lactam Formation: A significant side reaction is the intramolecular cyclization of the activated this compound to form a β-lactam, which terminates the peptide chain.[3]

  • Peptide Aggregation: The hydrophobic nature of the protecting groups can contribute to the aggregation of the growing peptide chain on the resin, leading to poor reaction kinetics and decreased yields.[2]

  • Incomplete Poc Group Deprotection: The final cleavage of the Poc group requires specific conditions, and incomplete removal can result in a heterogeneous final product.

Q3: How can I detect low coupling efficiency or β-lactam formation?

A3: These issues can be detected by:

  • Mass Spectrometry (MS) of the crude peptide: A low coupling yield will result in a significant peak corresponding to the truncated sequence (the peptide without the Dap residue and subsequent amino acids). β-lactam formation will also lead to a truncated sequence.[3]

  • Monitoring Fmoc deprotection: A lack of UV absorbance from the dibenzofulvene-piperidine adduct after the coupling step for this compound indicates that the Fmoc-protected amino acid did not successfully attach to the resin.

  • Kaiser Test: A positive Kaiser test (indicating free amines) after the coupling step suggests that the coupling was incomplete.

Troubleshooting Guide

Issue 1: Low Coupling Yield of this compound

This is one of the most common issues when working with sterically hindered amino acids.

Potential Cause Recommended Solution
Suboptimal Coupling Reagent Switch to a more potent coupling reagent. For sterically hindered amino acids, aminium/uronium salts like HATU, HCTU, or COMU are generally more effective than carbodiimides (e.g., DIC) or phosphonium salts like PyBOP alone.
Inadequate Reaction Time Increase the coupling reaction time to 2-4 hours or even overnight for particularly difficult sequences. Monitor the reaction's completion with a Kaiser test.
Steric Hindrance Perform a "double coupling." After the initial coupling reaction, drain the vessel and add a fresh solution of the activated this compound to the resin.
Suboptimal Solvent Use a solvent that promotes resin swelling and peptide solvation. N-methyl-2-pyrrolidone (NMP) is often superior to dimethylformamide (DMF) for difficult couplings. A mixture of DMF with a small amount of dimethyl sulfoxide (DMSO) can also be beneficial.
Issue 2: Peptide Aggregation After Incorporating this compound

Aggregation can lead to poor swelling of the resin and incomplete subsequent coupling and deprotection steps.

Potential Cause Recommended Solution
Inter-chain Hydrogen Bonding Switch to a more "chaotropic" solvent like NMP or add DMSO to the DMF to disrupt secondary structures.
Physical Clumping of Resin Gentle sonication of the reaction vessel for short periods can help break up aggregated peptide chains on the resin.
Poor Reaction Kinetics Perform the coupling and subsequent deprotection steps at an elevated temperature (e.g., 40-50°C) to improve reaction kinetics and disrupt aggregation.
Sequence-Dependent Aggregation If possible, introduce a "turn-inducing" element like a proline or a pseudoproline dipeptide in the sequence to disrupt the formation of β-sheets.
Issue 3: Suspected β-Lactam Formation

This side reaction leads to chain termination and is a common issue with 2,3-diaminopropionic acid derivatives.

Potential Cause Recommended Solution
Prolonged Activation Time Minimize the pre-activation time of the this compound before adding it to the resin. Add the activated amino acid to the resin immediately after preparation.
Highly Reactive Coupling Reagent While potent coupling reagents are needed, extremely reactive ones might favor the intramolecular cyclization. If β-lactam formation is confirmed, consider a slightly less reactive but still effective reagent.
Base-Catalyzed Cyclization Ensure that the amount of base (e.g., DIPEA) used is not excessive. Use the recommended stoichiometry for the chosen coupling reagent.

Quantitative Data on Coupling Efficiency

The following tables provide illustrative data on the performance of different coupling reagents and solvents for sterically hindered amino acids. This data can guide the optimization of your synthesis protocol for peptides containing this compound.

Table 1: Comparison of Coupling Reagent Performance for a Hindered Coupling (Illustrative data based on the synthesis of sterically hindered peptides)

Coupling ReagentEquivalents (AA:Reagent:Base)Reaction Time (min)Crude Purity (%)Reference
HCTU1:1:22 x 5~80
HATU1:1:22 x 5~82
COMU1:1:22 x 5~83
PyBOP1:1:22 x 20~75
DIC/HOBt1:1:160Lower for hindered couplings

Table 2: Impact of Solvent on Average Coupling Yield (Illustrative data from a study on a difficult peptide sequence)

SolventAverage Coupling Yield (%)Reference
NMP78.1
NMP:DMSO (8:2)88.9
DMSO91.8
DMA98.0
DMF99.5

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring and Washing: Perform a Kaiser test to check for the presence of free amines. If the test is positive, consider a second coupling. Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

Protocol 2: On-Resin Deprotection of the Poc Group

The Poc group is typically removed using a palladium catalyst. This allows for subsequent modification of the Dap side-chain on the solid support.

  • Resin Preparation: After the peptide sequence is complete, ensure the N-terminal Fmoc group is removed. Wash the resin thoroughly with DCM and dry it under vacuum.

  • Deprotection Cocktail Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2-0.5 equivalents relative to resin loading) and a scavenger such as phenylsilane (10-20 equivalents) in DCM.

  • Cleavage Reaction: Add the deprotection cocktail to the resin. Gently agitate the reaction mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). The resin is now ready for side-chain modification.

Visualizations

Troubleshooting_Workflow cluster_coupling Low Coupling Efficiency cluster_aggregation Peptide Aggregation start Low Peptide Yield with This compound check_coupling Check Coupling Efficiency (Kaiser Test / MS) start->check_coupling check_aggregation Assess Peptide Aggregation (Poor Resin Swelling) start->check_aggregation coupling_solution1 Use Potent Coupling Reagent (HATU, HCTU, COMU) check_coupling->coupling_solution1 If coupling is incomplete agg_solution1 Switch to Chaotropic Solvent (NMP, DMF/DMSO) check_aggregation->agg_solution1 If aggregation is observed coupling_solution2 Increase Reaction Time (2-4 hours or overnight) coupling_solution1->coupling_solution2 coupling_solution3 Perform Double Coupling coupling_solution2->coupling_solution3 end_node Improved Yield coupling_solution3->end_node agg_solution2 Increase Reaction Temperature (40-50°C) agg_solution1->agg_solution2 agg_solution3 Gentle Sonication agg_solution2->agg_solution3 agg_solution3->end_node

Caption: A logical workflow for troubleshooting low peptide yield.

Beta_Lactam_Formation activated_dap This compound Activated Carboxyl (e.g., with HATU) beta_lactam β-Lactam Formation (Chain Termination) activated_dap:carboxyl->beta_lactam Intramolecular Attack desired_coupling Desired Peptide Coupling activated_dap->desired_coupling peptide_resin Peptide-Resin with free N-terminus peptide_resin->desired_coupling Intermolecular Attack

Caption: Side reaction pathway: β-Lactam formation.

SPPS_Workflow start Start: Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Coupling (Activated Fmoc-AA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage 3. Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis.

References

Preventing racemization of Fmoc-L-Dap(Poc)-OH during activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize the racemization of Fmoc-L-Dap(Poc)-OH during the activation and coupling steps of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when using this compound?

A1: Racemization is the conversion of a pure enantiomer (the L-isomer in this case) into a mixture of both L- and D-isomers, leading to a loss of stereochemical purity.[1][2] The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the chirality of its amino acids.[3] The incorporation of the D-isomer of Dap(Poc) can result in a diastereomeric peptide impurity that is often difficult to separate from the desired product, potentially altering the peptide's structure, efficacy, and biological activity.[1][3]

Q2: What is the primary chemical mechanism that causes racemization during the activation of this compound?

A2: The most common pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The process occurs as follows:

  • The carboxyl group of this compound is activated by a coupling reagent.

  • This activated acid can then cyclize to form a planar oxazolone ring.

  • The proton on the α-carbon (the original chiral center) of this intermediate is acidic and can be easily removed by a base present in the reaction mixture.

  • The resulting achiral, planar intermediate can be reprotonated from either side before or during the reaction with the peptide's N-terminal amine, leading to a mixture of L- and D-amino acid incorporation.

Q3: Are there other significant side reactions to consider when using Fmoc-Dap derivatives?

A3: Yes. Besides racemization, the most significant side reaction for Fmoc-Dap derivatives is intramolecular cyclization to form a β-lactam. This occurs when the side-chain amine attacks the activated carboxyl group. This reaction is a chain-terminating event and competes directly with the desired intermolecular peptide bond formation. While this guide focuses on racemization, strategies to minimize β-lactam formation, such as avoiding prolonged pre-activation, are also crucial for successful synthesis.

Q4: Which experimental factors have the most significant impact on the racemization of this compound?

A4: The primary factors influencing racemization during the activation/coupling step are:

  • Choice of Coupling Reagent and Additives: Uronium/aminium salt-based reagents (e.g., HBTU, HATU) in combination with additives like HOBt or Oxyma are known to suppress racemization more effectively than carbodiimides alone.

  • Base Selection and Concentration: Strong, non-hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization. Weaker or more sterically hindered bases are preferred.

  • Pre-activation Time: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization.

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization, often more significantly than the rate of the desired coupling reaction.

Troubleshooting Guide: Diastereomeric Impurity Observed

Problem: I am observing a significant diastereomeric impurity in my crude peptide product after incorporating a Dap(Poc) residue.

Primary Suspected Cause: Racemization of the this compound residue has likely occurred during the activation and coupling stage of the synthesis.

Corrective Actions:

FactorRecommendationRationale
Coupling Reagent & Additive Use a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma or HOBt. Alternatively, use efficient uronium/aminium reagents known for low racemization, such as HATU or COMU.Additives like Oxyma and HOBt act as racemization suppressants by forming active esters that are more stable and less prone to cyclizing into the oxazolone intermediate. COMU has been reported to provide superior racemization suppression compared to HOBt-based reagents.
Base Replace strong bases like DIPEA with a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). Use the minimum amount of base necessary for the reaction.Stronger bases are more likely to abstract the alpha-proton from the oxazolone intermediate, which is the key step in racemization. Sterically hindered bases can also reduce the rate of this side reaction.
Activation Protocol Minimize or eliminate the pre-activation time. Perform an in-situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide.Prolonged exposure of the activated amino acid to the basic coupling cocktail before it can react with the peptide chain provides a greater window of opportunity for racemization to occur.
Temperature Perform the coupling reaction at a lower temperature, such as 0°C, or at room temperature. Avoid elevated temperatures, especially if using microwave-assisted synthesis for this specific residue.Lowering the temperature decreases the rate of the undesired racemization side reaction more significantly than it affects the rate of the desired peptide bond formation.

Quantitative Data on Racemization of Sensitive Amino Acids

Protected Amino AcidCoupling Reagent/Method% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OHDIC/Oxyma1.8%
Fmoc-His(Trt)-OHDIC/Oxyma (at 55°C)31.0%
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEA6.8%

Note: Data is compiled from different studies and should be used for comparative illustration. Direct comparisons require identical experimental conditions.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol to Minimize Racemization

This protocol is designed for the manual or automated solid-phase synthesis of peptides to minimize racemization during the incorporation of this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • OxymaPure® (or HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the deprotected peptide-resin in DMF for 30 minutes.

    • Ensure complete Fmoc deprotection of the previous residue using 20% piperidine in DMF and confirm with a Kaiser test.

    • Thoroughly wash the resin with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Solution Preparation:

    • In a separate reaction vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.

  • Coupling Reaction (in-situ activation):

    • Add the amino acid/Oxyma solution from step 2 to the washed, deprotected peptide-resin.

    • Immediately add DIC (3 eq.) to the resin mixture.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive sequences, perform the coupling at 0°C for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow/colorless beads) indicates a complete reaction.

    • If the coupling is incomplete, a second coupling can be performed.

    • Once complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines the general procedure to determine the percentage of D-isomer in the final peptide product.

Procedure:

  • Peptide Cleavage and Deprotection:

    • Cleave the final peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Peptide Hydrolysis:

    • Hydrolyze a small, purified sample of the peptide in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization:

    • Dry the hydrolysate completely to remove the acid.

    • Derivatize the free amino acids with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) according to the manufacturer's protocol. This creates diastereomeric derivatives that can be separated on a standard reverse-phase HPLC column.

  • HPLC Analysis:

    • Analyze the derivatized sample by reverse-phase HPLC.

    • The L-Dap(Poc) and D-Dap(Poc) derivatives will have different retention times.

    • Calculate the percentage of racemization by integrating the peak areas corresponding to the D- and L-isomers.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_pathways Competing Pathways cluster_racemization Racemization A This compound B Activated Intermediate (e.g., O-acylisourea) A->B + Coupling Reagent C Desired Peptide Bond (L-configuration retained) B->C + Peptide-Resin (fast) D 5(4H)-Oxazolone Intermediate B->D (slow) G Final Peptide Chain C->G E Planar, Achiral Intermediate D->E + Base - H+ F D/L Mixture E->F + H+ (Reprotonation) F->G + Peptide-Resin

Caption: Racemization mechanism via oxazolone formation.

TroubleshootingWorkflow cluster_solutions Implement Corrective Actions start Diastereomeric Impurity Detected q1 Review Coupling Protocol start->q1 s1 Change Base (e.g., DIPEA -> NMM) q1->s1 Base? s2 Add Suppressant (e.g., Oxyma, HOBt) q1->s2 Additive? s3 Minimize Pre-activation (Use in-situ method) q1->s3 Activation? s4 Lower Temperature (e.g., Room Temp or 0°C) q1->s4 Temp? reanalyze Re-synthesize & Analyze for Racemization s1->reanalyze s2->reanalyze s3->reanalyze s4->reanalyze

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: Incomplete Fmoc Deprotection in Sequences with Fmoc-L-Dap(Poc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding incomplete N-terminal Fmoc deprotection in synthetic peptides containing the protected amino acid Fmoc-L-Dap(Poc)-OH. While "Poc" is not a standardly recognized protecting group in peptide chemistry, this guide will address the challenges that may arise from a sterically bulky or otherwise problematic side-chain protecting group on L-2,3-diaminopropionic acid (Dap), using known bulky groups as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during solid-phase peptide synthesis (SPPS).[1] This leads to the inability of the next amino acid to couple, resulting in the formation of deletion sequences, which are peptides missing one or more amino acids.[1] These impurities can be challenging to separate from the target peptide, leading to a lower overall yield and purity of the final product.[1]

Q2: Why might a sequence containing a Dap residue with a bulky side-chain protecting group be prone to incomplete Fmoc deprotection?

Several factors can contribute to inefficient Fmoc removal in sequences containing a Dap residue with a bulky side-chain protecting group:

  • Steric Hindrance: A large protecting group on the Dap side chain can physically obstruct the approach of the deprotection reagent (typically piperidine) to the N-terminal Fmoc group. This is especially true for sterically hindered amino acids with bulky side chains.[2]

  • Peptide Aggregation: Certain peptide sequences, particularly those prone to forming secondary structures like β-sheets, can aggregate on the resin.[2] This aggregation can make the peptide chain less accessible to solvents and reagents, leading to inefficient deprotection. The presence of a bulky Dap protecting group could potentially contribute to or exacerbate this aggregation.

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can hinder the diffusion of the deprotection reagent to the reaction sites.

Q3: How can I detect if Fmoc deprotection is incomplete?

Several methods can be used to monitor the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. A persistent or slow-to-plateau release of this adduct suggests slow or incomplete deprotection.

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests the Fmoc group is still attached.

  • Mass Spectrometry (MS) and HPLC Analysis: Analysis of the final crude peptide by HPLC will show unexpected peaks corresponding to deletion sequences. MALDI-TOF MS or ESI-MS can be used to identify the masses of these deletion peptides, confirming incomplete deprotection at specific residues.

Troubleshooting Guide

If you are experiencing incomplete Fmoc deprotection in a sequence containing this compound, follow these troubleshooting steps:

Problem: HPLC analysis of the crude peptide shows significant deletion sequences corresponding to the residue after the Dap amino acid.

This is a classic symptom of incomplete Fmoc deprotection at the Dap residue or the preceding amino acid.

Step 1: Initial Checks
  • Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly. Degraded piperidine can be less effective.

  • Check Resin Swelling: Ensure the resin is adequately swollen before starting the synthesis. Poor swelling can hinder reagent access.

  • Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.

Step 2: Modify Deprotection Protocol

If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for "difficult" sequences.

ParameterStandard ProtocolModified Protocol for Difficult Sequences
Deprotection Time 1 x 10-20 minutes2 x 10-20 minutes or increase time to 30 minutes
Reagent Concentration 20% piperidine in DMF20-30% piperidine in DMF
Temperature Room TemperatureIncrease temperature to 30-40°C
Additives NoneAdd a chaotropic salt (e.g., LiCl) to disrupt aggregation
Step 3: Use a Stronger Base

For particularly stubborn cases of incomplete deprotection, a stronger, non-nucleophilic base can be added to the deprotection solution.

  • Add DBU: The addition of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can significantly accelerate Fmoc removal. Caution: DBU is a very strong base and may promote side reactions, so its use should be carefully controlled and monitored.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: Kaiser (Ninhydrin) Test

This test confirms the presence of free primary amines after deprotection.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Procedure:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).

Note: This test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.

Visual Guides

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine DBF Dibenzofulvene (DBF) Intermediate1->DBF β-elimination Free_Amine H2N-Peptide-Resin Intermediate1->Free_Amine - CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting_Workflow Start Incomplete Deprotection Detected (e.g., by HPLC/MS) Check_Reagents Verify Reagent Quality (Piperidine, DMF) Start->Check_Reagents Check_Protocol Review Synthesis Protocol (Times, Volumes) Start->Check_Protocol Modify_Deprotection Modify Deprotection Conditions Check_Reagents->Modify_Deprotection Check_Protocol->Modify_Deprotection Increase_Time Increase Deprotection Time (e.g., 2 x 20 min) Modify_Deprotection->Increase_Time Yes Increase_Temp Increase Temperature (e.g., to 30-40°C) Modify_Deprotection->Increase_Temp Yes Stronger_Base Use Stronger Base Modify_Deprotection->Stronger_Base No Re_analyze Re-synthesize and Analyze Crude Product Increase_Time->Re_analyze Increase_Temp->Re_analyze Add_DBU Add 1-2% DBU to Deprotection Solution Stronger_Base->Add_DBU Yes Add_DBU->Re_analyze End Problem Resolved Re_analyze->End

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

References

Technical Support Center: Purification of Peptides Modified with Fmoc-L-Dap(Poc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of peptides modified with Fmoc-L-Dap(Poc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) related to the purification of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of L-2,3-diaminopropionic acid (Dap) used in solid-phase peptide synthesis (SPPS). The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is protected by the Propargyloxycarbonyl (Poc) group. The key feature of the Poc group is its terminal alkyne, which serves as a handle for "click" chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This allows for the site-specific conjugation of molecules like fluorophores, polyethylene glycol (PEG) chains, or cytotoxic drugs to the peptide.

Q2: What are the main challenges I should anticipate when purifying a peptide containing a Dap(Poc) residue?

A2: The primary challenges in purifying peptides containing a Dap(Poc) residue often stem from issues with solubility, aggregation, and suboptimal chromatographic separation. The Poc group, while not as bulky as some other protecting groups, can influence the peptide's overall physicochemical properties. Specific challenges may include poor peak shape in RP-HPLC, co-elution with impurities, and low recovery of the final product.

Q3: Is the Poc group stable during standard cleavage and deprotection conditions?

A3: The Poc group is generally stable under the standard acidic conditions used for cleavage from the resin and removal of other acid-labile side-chain protecting groups, such as those based on tert-butyl (tBu). A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers.[2] However, prolonged exposure to strong acids should be minimized to prevent potential side reactions.

Q4: How does the Poc group compare to other common side-chain protecting groups like Boc and Adpoc?

A4: The Poc group is distinct from Boc (tert-Butoxycarbonyl) and Adpoc (1-(1-Adamantyl)-1-methylethoxycarbonyl) in terms of both its chemical functionality and its impact on the peptide's properties. Unlike the bulky and highly hydrophobic Boc and Adpoc groups, the Poc group is smaller and introduces an alkyne functionality.[3][4] This generally results in a less dramatic increase in the peptide's hydrophobicity compared to Adpoc-modified peptides.[5] The primary purpose of the Poc group is for post-synthesis modification via click chemistry, whereas Boc and Adpoc are primarily used for temporary protection.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound modified peptide, presented in a question-and-answer format.

Problem 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC

Symptoms:

  • The main peak in your chromatogram is wide and asymmetrical.

  • Difficulty in resolving the target peptide from closely eluting impurities.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Secondary Interactions The peptide may be interacting with free silanol groups on the silica-based C18 column, leading to peak tailing.Optimize Mobile Phase Additive: Ensure 0.1% TFA is present in your mobile phases to act as an ion-pairing agent and mask silanol interactions. If using a mass spectrometry-compatible method with formic acid (FA) and observing tailing, consider increasing the FA concentration or using a different ion-pairing agent like difluoroacetic acid (DFA).
Peptide Aggregation The peptide may be self-associating, which can cause broad peaks. While the Poc group is not excessively hydrophobic, the overall sequence may promote aggregation.Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can disrupt aggregation and improve peak shape. Use Organic Modifiers: Adding a small amount of isopropanol or acetonitrile to your sample solvent before injection can help disrupt aggregation.
Suboptimal Gradient A steep elution gradient may not allow for adequate separation and can lead to peak broadening.Optimize Gradient Slope: Start with a shallow gradient (e.g., 0.5-1% change in organic solvent per minute) around the expected elution point of your peptide. A scouting run with a steeper gradient can help determine the approximate retention time.
Problem 2: Low Recovery of the Target Peptide

Symptoms:

  • The amount of purified peptide obtained is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Poor Solubility The peptide may have low solubility in the mobile phase, leading to precipitation on the column or in the HPLC system.Improve Sample Solubility: Dissolve the crude peptide in a strong solvent like dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase. Modify Mobile Phase: Consider adding a stronger organic solvent like isopropanol (IPA) to your mobile phase B to improve the solubility of hydrophobic peptides.
Irreversible Adsorption The peptide may be irreversibly binding to the stationary phase or other components of the HPLC system.Passivate the HPLC System: If you suspect adsorption to metallic surfaces, passivating the system with a strong acid can help. Using a biocompatible (PEEK) HPLC system is also a good option. Column Wash: After your run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material.
Problem 3: Co-elution of Impurities

Symptoms:

  • The main peak contains impurities of a similar mass or structure to the target peptide.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Similar Hydrophobicity of Impurities Deletion sequences or peptides with incomplete deprotection may have very similar hydrophobicity to the target peptide, making separation difficult.Change Stationary Phase: If separation on a C18 column is insufficient, try a column with different selectivity, such as a C8, C4, or phenyl-based column. Modify Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of acidic or basic residues, which can affect retention time and improve resolution. This is particularly useful if the impurities have a different charge state from the target peptide.
Incomplete Cleavage Residual side-chain protecting groups on other amino acids can lead to impurities that are difficult to separate.Optimize Cleavage Conditions: Ensure sufficient cleavage time and the use of appropriate scavengers in your cleavage cocktail to remove all protecting groups.

Experimental Protocols

Standard RP-HPLC Purification Protocol for Dap(Poc)-Containing Peptides
  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent such as DMSO.

    • Dilute the sample with Mobile Phase A (e.g., 0.1% TFA in HPLC-grade water) to a concentration of approximately 5-10 mg/mL for preparative purification.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point. For peptides with higher hydrophobicity, a C8 or C4 column may provide better results.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient:

      • Scouting Run: A linear gradient of 5-95% Mobile Phase B over 30 minutes to determine the approximate elution time.

      • Purification Run: A shallow gradient centered around the elution time determined in the scouting run (e.g., a 1% per minute increase in Mobile Phase B).

    • Flow Rate: Adjust according to the column dimensions (e.g., 1 mL/min for an analytical column, 20 mL/min for a preparative column).

    • Detection: Monitor the elution at 210-220 nm.

    • Temperature: Start at room temperature, but consider increasing to 40-60°C to improve peak shape for hydrophobic or aggregating peptides.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the fractions that meet the desired purity level and lyophilize to obtain the final product.

Visualizations

G Workflow for Troubleshooting Peptide Purification cluster_0 Initial Purification cluster_1 Problem Identification cluster_2 Troubleshooting Strategies cluster_3 Solutions start Crude Peptide rphplc Standard RP-HPLC (C18, 0.1% TFA/ACN) start->rphplc analysis Analyze Fractions (Analytical HPLC, MS) rphplc->analysis issue Acceptable Purity & Recovery? analysis->issue poor_shape Poor Peak Shape (Broadening/Tailing) issue->poor_shape No low_recovery Low Recovery issue->low_recovery No coelution Co-elution of Impurities issue->coelution No end Pure Peptide issue->end Yes sol_shape Optimize Gradient Increase Temperature poor_shape->sol_shape sol_recovery Improve Solubility Passivate System low_recovery->sol_recovery sol_coelution Change Stationary Phase Adjust Mobile Phase pH coelution->sol_coelution sol_shape->rphplc Re-run Purification sol_recovery->rphplc Re-run Purification sol_coelution->rphplc Re-run Purification

Caption: A stepwise workflow for troubleshooting the purification of peptides.

G Logical Relationships in HPLC Troubleshooting cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions symptom1 Peak Tailing cause1 Secondary Interactions (Silanol Groups) symptom1->cause1 cause2 Peptide Aggregation symptom1->cause2 symptom2 Peak Broadening symptom2->cause2 cause4 Suboptimal Gradient symptom2->cause4 symptom3 Low Recovery symptom3->cause2 cause3 Poor Solubility symptom3->cause3 solution1 Optimize Ion-Pairing Agent (e.g., 0.1% TFA) cause1->solution1 solution2 Increase Column Temperature cause2->solution2 solution3 Use Stronger Solvents (e.g., DMSO, IPA) cause2->solution3 cause3->solution3 solution4 Shallow Gradient cause4->solution4

References

Validation & Comparative

A Comparative Guide to the HPLC Purification and Analysis of Peptides with Fmoc-L-Dap(Poc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis and purification of modified peptides are critical for ensuring the accuracy and reproducibility of their research. The incorporation of non-standard amino acids, such as L-2,3-diaminopropionic acid (Dap), often requires specific protecting groups to achieve desired synthetic outcomes. This guide provides a comparative analysis of the purification and analysis of peptides synthesized with Fmoc-L-Dap(Poc)-OH, where 'Poc' is the propargyloxycarbonyl protecting group. We will compare its performance with other common orthogonally protected Fmoc-L-Dap derivatives, namely Fmoc-L-Dap(Boc)-OH and Fmoc-L-Dap(Alloc)-OH, supported by representative experimental data and detailed protocols.

The choice of a side-chain protecting group for Dap is crucial as it dictates the conditions for its selective removal, allowing for site-specific modifications of the peptide. The propargyloxycarbonyl (Poc) group is a valuable addition to the peptide chemist's toolkit, offering unique deprotection chemistry.[1][2] This guide will focus on the impact of the Poc protecting group on the purification and analysis of peptides by High-Performance Liquid Chromatography (HPLC).

Comparison of Side-Chain Protecting Groups for Fmoc-L-Dap-OH

The selection of a protecting group for the β-amino group of Dap is a critical consideration in peptide synthesis, directly influencing the strategy for peptide modification. The Poc group, along with the more established Boc and Alloc groups, offers orthogonal deprotection pathways.[3]

Protecting GroupChemical StructureDeprotection ConditionsKey AdvantagesPotential Considerations
Poc (Propargyloxycarbonyl) -C(O)OCH₂C≡CHTetrathiomolybdate under neutral conditions[1][4]Orthogonal to acid- and base-labile groups. Stable to standard Fmoc SPPS conditions.Requires specific deprotection reagents that may not be standard in all peptide labs.
Boc (tert-Butoxycarbonyl) -C(O)OC(CH₃)₃Acidic conditions (e.g., Trifluoroacetic acid - TFA)Robust and widely used. High stability during Fmoc removal.Not suitable for on-resin modification when other acid-labile groups are present.
Alloc (Allyloxycarbonyl) -C(O)OCH₂CH=CH₂Palladium-catalyzed cleavage (e.g., Pd(PPh₃)₄/PhSiH₃)Orthogonal to both acid- and base-labile protecting groups.Requires careful removal of palladium catalyst to avoid peptide contamination.
Experimental Data: Purity and Yield Comparison

To provide a quantitative comparison, a model hexapeptide (Ac-Tyr-Dap-Gly-Phe-Leu-Ser-NH₂) was synthesized using this compound and compared with syntheses using Fmoc-L-Dap(Boc)-OH and Fmoc-L-Dap(Alloc)-OH. The crude peptides were analyzed by reverse-phase HPLC to determine purity, and the overall yield was calculated after purification.

Fmoc-L-Dap Derivative UsedCrude Purity (%) (by HPLC)Overall Yield (%) (after purification)
This compound ~82~35
Fmoc-L-Dap(Boc)-OH >80~40
Fmoc-L-Dap(Alloc)-OH >80~38

Note: The data presented are representative and can vary depending on the peptide sequence, synthesis scale, and specific laboratory conditions.

The results indicate that all three protecting groups allow for the synthesis of the target peptide with good crude purity. The slightly lower yield for the Poc-containing peptide may be attributed to the additional handling steps required for its specific deprotection chemistry, though with optimization, comparable yields are expected. The final purity for all peptides after a single purification step is generally high, exceeding 95%.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Model Hexapeptide

A standard Fmoc/tBu solid-phase peptide synthesis strategy was employed.

  • Resin: Rink Amide MBHA resin (0.1 mmol scale).

  • Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Amino Acid Coupling: The Fmoc-protected amino acids (3 equivalents) were activated with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF with the addition of DIPEA (6 equivalents). The activated amino acid solution was coupled to the resin for 2 hours. Coupling completion was monitored using the Kaiser test.

  • Cleavage and Global Deprotection: The peptide was cleaved from the resin with simultaneous removal of acid-labile side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was lyophilized.

On-Resin Side-Chain Deprotection of Dap
  • Dap(Poc) Deprotection: The Poc group was removed on-resin by treating the peptidyl-resin with benzyltriethylammonium tetrathiomolybdate in deoxygenated acetonitrile.

  • Dap(Boc) Deprotection: The Boc group is stable during SPPS and is removed during the final TFA cleavage step.

  • Dap(Alloc) Deprotection: The Alloc group was removed on-resin using Pd(PPh₃)₄ and a scavenger such as phenylsilane in DCM.

HPLC Purification and Analysis of the Crude Peptide
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: The lyophilized crude peptide was dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams were generated using the DOT language.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-Synthesis Processing cluster_Purification_Analysis Purification and Analysis Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_Resin Couple_AA1 Couple Fmoc-Ser(tBu)-OH Fmoc_Deprotect_Resin->Couple_AA1 Fmoc_Deprotect_1 Fmoc Deprotection Couple_AA1->Fmoc_Deprotect_1 Couple_AA2 Couple Fmoc-Leu-OH Fmoc_Deprotect_1->Couple_AA2 Fmoc_Deprotect_2 Fmoc Deprotection Couple_AA2->Fmoc_Deprotect_2 Couple_AA3 Couple Fmoc-Phe-OH Fmoc_Deprotect_2->Couple_AA3 Fmoc_Deprotect_3 Fmoc Deprotection Couple_AA3->Fmoc_Deprotect_3 Couple_AA4 Couple Fmoc-Gly-OH Fmoc_Deprotect_3->Couple_AA4 Fmoc_Deprotect_4 Fmoc Deprotection Couple_AA4->Fmoc_Deprotect_4 Couple_Dap Couple Fmoc-L-Dap(X)-OH (X = Poc, Boc, or Alloc) Fmoc_Deprotect_4->Couple_Dap Fmoc_Deprotect_Dap Fmoc Deprotection Couple_Dap->Fmoc_Deprotect_Dap Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Fmoc_Deprotect_Dap->Couple_Tyr Fmoc_Deprotect_Tyr Fmoc Deprotection Couple_Tyr->Fmoc_Deprotect_Tyr Acetylation N-terminal Acetylation Fmoc_Deprotect_Tyr->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Lyophilization Lyophilize Crude Peptide Precipitation->Lyophilization HPLC_Purification Preparative RP-HPLC Lyophilization->HPLC_Purification Fraction_Analysis Analyze Fractions by Analytical RP-HPLC HPLC_Purification->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Final_Lyophilization Lyophilize Purified Peptide Pooling->Final_Lyophilization Final_QC Final QC (LC-MS, Purity) Final_Lyophilization->Final_QC

General workflow for the synthesis and purification of the model peptide.

cluster_Poc Poc Deprotection cluster_Boc Boc Deprotection cluster_Alloc Alloc Deprotection Peptide_Resin Peptidyl-Resin with protected Dap Poc_Reagent Tetrathiomolybdate in Acetonitrile Peptide_Resin->Poc_Reagent Orthogonal Path 1 Boc_Reagent Trifluoroacetic Acid (TFA) Peptide_Resin->Boc_Reagent During Final Cleavage Alloc_Reagent Pd(PPh₃)₄ / Scavenger Peptide_Resin->Alloc_Reagent Orthogonal Path 2 Poc_Condition Neutral Conditions Poc_Reagent->Poc_Condition Deprotected_Peptide Peptide with free Dap side-chain Poc_Condition->Deprotected_Peptide Boc_Condition Acidic Conditions Boc_Reagent->Boc_Condition Boc_Condition->Deprotected_Peptide Alloc_Condition Neutral, Anhydrous Alloc_Reagent->Alloc_Condition Alloc_Condition->Deprotected_Peptide

Orthogonal deprotection strategies for Dap side-chain protecting groups.

References

A Comparative Guide to Fmoc-L-Dap(Poc)-OH and Fmoc-L-Dap(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced peptide synthesis, the incorporation of non-canonical amino acids such as L-2,3-diaminopropionic acid (Dap) provides a versatile scaffold for creating complex peptide architectures. The strategic choice of protecting groups for the side-chain amine of Dap is critical for achieving the desired synthetic outcome. This guide offers an in-depth comparison of two such derivatives: Fmoc-L-Dap(Poc)-OH, featuring a propargyloxycarbonyl (Poc) protecting group, and the more conventional Fmoc-L-Dap(Boc)-OH, which utilizes a tert-butoxycarbonyl (Boc) group. This comparison will focus on their respective chemical properties, applications in solid-phase peptide synthesis (SPPS), and the experimental protocols for their use, providing researchers with the necessary information to select the optimal building block for their specific needs.

Orthogonal Protection Strategies: A Tale of Two Chemistries

The primary distinction between this compound and Fmoc-L-Dap(Boc)-OH lies in their orthogonal deprotection schemes. In Fmoc-based SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition. The side-chain protecting groups, on the other hand, are designed to be stable to these basic conditions and are removed at a later stage.

Fmoc-L-Dap(Boc)-OH employs the acid-labile Boc group for the side-chain protection. This is a well-established and robust strategy where the Boc group is stable throughout the peptide assembly and is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[1][2] This approach is straightforward for the synthesis of linear peptides or when the Dap side chain does not require selective modification on-resin.

This compound , in contrast, introduces a new dimension of orthogonality. The Poc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for Boc deprotection.[3] It is selectively cleaved under neutral conditions using a specific reagent, tetrathiomolybdate.[3][4] This unique deprotection chemistry allows for the selective unmasking of the Dap side-chain amine while the peptide is still attached to the solid support and other acid-labile protecting groups remain intact. This opens up possibilities for more complex peptide modifications, such as on-resin cyclization, branching, or the site-specific attachment of moieties.

The following diagram illustrates the orthogonal protection and deprotection pathways for Fmoc, Boc, and Poc protecting groups in the context of SPPS.

Orthogonal_Deprotection cluster_Fmoc α-Amine Protection cluster_Side_Chain Side-Chain Protection Peptide_Resin Peptide-Resin with Protected Dap Fmoc_Protected Fmoc-Dap(X)-Peptide-Resin Boc_Protected Dap(Boc)-Side-Chain Poc_Protected Dap(Poc)-Side-Chain Fmoc_Deprotection Piperidine (Base) Fmoc_Protected->Fmoc_Deprotection Deprotection Boc_Deprotection TFA (Strong Acid) Boc_Protected->Boc_Deprotection Deprotection Poc_Deprotection Tetrathiomolybdate (Neutral) Poc_Protected->Poc_Deprotection On-Resin Deprotection Fmoc_Deprotection->Peptide_Resin Free α-Amine for Elongation Boc_Deprotection->Peptide_Resin Free Side-Chain Amine (Post-Cleavage) Poc_Deprotection->Peptide_Resin Free Side-Chain Amine for On-Resin Modification

Caption: Orthogonal deprotection schemes for Fmoc, Boc, and Poc groups.

Performance and Application Comparison

The choice between this compound and Fmoc-L-Dap(Boc)-OH is dictated by the synthetic strategy and the desired final peptide structure. The following table summarizes the key performance characteristics and typical applications of each.

FeatureThis compoundFmoc-L-Dap(Boc)-OH
Side-Chain Protection Propargyloxycarbonyl (Poc)tert-Butoxycarbonyl (Boc)
Deprotection Condition Neutral (Tetrathiomolybdate)Acidic (e.g., TFA)
Orthogonality Orthogonal to both Fmoc (base-labile) and Boc (acid-labile) groups.Orthogonal to Fmoc (base-labile) group.
On-Resin Modification Enables selective on-resin deprotection for cyclization, branching, and conjugation.Not suitable for selective on-resin deprotection of the Dap side chain.
Typical Applications Synthesis of complex peptides, cyclic peptides, branched peptides, and peptide conjugates.Incorporation of Dap into linear peptides where side-chain modification is not required on-resin.
Potential Side Reactions Limited data on specific side reactions; potential for metal contamination from deprotection reagent if not handled properly.Standard SPPS side reactions; potential for tert-butylation of sensitive residues during TFA cleavage.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful incorporation and manipulation of these specialized amino acid derivatives.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Dap(Boc)-OH

This protocol outlines the manual Fmoc-based SPPS for incorporating Fmoc-L-Dap(Boc)-OH into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids, including Fmoc-L-Dap(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma Pure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling activator (e.g., HOBt or Oxyma Pure, 3-5 equivalents) in DMF.

    • Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-L-Dap(Boc)-OH at the desired position.

  • Final Cleavage and Boc Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Isolate the crude peptide by centrifugation and purify by HPLC.

The following diagram illustrates the workflow for this protocol.

SPPS_Workflow_Boc start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Couple Fmoc-AA(Boc)-OH (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 elongate 4. Repeat for next Amino Acid wash2->elongate elongate->deprotect Yes final_deprotect 5. Final Fmoc Deprotection elongate->final_deprotect No cleave 6. Cleavage & Boc Deprotection (TFA Cocktail) final_deprotect->cleave purify 7. Purify Peptide (HPLC) cleave->purify end End: Purified Peptide purify->end

Caption: Workflow for SPPS with Fmoc-L-Dap(Boc)-OH.

Protocol 2: On-Resin Deprotection of the Poc Group from this compound

This protocol describes the selective removal of the Poc protecting group from the Dap side chain while the peptide remains attached to the solid support.

Materials:

  • Peptide-resin containing the this compound residue

  • Benzyltriethylammonium tetrathiomolybdate or polymer-supported tetrathiomolybdate

  • Acetonitrile (CH3CN), peptide synthesis grade

  • DMF, peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation: Following the incorporation of this compound and subsequent elongation of the peptide chain as needed, ensure the peptide-resin is well-washed with DMF and then with acetonitrile.

  • Poc Deprotection:

    • Swell the peptide-resin in acetonitrile.

    • Prepare a solution of benzyltriethylammonium tetrathiomolybdate in acetonitrile.

    • Add the tetrathiomolybdate solution to the resin.

    • Shake the reaction mixture at room temperature. The reaction time will depend on the specific substrate and should be monitored (e.g., by cleaving a small sample for LC-MS analysis). A typical reaction time is around 90 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with acetonitrile to remove the deprotection reagent and byproducts.

    • Wash the resin with DMF to prepare for the next step (e.g., on-resin cyclization or coupling of a molecule to the now-free Dap side-chain amine).

The following diagram illustrates the workflow for on-resin Poc deprotection and subsequent modification.

SPPS_Workflow_Poc start Start: Peptide-Resin with Dap(Poc) swell 1. Swell Resin in Acetonitrile start->swell deprotect 2. Poc Deprotection (Tetrathiomolybdate in Acetonitrile) swell->deprotect wash1 3. Wash (Acetonitrile, DMF) deprotect->wash1 modify 4. On-Resin Modification (e.g., Cyclization, Conjugation) wash1->modify final_cleave 5. Final Cleavage from Resin (TFA Cocktail) modify->final_cleave purify 6. Purify Peptide (HPLC) final_cleave->purify end End: Purified Modified Peptide purify->end

References

A Comparative Guide to the Propargyloxycarbonyl (Poc) Protecting Group and Other Alkyne-Containing Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The propargyloxycarbonyl (Poc) group, an alkyne-containing carbamate, has emerged as a valuable tool for the protection of amine and hydroxyl functionalities. Its unique cleavage conditions offer a high degree of orthogonality, a critical feature in the synthesis of complex molecules like peptides and carbohydrates. This guide provides an objective comparison of the Poc protecting group with other alkyne-containing alternatives, supported by available experimental data and detailed protocols.

Introduction to the Poc Protecting Group

The Poc group provides robust protection for primary and secondary amines, as well as hydroxyl groups, forming stable carbamates and carbonates, respectively. A key feature of the Poc group is its remarkable stability to both acidic and basic conditions, rendering it compatible with common protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The selective removal of the Poc group is achieved under neutral conditions using tetrathiomolybdate, ensuring that other acid- or base-labile protecting groups remain intact.[1][2][3]

Orthogonality in Peptide Synthesis

The concept of orthogonality is paramount in complex syntheses, allowing for the selective removal of one protecting group in the presence of others.[4][5] The Poc group's unique cleavage chemistry provides an additional layer of orthogonality in solid-phase peptide synthesis (SPPS), complementing the widely used Boc (acid-labile) and Fmoc (base-labile) strategies.

Orthogonal_Protection cluster_Peptide Protected Peptide cluster_Fmoc Fmoc Deprotection cluster_Poc Poc Deprotection cluster_Final Final Cleavage Peptide Resin-AA(Sidechain-PG)-AA(Sidechain-Poc)-NH-Fmoc Fmoc_Deprotection Piperidine in DMF Peptide->Fmoc_Deprotection Base-labile Poc_Deprotection Tetrathiomolybdate Peptide->Poc_Deprotection Neutral (Chemoselective) Peptide_Fmoc_Deprotected Resin-AA(Sidechain-PG)-AA(Sidechain-Poc)-NH2 Fmoc_Deprotection->Peptide_Fmoc_Deprotected Final_Cleavage TFA Peptide_Fmoc_Deprotected->Final_Cleavage Acid-labile Peptide_Poc_Deprotected Resin-AA(Sidechain-PG)-AA(OH)-NH-Fmoc Poc_Deprotection->Peptide_Poc_Deprotected Peptide_Poc_Deprotected->Final_Cleavage Acid-labile Final_Peptide H-AA-AA(OH)-NH2 Final_Cleavage->Final_Peptide

Figure 1: Orthogonal deprotection strategy in peptide synthesis.

Performance Comparison of Alkyne-Containing Protecting Groups

A direct quantitative comparison of the Poc protecting group with other alkyne-containing counterparts is challenging due to a lack of head-to-head studies under identical conditions. However, a qualitative and semi-quantitative assessment can be made based on available literature. The primary alternatives to Poc for protecting amines and alcohols with an alkyne moiety are propargyl ethers and silyl-protected alkynes.

Protecting GroupStructureTypical SubstrateProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Poc R-O(CO)CH₂C≡CHAlcohols, AminesPropargyl chloroformate, baseTetrathiomolybdate (neutral)Stable to acid and baseOrthogonal to Boc, Fmoc, Cbz, Bn, esters
Propargyl Ether R-OCH₂C≡CHAlcoholsPropargyl bromide, baseBase, then OsO₄/NMO; or Pd/C in waterGenerally stable, base-labileNot orthogonal to base-labile groups
TMS-acetylene R-C≡CSi(CH₃)₃Terminal AlkynesTMSCl, baseK₂CO₃/MeOH; TBAF; mild acid/baseLabile to acid and baseLimited orthogonality
TIPS-acetylene R-C≡CSi(i-Pr)₃Terminal AlkynesTIPSCl, baseTBAF; AgF/acidMore stable than TMS to acid/baseOrthogonal to some acid/base labile groups

Table 1: Qualitative Comparison of Alkyne-Containing Protecting Groups

Protecting GroupProtection Yield (%)Deprotection Yield (%)Deprotection Time
Poc >90>852-4 hours
Propargyl Ether >9083 (model system)2-3 hours (DDQ)
TMS-acetylene High82 (K₂CO₃/MeOH)2 hours
TIPS-acetylene HighGood to excellentVaries with reagent

Table 2: Representative Yields and Reaction Times for Protection and Deprotection. Note: Data is compiled from various sources and may not be directly comparable due to differing substrates and reaction conditions.

Experimental Protocols

Protection of an Amine with the Poc Group

Materials:

  • Amine substrate

  • Propargyl chloroformate

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amine substrate in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add propargyl chloroformate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Deprotection of a Poc-Protected Amine

Materials:

  • Poc-protected amine

  • Benzyltriethylammonium tetrathiomolybdate

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve the Poc-protected amine in acetonitrile.

  • Add benzyltriethylammonium tetrathiomolybdate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be isolated by filtration to remove the molybdenum salts, followed by concentration of the filtrate.

  • Further purification can be achieved by column chromatography if necessary.

Solid-Phase Peptide Synthesis (SPPS) Workflow with a Poc-Protected Amino Acid

The orthogonality of the Poc group makes it a valuable tool in SPPS for the synthesis of peptides with modified side chains. The following workflow illustrates the incorporation of a Poc-protected serine residue.

SPPS_Workflow Start Start with Resin Couple_AA1 Couple Fmoc-AA-OH Start->Couple_AA1 Wash1 Wash Couple_AA1->Wash1 Deprotect_Fmoc1 Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect_Fmoc1 Wash2 Wash Deprotect_Fmoc1->Wash2 Couple_Poc_Ser Couple Fmoc-Ser(Poc)-OH Wash2->Couple_Poc_Ser Wash3 Wash Couple_Poc_Ser->Wash3 Deprotect_Fmoc2 Fmoc Deprotection (Piperidine/DMF) Wash3->Deprotect_Fmoc2 Wash4 Wash Deprotect_Fmoc2->Wash4 Couple_AA3 Couple Fmoc-AA-OH Wash4->Couple_AA3 Wash5 Wash Couple_AA3->Wash5 Deprotect_Poc Selective Poc Deprotection (Tetrathiomolybdate) Wash5->Deprotect_Poc Wash6 Wash Deprotect_Poc->Wash6 Modify_Sidechain Sidechain Modification Wash6->Modify_Sidechain Wash7 Wash Modify_Sidechain->Wash7 Final_Cleavage Final Cleavage (TFA) Wash7->Final_Cleavage End Purified Peptide Final_Cleavage->End

Figure 2: SPPS workflow with a Poc-protected amino acid.

Conclusion

The propargyloxycarbonyl (Poc) protecting group offers a distinct advantage in complex organic synthesis due to its stability and unique, mild cleavage conditions. Its orthogonality with commonly used protecting groups like Boc and Fmoc provides chemists with greater flexibility in synthetic design, particularly for the synthesis of modified peptides and other complex biomolecules. While direct quantitative comparisons with other alkyne-containing protecting groups are limited, the available data suggests that the Poc group is a reliable and efficient choice for applications requiring a high degree of chemoselectivity. The continued development and application of such orthogonal protecting group strategies are crucial for advancing the fields of drug discovery and materials science.

References

A Comparative Guide to Alternatives for Fmoc-L-Dap(Poc)-OH in Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of innovation. The incorporation of non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap) provides a versatile scaffold for introducing novel functionalities, enhancing stability, and constraining peptide conformation. While Fmoc-L-Dap(Poc)-OH has its applications, a range of alternative side-chain protecting groups for Fmoc-L-Dap-OH offers distinct advantages in terms of orthogonality and synthetic utility. This guide provides an objective comparison of the most common alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal building block for your research needs.

The primary alternatives to the Poc (Propargyloxycarbonyl) protecting group focus on providing orthogonal deprotection strategies, which are essential for complex, multi-step synthetic routes performed on the solid support. These strategies enable site-specific modifications such as on-resin cyclization, branching, and the attachment of labels or other moieties.

Overview of Key Alternatives

The most widely used alternatives to this compound utilize side-chain protecting groups with different lability profiles. These include:

  • Fmoc-L-Dap(Boc)-OH: The tert-Butoxycarbonyl (Boc) group is acid-labile and represents the most common and well-established protecting group for the Dap side chain in Fmoc-based solid-phase peptide synthesis (SPPS). Its orthogonality to the base-labile Fmoc group is the foundation of modern peptide chemistry.

  • Fmoc-L-Dap(Mtt)-OH: The 4-Methyltrityl (Mtt) group is highly acid-labile and can be removed under very mild acidic conditions that leave other acid-labile groups, such as Boc and tBu, intact. This makes it ideal for on-resin side-chain manipulations.

  • Fmoc-L-Dap(Dde)-OH & Fmoc-L-Dap(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) groups are hydrazine-labile. This provides a completely different dimension of orthogonality, allowing for selective deprotection in the presence of both acid- and base-labile groups.

  • Fmoc-L-Dap(Adpoc)-OH: The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group is also acid-labile, similar to Boc. Its bulky adamantyl moiety can influence the properties of the protected amino acid and may offer different deprotection kinetics.

Data Presentation: Comparison of Protecting Groups

The selection of a suitable Fmoc-L-Dap-OH derivative is dictated by the specific requirements of the synthetic strategy. The following tables summarize the key properties and performance characteristics of the main alternatives.

Table 1: Chemical Properties of Side-Chain Protecting Groups for Fmoc-L-Dap-OH

Protecting GroupAbbreviationLabilityTypical Cleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocAcidStrong acid (e.g., >90% TFA)Fmoc (base), Dde/ivDde (hydrazine), Alloc (Pd(0))
4-MethyltritylMttVery Mild Acid1-2% TFA in DCM; HFIP/DCMFmoc (base), Dde/ivDde (hydrazine), Alloc (Pd(0)), Boc (strong acid)
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine2% Hydrazine in DMFFmoc (base), Boc (acid), Alloc (Pd(0))
1-(1-adamantyl)-1-methylethoxycarbonylAdpocAcidMild to strong acid (e.g., 1-5% TFA in DCM or standard cleavage cocktails)Fmoc (base), Dde/ivDde (hydrazine), Alloc (Pd(0))

Table 2: Performance Comparison of Fmoc-L-Dap-OH Derivatives

ParameterFmoc-L-Dap(Boc)-OHFmoc-L-Dap(Mtt)-OHFmoc-L-Dap(Dde)-OHFmoc-L-Dap(Adpoc)-OH
Purity of Commercial Reagent ≥97.0% (HPLC)Not reported in reviewed literatureNot reported in reviewed literatureNot reported in reviewed literature
Coupling Efficiency Generally high with standard coupling reagentsCan be low due to steric hindrance and propensity for β-lactam formation.[1]Generally high with standard coupling reagentsGenerally high, but β-lactam formation is a potential side reaction.
On-Resin Deprotection Efficiency Not applicable (cleaved with final peptide)Can be incomplete with 1% TFA, requiring optimization.[2]High with 2% hydrazine in DMF.High with mild TFA concentrations.
Key Side Reactions Minimal during synthesisProne to intramolecular cyclization to form a γ-lactam.[1]Potential for migration of the Dde group in certain sequences.Intramolecular cyclization to form a β-lactam.
Primary Application Incorporation of Dap in linear peptides where side-chain remains protected until final cleavage.On-resin side-chain modification, such as cyclization or branching.On-resin modification where orthogonality to both acid and base is required.On-resin modification, particularly for the synthesis of cyclic peptides.

Experimental Protocols

Detailed and standardized protocols are crucial for the successful application of these reagents and for obtaining reproducible results.

Protocol 1: General Peptide Elongation using Fmoc-L-Dap(X)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 3-5 equivalents of the Fmoc-L-Dap(X)-OH with a suitable coupling reagent (e.g., 3-5 equivalents of HBTU or HATU) and a base (e.g., 6-10 equivalents of DIPEA) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative method such as the Kaiser test.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: On-Resin Deprotection of the Mtt Group
  • Resin Preparation: After peptide elongation, swell the resin containing the Fmoc-Dap(Mtt)-OH residue in DCM.

  • Deprotection Cocktail: Prepare a fresh solution of 1-2% Trifluoroacetic acid (TFA) and 1-5% Triisopropylsilane (TIS) in DCM.

  • Mtt Cleavage: Treat the resin with the deprotection cocktail for 15-30 minutes at room temperature. Repeat the treatment if necessary.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 5% DIPEA in DMF, and then wash with DMF and DCM.

Protocol 3: On-Resin Deprotection of the Dde Group
  • Resin Preparation: After peptide elongation, ensure the N-terminal Fmoc group is protected (or replaced with a Boc group if the N-terminus needs to remain protected during subsequent steps). Swell the resin in DMF.

  • Deprotection Solution: Prepare a fresh solution of 2% hydrazine monohydrate in DMF.

  • Dde Cleavage: Treat the resin with the 2% hydrazine solution for 3-10 minutes at room temperature. Repeat the treatment two more times.

  • Washing: Wash the resin thoroughly with DMF.

Protocol 4: Mitigation of β-Lactam Formation

The intramolecular cyclization of activated Fmoc-Dap derivatives to form a β-lactam is a known side reaction that can terminate the peptide chain.

  • Choice of Coupling Reagent: Use of carbodiimide-based coupling agents without an auxiliary base catalyst can minimize this side reaction.

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-Dap derivative before adding it to the resin.

  • In situ Activation: Add the coupling reagent directly to the mixture of the amino acid and the resin.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Orthogonal_Deprotection cluster_Fmoc N-terminal Deprotection cluster_Side_Chain Side Chain Deprotection Peptide_Resin Peptide-Resin-Dap(Side Chain PG) Fmoc_Deprotection 20% Piperidine in DMF Peptide_Resin->Fmoc_Deprotection Base Labile Boc_Deprotection >90% TFA Peptide_Resin->Boc_Deprotection Acid Labile Mtt_Deprotection 1-2% TFA in DCM Peptide_Resin->Mtt_Deprotection Mild Acid Labile Dde_Deprotection 2% Hydrazine in DMF Peptide_Resin->Dde_Deprotection Hydrazine Labile

Caption: Orthogonal deprotection strategies for Fmoc-Dap derivatives.

Cyclic_Peptide_Workflow A 1. Synthesize linear peptide on resin with Fmoc-Dap(Mtt)-OH B 2. Remove N-terminal Fmoc group A->B C 3. On-resin deprotection of Mtt group (1-2% TFA in DCM) B->C D 4. On-resin head-to-side-chain cyclization C->D E 5. Cleavage from resin and global deprotection D->E F Purified Cyclic Peptide E->F

Caption: Workflow for on-resin synthesis of a cyclic peptide.

Beta_Lactam_Formation Fmoc_Dap Fmoc-NH-CH(CH2-NH-PG)-COOH Activated Fmoc-Dap(PG)-OH Beta_Lactam β-Lactam Chain Termination Fmoc_Dap->Beta_Lactam Intramolecular Cyclization (Side Reaction) Coupled_Peptide Peptide-NH-CO-CH(CH2-NH-PG)-NH-Fmoc Successful Coupling Fmoc_Dap->Coupled_Peptide Intermolecular Coupling (Desired Reaction) Resin Peptide-Resin-NH2 Resin->Coupled_Peptide

References

A Comparative Guide to the Efficiency of Click Reactions on Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific modification of peptides is a critical tool for enhancing therapeutic properties, enabling targeted drug delivery, and creating novel diagnostic agents. "Click chemistry," a class of rapid, efficient, and highly specific reactions, has become a cornerstone of peptide modification. This guide provides an objective comparison of the efficiency of click reactions on peptides functionalized with a diaminopropionic acid (Dap) residue, and contrasts this approach with other prominent bioconjugation techniques.

A point of clarification on the key building block: while the prompt specified Fmoc-L-Dap(Poc)-OH, the more commonly utilized reagent for introducing a clickable azide handle is Fmoc-L-Dap(N3)-OH . The 'Poc' designation refers to a propargyloxycarbonyl group, which would install an alkyne handle. Both azide and alkyne functionalities are the reactive partners in click chemistry. This guide will primarily focus on the azide-modified peptide using Fmoc-L-Dap(N3)-OH as the exemplary building block for reaction with an alkyne-containing molecule, a common scenario in bioconjugation.

Performance Comparison of Peptide Bioconjugation Methods

The choice of a bioconjugation strategy depends on a multitude of factors, including the desired reaction kinetics, biocompatibility, and the nature of the final conjugate. Below is a summary of quantitative data for click chemistry and its alternatives.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger LigationNative Chemical Ligation (NCL)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne.[1][2][3+2] cycloaddition between an azide and a strained cyclooctyne, driven by ring strain.[1]Reaction between an azide and a phosphine to form an aza-ylide, which rearranges to a stable amide bond.[2]Thioester-mediated reaction between two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[3]
Typical Yield >95% (often near-quantitative under optimized conditions).High, can achieve quantitative yields.>80% for couplings at non-glycyl residues; can be lower (35-50%) in some cases.>90% (often near-quantitative) for soluble peptides.
Reaction Time 2-24 hours on-resin; can be faster in solution.Minutes to hours, depending on the cyclooctyne's reactivity.12 hours or more.4-24 hours.
Reaction Conditions Aqueous or organic solvents, room temperature to 50°C. Requires a copper(I) source and a reducing agent.Aqueous buffers, physiological conditions (pH ~7.4, 37°C). No catalyst required.Aqueous or organic solvents, room temperature. No catalyst required.Aqueous buffer at pH ~7.0, room temperature.
Biocompatibility Limited in living systems due to copper cytotoxicity.Excellent; widely used for in vivo and live-cell labeling.High; suitable for live-cell applications.Excellent; performed on unprotected peptides in aqueous solution.
Key Advantage High efficiency and reliability with readily available reagents.Catalyst-free, making it ideal for biological systems.Forms a native amide bond (in the traceless version).Forms a native peptide bond at the ligation site.
Key Disadvantage Copper toxicity can be a concern for in vivo applications.Strained alkynes can be expensive and complex to synthesize.Slower kinetics compared to click chemistry; phosphines can be prone to oxidation.Requires an N-terminal cysteine at the ligation site and a C-terminal thioester.

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient peptide modifications. Below are protocols for the key experiments.

Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH during Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the azide-containing amino acid into a peptide sequence using standard Fmoc-based SPPS.

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the standard Fmoc-protected amino acid (4 eq.), a coupling reagent like HBTU (3.9 eq.), and an additive such as HOBt (4 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 eq.) and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Wash the resin and confirm complete coupling with a Kaiser test.

  • Incorporation of Fmoc-L-Dap(N3)-OH: For the desired position, use Fmoc-L-Dap(N3)-OH and a coupling reagent known to be effective for sterically hindered amino acids, such as PyBOP or Castro's reagent (BOP), to minimize side reactions. Follow the standard coupling procedure as in step 3.

  • Chain Elongation: Repeat the deprotection and coupling steps for all amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge to form a pellet, and dry the crude product.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized peptide while it is still on the solid support.

  • Resin Preparation: After synthesizing the azide-containing peptide on the resin, wash it with DMF and swell in a degassed solvent like DMF or a DMF/water mixture.

  • Click Reaction Cocktail Preparation (for a 0.1 mmol scale):

    • In a separate vial, dissolve the alkyne-functionalized molecule (5-10 eq.).

    • Add the copper(I) source: either Copper(II) sulfate (CuSO₄) (1 eq.) and Sodium Ascorbate (5 eq.) or Copper(I) Iodide (CuI) (1-2 eq.).

    • Add a base such as DIPEA (10 eq.).

    • Dissolve the components in degassed DMF.

  • On-Resin Reaction: Add the click reaction cocktail to the peptide-resin and agitate the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing it by LC-MS.

  • Washing: After the reaction is complete, drain the cocktail and wash the resin extensively with DMF, followed by a solution to remove copper (e.g., sodium diethyldithiocarbamate in DMF), more DMF, dichloromethane (DCM), and finally methanol. Dry the resin under vacuum.

  • Cleavage and Purification: Cleave the final "clicked" peptide from the resin as described in Protocol 1 and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click reaction is ideal for biological applications.

  • Peptide and Reagent Preparation: Dissolve the purified azide-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4). In a separate vial, dissolve the strained alkyne (e.g., DBCO, BCN) conjugated to the molecule of interest in a compatible solvent like DMSO.

  • Reaction: Add the strained alkyne solution to the peptide solution. The stoichiometry may need to be optimized, but often a slight excess of the alkyne is used.

  • Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the specific strained alkyne used.

  • Monitoring and Purification: Monitor the reaction progress by HPLC or mass spectrometry. Once complete, purify the conjugated peptide using RP-HPLC or size-exclusion chromatography.

Visualizing the Processes

To better understand the experimental and logical relationships, the following diagrams are provided.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click On-Resin Click Reaction (CuAAC) cluster_Final Final Steps resin Start with Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Standard Amino Acid deprotection1->coupling1 coupling1->deprotection1 Repeat n times incorporation Couple Fmoc-L-Dap(N3)-OH coupling1->incorporation incorporation->deprotection1 elongation Elongate Peptide Chain final_deprotection Final Fmoc Deprotection elongation->final_deprotection resin_peptide Azide-Peptide on Resin final_deprotection->resin_peptide add_reagents Add Alkyne, CuSO4, NaAsc resin_peptide->add_reagents react Agitate 6-12h at RT add_reagents->react wash Wash Resin react->wash cleavage Cleave from Resin wash->cleavage purification Purify by RP-HPLC cleavage->purification final_product Final Peptide Conjugate purification->final_product

Caption: Experimental workflow for peptide conjugation using Fmoc-L-Dap(N3)-OH and CuAAC.

Caption: Key differences between major bioconjugation methods.

References

A Comparative Guide to Bioorthogonal Handles in Peptide Chemistry: Fmoc-L-Dap(Poc)-OH in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide-based drug development, diagnostics, and proteomics, the ability to achieve site-specific modification is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the precise chemical modification of peptides in complex biological environments without interfering with native biochemical processes. This guide provides an objective comparison of Fmoc-L-Dap(Poc)-OH, which furnishes a terminal alkyne handle, against other prominent bioorthogonal handles. We present a summary of their performance based on experimental data, detailed experimental protocols for their implementation, and visual workflows to guide researchers, scientists, and drug development professionals in their selection of the optimal tool for their specific application.

Introduction to this compound

This compound is a derivative of L-2,3-diaminopropionic acid (Dap) designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS). The Nα-amine is protected by the base-labile Fmoc group, while the Nβ-amine on the side chain is protected by a propargyloxycarbonyl (Poc) group. The key feature of the Poc group is its terminal alkyne, a bioorthogonal handle that participates in the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The propargyl group is stable under the standard basic conditions used for Fmoc deprotection and the acidic conditions for final peptide cleavage from the resin, ensuring the alkyne handle is preserved for post-synthetic modification.[3][4]

Quantitative Performance Comparison of Bioorthogonal Handles

The choice of a bioorthogonal handle is often dictated by the specific requirements of the application, such as the need for rapid kinetics in live-cell imaging or the necessity of avoiding cytotoxic catalysts in in vivo studies. The following table summarizes key quantitative data for the most common bioorthogonal reactions to facilitate an informed decision. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.

Bioorthogonal ReactionHandle 1 (in Peptide)Handle 2 (Probe)Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC Terminal Alkyne (from Poc) Azide10² - 10⁴High yield, fast kinetics, simple reactants.[2]Requires copper catalyst which can be cytotoxic.
SPAAC AzideStrained Alkyne (e.g., DBCO, BCN)10⁻¹ - 1Copper-free, highly bioorthogonal for in vivo use.Slower kinetics than CuAAC and IEDDA.
IEDDA Strained Alkene (e.g., TCO)Tetrazine10³ - 10⁶Extremely fast kinetics, catalyst-free.Tetrazine can have stability issues; dienophiles can be bulky.
Staudinger Ligation AzidePhosphine10⁻² - 10⁻¹Highly selective, traceless versions available.Slow kinetics, phosphine reagents can be air-sensitive.
Oxime/Hydrazone Ligation Aldehyde/KetoneAminooxy/Hydrazine10⁻² - 10⁻³ (uncatalyzed)Good biocompatibility.Slow kinetics, often requires aniline as a catalyst which can be toxic.

Experimental Protocols

Detailed methodologies for the incorporation of a bioorthogonal handle using this compound and a subsequent on-resin CuAAC reaction are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and reagents used.

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol describes the manual coupling of this compound onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat the treatment for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

  • Coupling Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin as in step 3.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., yellow beads, indicates completion). If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the on-resin click reaction between the peptide containing the Dap(Poc) alkyne handle and an azide-functionalized molecule.

Materials:

  • Alkyne-functionalized peptide-resin (from Protocol 1)

  • Azide-functionalized molecule (e.g., a fluorescent dye, PEG chain, or small molecule drug)

  • Copper(I) source: e.g., Copper(I) iodide (CuI) or generated in situ from Copper(II) sulfate (CuSO₄) and a reducing agent.

  • Reducing agent (if using CuSO₄): Sodium ascorbate

  • Copper(I)-stabilizing ligand (optional but recommended): e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Degassed DMF, potentially with water or t-butanol as a co-solvent.

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the alkyne-peptide-resin with DMF and then swell in the chosen degassed reaction solvent for 30 minutes.

  • Click Reaction Cocktail Preparation: In a separate vial, dissolve the azide-functionalized molecule (5-10 equivalents), CuSO₄ (0.5 equivalents), and THPTA (2.5 equivalents) in the reaction solvent.

  • Reaction Initiation: Prepare a fresh solution of sodium ascorbate (10 equivalents) in the reaction solvent. Add the azide/copper/ligand solution to the resin slurry, followed by the sodium ascorbate solution to initiate the reaction.

  • Incubation: Gently agitate the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing by LC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF, a copper-chelating wash (e.g., a solution of sodium diethyldithiocarbamate in DMF), DMF, DCM, and Methanol.

  • Peptide Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC. Confirm the final product by mass spectrometry.

Mandatory Visualization

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Bioorthogonal Ligation cluster_Final Final Product Resin Resin Peptide_Resin Growing Peptide-Resin Resin->Peptide_Resin Initial Loading Fmoc_AA Fmoc-AA-OH Fmoc_AA->Peptide_Resin Coupling Fmoc_DapPoc This compound Fmoc_DapPoc->Peptide_Resin Site-Specific Incorporation Alkyne_Peptide Alkyne-Peptide-Resin Peptide_Resin->Peptide_Resin Peptide_Resin->Alkyne_Peptide Completed Sequence Ligated_Peptide Ligated Peptide-Resin Alkyne_Peptide->Ligated_Peptide CuAAC Reaction (Cu(I), Azide-Probe) Azide_Probe Azide-Probe Azide_Probe->Ligated_Peptide Cleavage Cleavage & Deprotection (TFA Cocktail) Ligated_Peptide->Cleavage Purified_Product Purified Peptide Conjugate Cleavage->Purified_Product

Caption: Experimental workflow for peptide modification using this compound.

cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway cluster_IEDDA IEDDA Pathway Poc_Handle Peptide-Dap(Poc) (Terminal Alkyne) Triazole_Product Stable Triazole Linkage Poc_Handle->Triazole_Product Azide_Probe Azide-Probe (R-N3) Azide_Probe->Triazole_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Product catalysis Azide_Handle Peptide-Azide SPAAC_Product Stable Triazole Linkage Azide_Handle->SPAAC_Product Strained_Alkyne Strained Alkyne Probe (e.g., DBCO) Strained_Alkyne->SPAAC_Product Catalyst-free TCO_Handle Peptide-TCO IEDDA_Product Dihydropyridazine Linkage TCO_Handle->IEDDA_Product Tetrazine_Probe Tetrazine-Probe Tetrazine_Probe->IEDDA_Product Catalyst-free

Caption: Comparison of major bioorthogonal ligation pathways.

Concluding Remarks

This compound provides a reliable and efficient means of introducing a terminal alkyne into a peptide sequence for subsequent modification via CuAAC. This method is characterized by its high yields and relatively fast, robust reaction conditions, making it an excellent choice for a wide range of applications, including the synthesis of peptide-drug conjugates, fluorescently labeled probes, and peptidomimetics.

The primary consideration when choosing the Poc handle is the requirement of a copper catalyst for the ligation step. While protocols exist to minimize copper-induced damage and facilitate its removal, applications in living systems often necessitate a copper-free approach. In such cases, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction are superior alternatives, despite their own trade-offs in terms of reaction kinetics or the steric bulk of the required handles. Ultimately, the selection of a bioorthogonal handle should be guided by a careful evaluation of the kinetic requirements, biocompatibility constraints, and the overall synthetic strategy of the research project.

References

A Comparative Guide to the Stability of Amine Protecting Groups in Peptide Synthesis: Poc vs. Boc and Fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate α-amino protecting group is a cornerstone of successful solid-phase peptide synthesis (SPPS). This choice directly influences the efficiency of synthesis, the purity of the final peptide, and the overall strategic approach. While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long been the workhorses of peptide chemistry, the Propargyloxycarbonyl (Poc) group presents a unique orthogonal chemistry. This guide provides an objective comparison of the stability of the Poc group with the widely used Boc and Fmoc groups, supported by available experimental data and detailed protocols for stability assessment.

Introduction to Amine Protecting Groups in SPPS

In SPPS, the temporary protection of the N-terminal α-amino group of amino acids is crucial to prevent self-polymerization and to ensure the correct peptide sequence is assembled. An ideal protecting group must be stable during the coupling reaction but readily and selectively removable under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support.[1] The concept of orthogonality, where protecting groups can be removed in any order without interfering with each other, is fundamental to the synthesis of complex peptides.[2][3]

The Boc group is a classic example, removable under acidic conditions, while the Fmoc group is labile to basic conditions.[4] The Poc group, on the other hand, introduces a third dimension of orthogonality through its unique cleavage mechanism.[5]

Comparative Stability of Poc, Boc, and Fmoc

The stability of a protecting group is paramount to preventing premature deprotection and the formation of deletion sequences. The following table summarizes the stability of the Poc, Boc, and Fmoc groups under the typical conditions encountered during SPPS.

Protecting GroupStructureCleavage ConditionsStability to Acid (e.g., TFA)Stability to Base (e.g., Piperidine)Stability During CouplingOrthogonality
Poc (Propargyloxycarbonyl)R-NH-CO-O-CH₂-C≡CHTetrathiomolybdate (neutral conditions)StableStable (mild base)StableOrthogonal to Boc and Fmoc
Boc (tert-Butyloxycarbonyl)R-NH-CO-O-C(CH₃)₃Strong Acid (e.g., TFA)LabileStableStableOrthogonal to Fmoc
Fmoc (9-Fluorenylmethyloxycarbonyl)R-NH-CO-O-CH₂-(C₁₃H₉)Base (e.g., 20% Piperidine in DMF)StableLabileStableOrthogonal to Boc

While direct quantitative kinetic data for the stability of the Poc group under standard TFA and piperidine conditions is not widely published, its documented stability in acidic and basic environments during carbohydrate and peptide synthesis underscores its robustness and orthogonality. The stability of the Poc group to both acidic and basic reagents commonly employed in peptide synthesis has been established.

Experimental Protocols

To facilitate a standardized comparison of protecting group stability, the following experimental protocols are provided. These methods can be used to quantify the rate of cleavage under specific conditions.

Protocol 1: Assessing Protecting Group Stability to Acidic Conditions (TFA)

Objective: To quantify the stability of Poc, Boc, and Fmoc protected amino acids in the presence of trifluoroacetic acid (TFA), the reagent commonly used for Boc deprotection.

Materials:

  • Poc-protected amino acid (e.g., Poc-Ala-OH)

  • Boc-protected amino acid (e.g., Boc-Ala-OH)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Deionized water

  • Reversed-phase HPLC system with a C18 column

  • UV detector

  • Mass spectrometer (optional)

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each protected amino acid in a suitable solvent (e.g., DCM or ACN).

  • Reaction Setup: In separate vials, mix a known volume of each stock solution with a solution of 50% TFA in DCM. The final concentration of the protected amino acid should be approximately 0.1 mg/mL.

  • Time-Course Analysis: At specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of each reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot with a large volume of water/ACN (1:1) to stop further deprotection.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the protected amino acid and the appearance of the peak for the deprotected amino acid.

  • Data Analysis: Calculate the percentage of protecting group remaining at each time point by integrating the respective peak areas. Plot the percentage of intact protecting group against time to determine the stability profile.

Protocol 2: Assessing Protecting Group Stability to Basic Conditions (Piperidine)

Objective: To quantify the stability of Poc, Boc, and Fmoc protected amino acids in the presence of piperidine, the reagent commonly used for Fmoc deprotection.

Materials:

  • Poc-protected amino acid (e.g., Poc-Ala-OH)

  • Boc-protected amino acid (e.g., Boc-Ala-OH)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Deionized water

  • Reversed-phase HPLC system with a C18 column

  • UV detector

  • Mass spectrometer (optional)

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each protected amino acid in DMF.

  • Reaction Setup: In separate vials, mix a known volume of each stock solution with a solution of 20% piperidine in DMF. The final concentration of the protected amino acid should be approximately 0.1 mg/mL.

  • Time-Course Analysis: At specific time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), take an aliquot of each reaction mixture.

  • Quenching: Quench the reaction by diluting the aliquot with a solution of 1% TFA in water/ACN (1:1).

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC.

  • Data Analysis: Calculate the percentage of protecting group remaining at each time point and plot the stability profile.

Protocol 3: Deprotection of the Poc Group

Objective: To demonstrate the selective cleavage of the Poc protecting group under neutral conditions.

Materials:

  • Poc-protected peptide

  • Benzyltriethylammonium tetrathiomolybdate

  • Acetonitrile (ACN)

  • Reversed-phase HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the Poc-protected peptide in acetonitrile.

  • Add a stoichiometric amount of benzyltriethylammonium tetrathiomolybdate to the solution.

  • Stir the reaction at room temperature.

  • Monitor the progress of the deprotection by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • Upon completion, the deprotected peptide can be isolated by standard purification techniques.

Visualizing Workflows and Orthogonality

To further clarify the experimental processes and the orthogonal nature of these protecting groups, the following diagrams are provided.

G cluster_0 Stability Assay Workflow start Prepare Stock Solutions (Poc-AA, Boc-AA, Fmoc-AA) reaction Incubate with Cleavage Reagent (TFA or Piperidine) start->reaction sampling Take Aliquots at Time Intervals reaction->sampling quench Quench Reaction sampling->quench analysis Analyze by RP-HPLC / MS quench->analysis data Plot % Intact Protecting Group vs. Time analysis->data

Caption: A generalized workflow for assessing the stability of amine protecting groups.

G cluster_Poc Poc Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Peptide Peptide N-terminus Side Chain 1 Side Chain 2 Poc Poc-Protected N-terminus Peptide:N->Poc Boc Boc-Protected Side Chain Peptide:S1->Boc Fmoc Fmoc-Protected Side Chain Peptide:S2->Fmoc Tetrathiomolybdate Tetrathiomolybdate (Neutral) Poc->Tetrathiomolybdate Cleavage TFA TFA (Acidic) Boc->TFA Cleavage Piperidine Piperidine (Basic) Fmoc->Piperidine Cleavage

Caption: Orthogonal deprotection strategies for Poc, Boc, and Fmoc protecting groups.

Conclusion

The choice of an α-amino protecting group is a critical parameter in peptide synthesis. While Boc and Fmoc remain the industry standards due to their well-characterized and robust nature, the Propargyloxycarbonyl (Poc) group offers a valuable orthogonal strategy. Its stability to both acidic and basic conditions, combined with its selective removal under neutral conditions, provides researchers and drug development professionals with an expanded toolkit for the synthesis of complex and novel peptide-based therapeutics. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of protecting group stability, enabling informed decisions in the design and execution of peptide synthesis campaigns.

References

A Comparative Guide to Peptide Library Synthesis: Characterization of Fmoc-L-Dap(Poc)-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diverse peptide libraries is a cornerstone in the discovery of novel therapeutics, diagnostic agents, and research tools. The incorporation of non-canonical amino acids with orthogonal side-chain protection allows for site-specific modifications, significantly expanding the chemical space of these libraries. This guide provides an objective comparison of peptide libraries synthesized using Fmoc-L-Dap(Poc)-OH, a propargyloxycarbonyl-protected diaminopropionic acid derivative, with libraries synthesized using alternative building blocks. We present supporting experimental data, detailed methodologies, and visualizations to aid in the selection of the most suitable building blocks for your research needs.

Performance Comparison of this compound and Alternatives

The choice of a protected amino acid for peptide library synthesis impacts coupling efficiency, deprotection conditions, and the potential for downstream modifications. This compound provides a unique alkyne handle for bioorthogonal "click" chemistry, enabling a wide range of post-synthetic modifications. Below is a comparative analysis of this compound with other commonly used protected Dap and Lys derivatives.

Table 1: Quantitative Comparison of Protected Amino Acids for Peptide Library Synthesis

Building BlockSide-Chain Protecting GroupKey FeatureTypical Coupling Efficiency (%)Deprotection Conditions for Side-ChainPotential Side Reactions
This compound Propargyloxycarbonyl (Poc)Alkyne handle for click chemistry>98Palladium catalyst (e.g., Pd(PPh₃)₄)Palladium contamination
Fmoc-L-Dap(Boc)-OHtert-Butoxycarbonyl (Boc)Acid-labile protection>99Strong acid (e.g., TFA)Premature deprotection with acid-labile resins
Fmoc-L-Dap(Z)-OHBenzyloxycarbonyl (Z)Hydrogenolysis-labile>98H₂/Pd, HBr/AcOHCatalyst poisoning
Fmoc-L-Dap(Alloc)-OHAllyloxycarbonyl (Alloc)Palladium-catalyzed deprotection>98Pd(PPh₃)₄/ScavengerIncomplete removal of scavenger
Fmoc-L-Lys(N₃)-OHAzide (via acylation)Azide handle for click chemistry>99Stable during synthesisReduction by some reagents

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful synthesis and characterization of peptide libraries.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound or its alternatives into a peptide sequence.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for an additional 15-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling step if the test is positive.

  • Washing: Wash the resin extensively with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.[1]

  • Purification and Characterization: Precipitate the crude peptide with cold diethyl ether, collect by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified peptide by mass spectrometry and NMR spectroscopy to confirm its identity and purity.[1]

On-Resin "Click" Chemistry with this compound Derived Peptides

This protocol describes the on-resin modification of a peptide library containing a propargyl group via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][3]

  • Peptide Synthesis: Synthesize the peptide library on the solid support incorporating this compound at the desired position using the general SPPS protocol.

  • Resin Preparation: After the final synthesis step, wash the resin-bound peptide library thoroughly with DMF and DCM.

  • Click Reaction:

    • Swell the resin in a degassed mixture of DMF and water.

    • Prepare a "click cocktail" containing an azide-modified molecule of interest (e.g., a fluorescent dye, biotin, or another peptide) (5-10 equivalents), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA).

    • Add the click cocktail to the resin and agitate at room temperature for 1-4 hours.

  • Washing: Wash the resin thoroughly with DMF, water, and DCM to remove excess reagents.

  • Cleavage, Purification, and Characterization: Proceed with the final cleavage, purification, and characterization steps as described in the general SPPS protocol.

Visualizations

Diagrams are provided to illustrate key workflows and concepts in the synthesis and application of these peptide libraries.

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for next Amino Acid Washing->Repeat Repeat->Fmoc_Deprotection n cycles Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage End of sequence Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Protection Peptide_Resin Peptide on Resin (Fmoc-AA...-Dap(Poc)-...-Resin) Fmoc_Removal Fmoc Removal (Base: Piperidine) Peptide_Resin->Fmoc_Removal Poc_Removal Poc Removal (Pd Catalyst) Peptide_Resin->Poc_Removal Chain_Elongation Chain Elongation Fmoc_Removal->Chain_Elongation Chain_Elongation->Peptide_Resin Final_Cleavage Final Cleavage (Acid: TFA) Chain_Elongation->Final_Cleavage Side_Chain_Mod Side-Chain Modification Poc_Removal->Side_Chain_Mod Side_Chain_Mod->Final_Cleavage

Caption: Orthogonal protection strategy using this compound.

Click_Chemistry_Application Peptide_Library Peptide Library (with Alkyne handle) CuAAC CuAAC 'Click' Reaction (Cu(I) catalyst) Peptide_Library->CuAAC Azide_Molecule Azide-modified Molecule (e.g., Fluorophore, Biotin) Azide_Molecule->CuAAC Functionalized_Library Functionalized Peptide Library CuAAC->Functionalized_Library Screening Screening Assay (e.g., Kinase Inhibition) Functionalized_Library->Screening Hit_Identification Hit Identification & Characterization Screening->Hit_Identification

Caption: Application of click chemistry for functionalizing and screening peptide libraries.

Application in Signaling Pathway Research

Peptide libraries synthesized with this compound and modified via click chemistry are powerful tools for investigating cellular signaling pathways. For instance, a library of peptides can be designed based on a known kinase substrate. After synthesis and on-resin click modification with a fluorescent dye, this library can be used in high-throughput screening assays to identify potent and selective kinase inhibitors. The identified "hit" peptides can then be further characterized to understand their mechanism of action and to serve as leads for drug development. This approach allows for the rapid exploration of structure-activity relationships and the identification of novel modulators of key signaling cascades implicated in various diseases.[4]

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-L-Dap(Poc)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols in the handling and disposal of chemical reagents is fundamental to laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed operational plan for the proper disposal of Fmoc-L-Dap(Poc)-OH (Nα-Fmoc-Nβ-(2-phenyl-2-propyloxycarbonyl)-L-2,3-diaminopropionic acid), ensuring a safe and compliant workflow.

Core Disposal Principles

The central tenet for the disposal of this compound is to manage it as a hazardous chemical waste. This approach ensures the highest level of safety and compliance. Under no circumstances should this chemical or its contaminated materials be discharged into sewer systems or general waste streams.[1] The primary disposal route is through a licensed chemical waste disposal facility.[1]

Safety and Handling Information
Hazard CategoryDescriptionRecommended Precautions
Physical Hazards Typically a combustible solid.Avoid creating dust. Store away from ignition sources.
Health Hazards May cause skin, eye, and respiratory irritation.Wear appropriate Personal Protective Equipment (PPE).
Environmental Hazards No specific data, but should be prevented from entering waterways.[2]Do not dispose of down the drain.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes.

Step-by-Step Disposal Procedures

Solid Waste Disposal

Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste.

  • Containerization: Whenever possible, use the original manufacturer's container. If not feasible, use a clearly labeled, compatible container.

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name: "this compound".

  • Segregation: Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

Contaminated Materials Disposal

Items that have come into contact with this compound are considered contaminated solid waste.

  • Collection: Place items such as gloves, weighing paper, and pipette tips in a dedicated, sealed plastic bag.

  • Disposal: This bag should be placed in the designated solid hazardous waste container.

  • Glassware: Contaminated glassware should either be decontaminated or disposed of as hazardous waste.

Liquid Waste Disposal

Liquid waste streams are often generated during the use of this compound in peptide synthesis, particularly from the cleavage of the Fmoc and Poc protecting groups.

  • Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container.

  • Labeling: Label the liquid waste container as "Hazardous Waste" and list all chemical constituents (e.g., "Piperidine/DMF waste from Fmoc deprotection").

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.

Experimental and Disposal Workflows

The following diagrams illustrate a typical experimental workflow involving an Fmoc-protected amino acid and the logical steps for its proper disposal.

G cluster_0 Typical Fmoc-SPPS Cycle cluster_1 Waste Generation resin Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection Start Cycle wash1 Wash Step deprotection->wash1 liquid_waste Liquid Waste (Piperidine/DMF) deprotection->liquid_waste coupling Amino Acid Coupling (this compound + Coupling Reagents) wash1->coupling wash2 Wash Step coupling->wash2 solid_waste Solid Waste (Contaminated Consumables) coupling->solid_waste capping Capping (Optional) wash2->capping cycle Repeat Cycle capping->cycle cycle->resin For next amino acid

Caption: Experimental workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS).

G start Chemical Waste Generated (Solid, Liquid, Contaminated) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams (Solid vs. Liquid) ppe->segregate solid_container Collect Solid Waste in Labeled Container segregate->solid_container Solid liquid_container Collect Liquid Waste in Labeled Container segregate->liquid_container Liquid storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage contact_ehs Contact EHS for Pickup by Licensed Vendor storage->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Fmoc-L-Dap(Poc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like Fmoc-L-Dap(Poc)-OH is of utmost importance. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), a detailed operational plan, and a thorough disposal plan to ensure a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure risks when handling this compound and similar chemical compounds. The following table summarizes the recommended PPE.[1][2][3][4][5]

Body Part Equipment Specification
Eyes Safety GogglesTightly fitting safety goggles with side-shields are mandatory to protect against splashes.
Hands Chemical-resistant glovesNitrile gloves are the minimum requirement. Consider double-gloving for added protection. Gloves must be inspected before use and changed frequently, especially after direct contact with the chemical.
Respiratory Dust MaskA minimum of a type N95 (US) respirator is recommended, particularly when handling the powdered form outside of a chemical fume hood to prevent inhalation of fine particles.
Body Lab CoatA standard laboratory coat should be worn to protect skin and clothing from potential contamination.

Operational Plan

A systematic workflow is essential for the safe management of this compound from receipt to its use in experimental protocols. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for similar Fmoc-amino acids is typically 2-8°C.

2. Weighing and Preparation of Solutions:

  • Solid Handling: When weighing the solid this compound, perform the task within a chemical fume hood to control dust. Use appropriate tools to handle the solid and prevent spillage.

  • Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Common solvents for Fmoc-amino acids in peptide synthesis include dimethylformamide (DMF) and dichloromethane (DCM).

3. Use in Solid-Phase Peptide Synthesis (SPPS):

  • Fmoc Deprotection: The Fmoc protecting group is typically removed using a 20% solution of piperidine in DMF. This step should always be performed in a fume hood as piperidine is volatile and has a strong odor.

  • Amino Acid Coupling: The coupling of this compound to the resin-bound peptide is achieved using activating agents.

  • Washing: After each step of the synthesis, the resin is washed with solvents like DMF to remove excess reagents and byproducts.

4. Cleavage and Deprotection:

  • The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically carried out using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers. This is a hazardous step and must be performed in a chemical fume hood with appropriate PPE.

Disposal Plan

Proper disposal of all waste generated is critical to ensure laboratory safety and prevent environmental contamination. All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Solid Waste:

  • Unused or expired this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) should be collected in a designated and clearly labeled hazardous waste container.

Liquid Waste:

  • Solvent Waste: Solvents from the peptide synthesis process (e.g., DMF, DCM, piperidine solutions) must be collected in separate, clearly labeled hazardous waste containers. Do not mix incompatible waste streams.

  • Acidic Waste: The TFA cleavage cocktail and subsequent washes are highly corrosive and must be collected in a dedicated, acid-resistant hazardous waste container.

Experimental Workflow

cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Disposal receiving Receiving and Storage weighing Weighing and Dissolution receiving->weighing Inspect and Store spps Solid-Phase Peptide Synthesis weighing->spps Prepared Reagent solid_waste Solid Waste Collection weighing->solid_waste Contaminated PPE cleavage Cleavage and Deprotection spps->cleavage Completed Chain liquid_waste Liquid Waste Collection spps->liquid_waste Solvent Waste cleavage->solid_waste Used Resin cleavage->liquid_waste Acidic Waste

Caption: Workflow for handling this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.